Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O8/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)7(5)11(15)19-3/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMOMNBIDWYNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908252 | |
| Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032-95-7, 3999-67-5 | |
| Record name | NSC122966 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC103000 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate
Foreword: The Architectural Elegance of Cyclobutanes
In the landscape of organic chemistry, cyclobutane derivatives represent a class of molecules that are both fundamentally intriguing and practically significant. Their strained four-membered ring system imparts unique stereochemical properties and reactivity, making them valuable synthons for more complex molecular architectures. Among these, tetramethyl 1,2,3,4-cyclobutanetetracarboxylate stands out as a versatile building block, particularly in the fields of polymer science and materials chemistry, where it serves as a precursor to polyimides and metal-organic frameworks (MOFs).[1][2]
This guide provides an in-depth exploration of the synthesis and characterization of this compound. It is designed for researchers and professionals in drug development and materials science who require a robust understanding of the underlying chemical principles and field-proven experimental protocols. We will move beyond simple procedural lists to dissect the causality behind experimental choices, ensuring that the described methods are not just replicable, but also comprehensible and adaptable.
Part 1: Synthesis Methodologies—A Tale of Two Pathways
The construction of the this compound core is most effectively achieved through a [2+2] photochemical cycloaddition. This reaction class, governed by the principles of orbital symmetry, allows for the direct formation of the cyclobutane ring from two alkene units. We will explore two primary pathways: a direct dimerization of a maleic or fumaric ester and a multi-step approach commencing with maleic anhydride.
Caption: Primary synthetic routes to the target compound.
Protocol 1: Direct Photodimerization of Dimethyl Fumarate
This method represents the most direct route to the target molecule. The choice of dimethyl fumarate is strategic; its photochemical dimerization under specific conditions can lead to high yields of the desired tetramethyl ester.[3] Using water as a solvent is a notable advantage, aligning with green chemistry principles by avoiding volatile and often toxic organic solvents.[4]
Experimental Protocol:
-
Reactor Setup: To a 6-liter quartz glass photoreactor equipped with a mechanical stirrer and a UV lamp source (e.g., 16 lamps, 300-400 nm), add dimethyl fumarate (1224 g, 8.5 moles) and deionized water (4000 mL).[3][5][6]
-
Photoreaction: Vigorously stir the suspension to ensure homogenous irradiation. Irradiate the mixture with UV light (optimal wavelength ~365 nm) for approximately 7 hours.[3] The progress of the reaction can be monitored by taking aliquots and analyzing them via GC-MS to observe the disappearance of the starting material.
-
Product Isolation: Upon completion, the solid product will have precipitated from the aqueous solution. Collect the white crystalline solid by vacuum filtration.
-
Purification: Wash the collected solid with copious amounts of deionized water to remove any unreacted starting material or water-soluble byproducts. Dry the product under reduced pressure at 60°C to a constant weight.[4]
-
Yield: This procedure typically yields the product, tetramethyl-1,2,3,4-cyclobutanetetracarboxylate, in high yield (e.g., 1224 g, 4.25 moles, representing a quantitative conversion in some reported cases).[3]
Protocol 2: Multi-step Synthesis from Maleic Anhydride
This pathway is valuable when maleic anhydride is the more accessible starting material. It involves three distinct chemical transformations: photodimerization, hydrolysis, and esterification.
Step A: Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride
-
Reactor Setup: In a 2-liter quartz photoreactor, dissolve maleic anhydride (100 g) in ethyl acetate (250 mL).[5] Diethyl carbonate is another effective solvent that can increase yields.[6]
-
Photoreaction: While stirring, irradiate the solution with UV light (300 nm) for 24 hours. An air-cooling system should be used to prevent excessive temperature increases.[5]
-
Isolation: The dianhydride product precipitates as a white solid. Collect the solid by filtration and dry it in a vacuum oven at 60°C for 24 hours.[5]
Step B: Hydrolysis to Cyclobutane-1,2,3,4-tetracarboxylic Acid
-
Reaction: In a three-necked flask equipped with a reflux condenser, suspend the obtained tetramethyl ester (10 g) in a 30g solution of hydrochloric acid.[4]
-
Heating: Heat the mixture to 80°C and maintain the reaction for 20 hours with stirring.[4]
-
Workup: Cool the reaction mixture to room temperature. The tetracarboxylic acid will crystallize out. Concentrate the solution and dry the resulting white, sheet-like crystals to obtain the product.[4]
Step C: Fischer Esterification to this compound
-
Reaction Setup: To a round-bottom flask containing the dried cyclobutane-1,2,3,4-tetracarboxylic acid, add a large excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[7] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The reaction is an equilibrium, and driving it to completion requires removing the water byproduct, often accomplished by the large excess of the alcohol reactant.
-
Isolation and Purification: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from methanol) to yield the final tetramethyl ester.
| Parameter | Direct Photodimerization | Multi-step Synthesis |
| Starting Material | Dimethyl Fumarate | Maleic Anhydride |
| Key Steps | 1 | 3 |
| Typical Yield | High (>95%)[4] | Moderate to High (Overall) |
| Primary Solvent | Water, Ethyl Acetate | Ethyl Acetate, Acetic Anhydride, Methanol |
| Advantages | High atom economy, fewer steps | Uses a very common starting material |
Part 2: Comprehensive Characterization—Validating Molecular Identity
Rigorous characterization is paramount to confirm the successful synthesis of this compound and to ascertain its purity and stereochemical configuration. A multi-technique approach is essential for a self-validating system of analysis.
Caption: A systematic workflow for product characterization.
Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise structure and stereochemistry of the molecule.[8]
-
¹H NMR: The proton NMR spectrum provides a wealth of information. Two key regions are expected:
-
Methoxy Protons (-OCH₃): A sharp singlet (or multiple singlets for different stereoisomers) integrating to 12 protons, typically appearing around 3.7 ppm.[9]
-
Cyclobutane Protons (-CH-): A more complex set of multiplets integrating to 4 protons, found further upfield. The exact chemical shifts and coupling constants of these protons are highly dependent on the relative stereochemistry (cis/trans) of the four ester groups.
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework.
-
Carbonyl Carbons (C=O): Signals will appear significantly downfield, typically in the 170-175 ppm range.
-
Methoxy Carbons (-OCH₃): Sharp signals are expected around 50-55 ppm.
-
Cyclobutane Carbons (-CH-): Signals for the ring carbons will be found upfield, generally between 40-50 ppm. The number of distinct signals will depend on the symmetry of the specific isomer produced.[10]
-
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Cyclobutane CH | ~2.5 - 3.5 (Multiplets) |
| Methoxy CH ₃ | ~3.7 (Singlet) | |
| ¹³C | Ester C =O | ~170 - 175 |
| Methoxy OC H₃ | ~50 - 55 | |
| Cyclobutane C H | ~40 - 50 |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.[8] The spectrum is typically dominated by the ester functional groups.
-
C=O Stretch: A very strong and sharp absorption band is expected in the region of 1730-1750 cm⁻¹ , characteristic of a saturated ester carbonyl group.[11]
-
C-O Stretch: Strong bands corresponding to the C-O single bond stretching of the ester group will appear in the 1100-1300 cm⁻¹ region.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ will correspond to the sp³ C-H stretching of the cyclobutane and methyl groups.
Mass Spectrometry (MS) MS provides the molecular weight and fragmentation data, confirming the elemental composition.[8]
-
Molecular Ion (M⁺): The expected exact mass is 288.0845 g/mol for the molecular formula C₁₂H₁₆O₈.[8] A peak corresponding to this m/z value should be observable, especially with soft ionization techniques like electrospray ionization (ESI).
-
Fragmentation: Common fragmentation pathways include the loss of a methoxy group (-OCH₃, 31 Da) or a carbomethoxy group (-COOCH₃, 59 Da). Cleavage of the cyclobutane ring can also lead to characteristic fragment ions.
Physical and Chromatographic Properties
-
Melting Point: The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range should be narrow. Literature values for the cis,trans,cis-isomer are in the range of 144-149°C .[4][12] A broad or depressed melting range suggests the presence of impurities or a mixture of stereoisomers.
-
Appearance: The purified compound should be a white to off-white crystalline solid or powder.[12][13]
-
Chromatography: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess purity and, with appropriate columns and methods, potentially separate different stereoisomers.
Conclusion: A Foundation for Innovation
The successful synthesis and rigorous characterization of this compound provide a reliable foundation for its use in advanced applications. The direct photodimerization of dimethyl fumarate offers an efficient and greener pathway, while the multi-step route from maleic anhydride provides flexibility. A comprehensive analytical workflow, anchored by NMR, IR, and MS, is essential to validate the molecular structure and ensure the high purity required for subsequent use in creating novel polymers, pharmaceuticals, and advanced materials. This guide equips the modern scientist with the necessary knowledge to confidently produce and verify this valuable chemical building block.
References
-
ProQuest. (n.d.). Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. Retrieved from ProQuest website. [Link]
- Google Patents. (n.d.). Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride.
-
PubChem. (n.d.). Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). Retrieved from PubChem website. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,2,3,4-butane tetracarboxylic acid. Retrieved from PrepChem.com website. [Link]
- Google Patents. (n.d.). CN1765870B - Preparation method of cyclobutane tetracarboxylic ester compound.
-
ResearchGate. (n.d.). The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. Retrieved from ResearchGate website. [Link]
- Google Patents. (n.d.). US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid.
-
PubChem. (n.d.). 1,2,3,4-Tetramethylcyclobutane. Retrieved from PubChem website. [Link]
-
NIST. (n.d.). 1,2,3,4-Tetramethyl-cyclopentane. Retrieved from NIST WebBook. [Link]
-
ResearchGate. (n.d.). Chemical Analysis of 1,2,3,4-Butanetetracarboxylic Acid. Retrieved from ResearchGate website. [Link]
-
Doc Brown's Chemistry. (n.d.). database INFRARED SPECTROSCOPY INDEX. Retrieved from Doc Brown's Chemistry website. [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from Wiley Analytical Science website. [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from UT Southwestern Medical Center website. [Link]
-
NIST. (n.d.). 2,2,4,4-Tetramethyl-1,3-cyclobutane-1,3-diol, cis, bis-TMS. Retrieved from NIST WebBook. [Link]
-
Chemsrc. (n.d.). CAS#:3999-67-5 | tetramethyl cyclobutane-1,2,3,4-tetracarboxylate. Retrieved from Chemsrc website. [Link]
Sources
- 1. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1765870B - Preparation method of cyclobutane tetracarboxylic ester compound - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 6. CN102977112A - Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 | CID 266035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. utsouthwestern.edu [utsouthwestern.edu]
- 10. 1,2,3,4-Tetramethylcyclobutane | C8H16 | CID 544590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Tetramethyl cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylate | 1032-95-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. CAS 1032-95-7: tetramethyl cyclobutane-1,2,3,4-tetracarbox… [cymitquimica.com]
"physical and chemical properties of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate"
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this versatile building block in their work.
Introduction: The Scientific Merit of a Strained Ring System
This compound is a unique organic compound featuring a strained four-membered cyclobutane ring fully substituted with four methoxycarbonyl groups. This high degree of functionalization on a small carbocyclic core imparts a combination of rigidity and chemical reactivity that makes it a valuable intermediate in organic synthesis. The spatial arrangement of the four ester groups, which can exist in several stereoisomeric forms, provides a scaffold for the construction of complex molecular architectures with well-defined three-dimensional structures.
In recent years, the cyclobutane motif has garnered significant interest in medicinal chemistry. Its incorporation into drug candidates can lead to improved metabolic stability, conformational restriction of flexible molecules to favor a bioactive conformation, and the exploration of novel chemical space.[1] This guide will delve into the fundamental characteristics of this compound, offering insights into its potential to accelerate innovation in drug discovery and materials science.
Molecular Structure and Stereoisomerism
The core of the molecule is a cyclobutane ring, a non-planar system that adopts a puckered conformation to relieve torsional strain. The four methoxycarbonyl substituents can be oriented either above or below the approximate plane of the ring, leading to the existence of several stereoisomers. The most common isomers are the cis,trans,cis and various trans configurations. The specific stereochemistry of the molecule significantly influences its physical properties and its utility in stereoselective synthesis.
Diagram: Stereoisomers of 1,2,3,4-Cyclobutanetetracarboxylic Acid
Caption: Puckered ring conformations of cyclobutane with different substituent arrangements.
Physical and Chemical Properties
This compound is typically a white to off-white crystalline solid. Its physical and chemical properties are summarized in the table below. It is important to note that different stereoisomers may exhibit slightly different physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O₈ | [2][3] |
| Molecular Weight | 288.25 g/mol | [2][3] |
| Appearance | White to almost white powder to crystal | [4] |
| Melting Point | 145-149 °C (cis,trans,cis-isomer) | [5] |
| Boiling Point | 356.6 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.301 g/cm³ (Predicted) | [2] |
| Flash Point | 155.6 °C (Predicted) | [2] |
| Solubility | Moderately soluble in organic solvents. | [4] |
| CAS Numbers | 1032-95-7, 3999-67-5, 14495-41-1 (isomer dependent) | [2] |
Synthesis and Purification
The most common method for the synthesis of this compound is the [2+2] photocycloaddition of dimethyl maleate. This reaction is a classic example of a photochemical dimerization.
Diagram: Synthesis via Photodimerization
Caption: General schematic for the synthesis of the title compound.
Experimental Protocol: Photodimerization of Dimethyl Maleate
This protocol is a generalized procedure and may require optimization based on the specific equipment and desired stereoisomer.
Materials:
-
Dimethyl maleate
-
Acetone (as a photosensitizer and solvent)
-
High-pressure mercury lamp or other suitable UV light source
-
Quartz reaction vessel
-
Rotary evaporator
-
Recrystallization solvent (e.g., methanol, ethanol)
Procedure:
-
Prepare a solution of dimethyl maleate in acetone in a quartz reaction vessel. The concentration will depend on the scale of the reaction and the desired product distribution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.
-
Irradiate the solution with a high-pressure mercury lamp while maintaining a constant temperature, typically near room temperature. The reaction time will vary depending on the lamp's power and the reaction scale and should be monitored by techniques such as TLC or GC-MS.
-
Upon completion of the reaction, remove the solvent using a rotary evaporator.
-
The crude product will likely be a mixture of stereoisomers. Purify the desired isomer by recrystallization from a suitable solvent. The choice of solvent will depend on the specific isomer being isolated.
Spectroscopic Characterization
The structure and stereochemistry of this compound isomers are confirmed through a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the protons on the cyclobutane ring and the methyl esters. The chemical shifts and coupling constants of the ring protons are highly dependent on their stereochemical relationship (cis or trans) to the adjacent ester groups.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbons of the ester groups, the methoxy carbons, and the carbons of the cyclobutane ring. The number of signals can help to determine the symmetry of the particular stereoisomer.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band in the region of 1730-1750 cm⁻¹, corresponding to the C=O stretching vibration of the ester functional groups.
-
Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
A detailed analysis of the spectra for a specific isomer can be found in various spectroscopic databases.[6]
Reactivity and Chemical Transformations
The four ester groups of this compound are the primary sites of chemical reactivity. These groups can undergo a variety of transformations common to esters.
Hydrolysis
The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding 1,2,3,4-cyclobutanetetracarboxylic acid. This tetra-acid is a valuable building block for the synthesis of polymers and metal-organic frameworks (MOFs).[7]
Diagram: Hydrolysis to the Tetra-acid
Caption: Hydrolysis of the tetraester to the corresponding tetra-acid.
Experimental Protocol: Hydrolysis to 1,2,3,4-Cyclobutanetetracarboxylic Acid
Materials:
-
This compound
-
Aqueous solution of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH)
-
Heating apparatus with temperature control
-
pH meter or pH paper
Procedure:
-
Suspend or dissolve this compound in an aqueous solution of a strong acid or base.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or by observing the dissolution of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the reaction was performed under basic conditions, carefully acidify the solution with a strong acid until the pH is acidic, which will precipitate the tetra-acid.
-
Collect the precipitated 1,2,3,4-cyclobutanetetracarboxylic acid by filtration, wash with cold water, and dry under vacuum.
Amidation
The ester groups can be converted to amides by reaction with primary or secondary amines. This reaction typically requires elevated temperatures or the use of a catalyst. The resulting tetra-amides can have interesting biological activities and can also serve as monomers for the synthesis of polyamides.
Reduction
The ester groups can be reduced to the corresponding alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction yields 1,2,3,4-cyclobutanetetramethanol, a polyol that can be used in the synthesis of polyesters and polyurethanes.
Applications in Drug Development and Materials Science
The rigid and well-defined three-dimensional structure of the cyclobutane core makes this compound and its derivatives attractive scaffolds for the design of new therapeutic agents. By attaching pharmacophoric groups to the four corners of the cyclobutane ring, it is possible to create molecules with specific spatial arrangements that can interact with biological targets with high affinity and selectivity.
In materials science, the tetra-acid and tetra-ester can be used as monomers for the synthesis of a variety of polymers, including polyesters, polyamides, and polyimides. The rigid cyclobutane core can impart high thermal stability and mechanical strength to these polymers. Furthermore, the tetra-acid is a versatile linker for the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, catalysis, and separation.[7]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).[6]
Conclusion
This compound is a highly functionalized and stereochemically rich building block with significant potential in both drug discovery and materials science. Its rigid cyclobutane core and the versatility of its four ester groups provide a powerful platform for the synthesis of a wide range of complex molecules and materials. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, with the aim of inspiring further research and innovation in the application of this unique compound.
References
-
PubChem. (n.d.). Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). National Center for Biotechnology Information. Retrieved from [Link]
-
ProQuest. (n.d.). Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. Retrieved from [Link]
-
Lotusfeet Pharma. (n.d.). Tetramethyl 1, 2, 3, 4-Cyclobutanetetracarboxylate 14495-41-1. Retrieved from [Link]
-
Lotusfeet Pharma. (n.d.). Tetramethyl 1, 2, 3, 4-Cyclobutanetetracarboxylate 14495-41-1. Retrieved from [Link]
-
Chemsrc. (2025, October 10). CAS#:3999-67-5 | tetramethyl cyclobutane-1,2,3,4-tetracarboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride.
-
Pazdera, P., & Šimbera, J. (n.d.). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Masaryk University. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. Retrieved from [Link]
-
NIST. (n.d.). 1,2,3,4-Tetramethyl-cyclopentane. NIST Chemistry WebBook. Retrieved from [Link]
-
Digital Commons@Georgia Southern. (n.d.). Synthesis of Cyclobutanes Utilizing Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: A Facile Synthesis of Tetramethyl Thiophenetetracarboxylate: Reaction of Dimethyl Acetylenedicarboxylate with Potassium p- Toluenethiosulfonate. Retrieved from [Link]
Sources
- 1. New pharmaceutical building block could accelerate drug development | EurekAlert! [eurekalert.org]
- 2. tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | 1032-95-7 [chemnet.com]
- 3. lotusfeetpharma.com [lotusfeetpharma.com]
- 4. CAS 1032-95-7: tetramethyl cyclobutane-1,2,3,4-tetracarbox… [cymitquimica.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 | CID 266035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate (CAS No. 14495-41-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 14495-41-1, identified as tetramethyl 1,2,3,4-cyclobutanetetracarboxylate. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and analytical characterization techniques. A significant focus is placed on its role as a key impurity and reference standard for Dimethyl Fumarate (DMF), an important therapeutic agent. The guide explores the potential biological relevance of this cyclobutane derivative by examining the well-established mechanism of action of DMF, including the activation of the Nrf2 pathway. Furthermore, this guide discusses its applications in organic synthesis and polymer science, alongside critical safety and handling information. Detailed experimental protocols for synthesis and analysis are provided to support researchers in their practical applications of this compound.
Chemical Identity and Physicochemical Properties
This compound is a cyclic organic compound characterized by a four-membered carbon ring substituted with four methyl ester groups.[1][2] Its compact and functionalized structure makes it a subject of interest in synthetic organic chemistry.[1][2]
Table 1: Chemical and Physical Properties of CAS No. 14495-41-1
| Property | Value | Source(s) |
| CAS Number | 14495-41-1 | [3][4][5] |
| IUPAC Name | tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | [6] |
| Synonyms | 1,2,3,4-Cyclobutanetetracarboxylic Acid Tetramethyl Ester, Dimethyl Fumarate Dimer, Tetramethyl cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylate | [4][7][8] |
| Molecular Formula | C₁₂H₁₆O₈ | [4][8] |
| Molecular Weight | 288.25 g/mol | [4][8] |
| Appearance | White to off-white solid/powder | [7] |
| Melting Point | 145.0 to 149.0 °C | [7] |
| Boiling Point | 356.6 °C at 760 mmHg | [9] |
| Density | 1.301 g/cm³ | [9] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate. | |
| Flash Point | 155.6 °C | [9] |
| InChI Key | NXMOMNBIDWYNOP-UHFFFAOYSA-N | [6] |
| Canonical SMILES | COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC | [6] |
Synthesis Methodologies
The synthesis of this compound can be achieved through several synthetic routes, primarily involving cycloaddition reactions or intramolecular condensations.
[2+2] Photodimerization of Dimethyl Maleate
A common and direct method for the synthesis of the cyclobutane ring system is the [2+2] photodimerization of alkenes. In this case, dimethyl maleate can undergo a photochemical cycloaddition reaction upon irradiation with UV light to yield this compound. The stereochemistry of the product can be influenced by the reaction conditions.
Caption: Photodimerization of Dimethyl Maleate.
Experimental Protocol: Photodimerization of Dimethyl Maleate
-
Reaction Setup: In a quartz reaction vessel, dissolve dimethyl maleate in a suitable solvent such as acetone or acetonitrile. The concentration should be optimized to favor intramolecular dimerization.
-
Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the alkene.
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature, typically between 20-30°C. The reaction progress should be monitored by TLC or GC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel.
Dieckmann Condensation
An alternative approach for the formation of cyclic systems is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1][10][11] While not a direct route to the title compound, this method is fundamental for constructing substituted cyclobutane rings.
Caption: General workflow of Dieckmann Condensation.
Experimental Protocol: Dieckmann Condensation for Cyclobutane Ring Formation
-
Reaction Setup: To a solution of the appropriate acyclic diester in an anhydrous aprotic solvent (e.g., THF or toluene) under an inert atmosphere, add a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt).[1]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gentle heating to promote the intramolecular cyclization. Monitor the reaction by TLC.
-
Work-up: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid or saturated aqueous ammonium chloride solution).[1] The aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography.
Biological Relevance and Connection to Dimethyl Fumarate (DMF)
While direct biological studies on this compound are limited, its significance in drug development arises from its identity as a dimer of dimethyl fumarate (DMF).[8] DMF is an FDA-approved oral therapeutic for relapsing-remitting multiple sclerosis (MS) and psoriasis.[12][13] Therefore, this compound is a critical reference standard for impurity profiling in the manufacturing and quality control of DMF.[4]
The mechanism of action of DMF is primarily attributed to its active metabolite, monomethyl fumarate (MMF).[14] The therapeutic effects are believed to be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.
Caption: Simplified mechanism of action of DMF.
Given that this compound is a dimer of DMF, it is plausible that it could exhibit similar biological activities, potentially acting as a prodrug that slowly releases DMF or MMF. However, further research is required to substantiate this hypothesis.
Analytical Characterization
Robust analytical methods are essential for the quality control of this compound, especially when it is used as a reference standard.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the cyclobutane ring protons and the methyl ester protons. The chemical shifts and coupling patterns of the cyclobutane protons can provide information about the stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct peaks for the carbonyl carbons of the ester groups, the carbons of the cyclobutane ring, and the methyl carbons of the ester groups.[15][16][17]
-
-
Mass Spectrometry (MS): GC-MS is a suitable technique for determining the molecular weight and fragmentation pattern of the compound, confirming its identity.
Chromatographic Methods
Experimental Protocol: HPLC-UV Method for Quantification
A validated stability-indicating RP-HPLC method is crucial for the determination of this compound, particularly in the presence of DMF and other related substances.[18][19][20][21]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[18]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).[19][20][21]
-
Detection: UV detection at a wavelength where the analyte exhibits significant absorbance, for instance, 210 nm.[19][20]
-
Quantification: The concentration of the analyte is determined by comparing its peak area to that of a certified reference standard.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) should be used.
-
Carrier Gas: Helium at a constant flow rate.[22]
-
Temperature Program: An optimized temperature gradient is necessary to ensure good separation of the analyte from any impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.[22][23][24][25][26]
-
Ionization: Electron ionization (EI) at 70 eV is standard.[22]
-
Mass Analyzer: A quadrupole or time-of-flight mass analyzer can be used to acquire the mass spectrum.
Applications
Reference Standard in Pharmaceutical Analysis
The primary application of CAS No. 14495-41-1 is as a characterized impurity and reference standard in the quality control of Dimethyl Fumarate (DMF) drug products.[4] Its accurate quantification is essential to ensure the purity, safety, and efficacy of DMF formulations.
Building Block in Organic Synthesis
The highly functionalized cyclobutane ring of this compound makes it a versatile building block in organic synthesis. The ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be converted to a variety of other functional groups, enabling the synthesis of more complex molecules.[27]
Monomer for Polymer Synthesis
Cyclobutane-containing monomers can be incorporated into polymers to impart unique properties such as rigidity, thermal stability, and altered solubility. The tetracarboxylic acid derivative of this compound can be used as a monomer in the synthesis of polyesters, polyamides, and polyimides.[28][29][30][31][32][33][34] The rigid cyclobutane core can enhance the glass transition temperature and mechanical strength of the resulting polymers.[29][31]
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, following standard safety procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][35][36]
Conclusion
This compound (CAS No. 14495-41-1) is a chemical compound of significant interest to researchers in both the pharmaceutical and materials science fields. Its primary role as a reference standard for the drug Dimethyl Fumarate underscores the importance of its accurate synthesis and characterization. The potential for this molecule to serve as a synthon for complex organic molecules and as a monomer for high-performance polymers opens avenues for further research and development. This guide provides a solid foundation of its chemical properties, synthesis, analytical methods, and applications, empowering scientists to effectively utilize this compound in their research endeavors.
References
-
Dieckmann Condensation | NROChemistry. (n.d.). Retrieved January 3, 2026, from [Link]
-
CAS#:14495-41-1 | this compound | Chemsrc. (n.d.). Retrieved January 3, 2026, from [Link]
-
This compound - LookChem. (n.d.). Retrieved January 3, 2026, from [Link]
-
Instrumentation and chemicals - The Royal Society of Chemistry. (n.d.). Retrieved January 3, 2026, from [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine - SciSpace. (n.d.). Retrieved January 3, 2026, from [Link]
-
Dimethyl Fumarate - LiverTox - NCBI Bookshelf. (2020, July 20). Retrieved January 3, 2026, from [Link]
-
Parameters for GC/MS analysis | Download Table - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products. (2021). Journal of Separation Science, 44(3), 726–734. [Link]
-
GC/MS operating parameters | Download Table - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes | Fiveable. (n.d.). Retrieved January 3, 2026, from [Link]
-
Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. (2024). Molecules, 29(10), 2261. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DIMETHYL FUMARATE BY RP-HPLC METHOD. (2023). INTERNATIONAL JOURNAL OF CREATIVE RESEARCH THOUGHTS, 11(6). [Link]
-
Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved January 3, 2026, from [Link]
-
APPLICATION NUMBER: - 210296Orig1s000 NON-CLINICAL REVIEW(S) - accessdata.fda.gov. (2018, June 8). Retrieved January 3, 2026, from [Link]
-
Dieckmann condensation - YouTube. (2019, January 14). Retrieved January 3, 2026, from [Link]
-
(PDF) Stability indicating RP-HPLC assay method for estimation of dimethyl fumarate in bulk and capsules - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Rp-Hplc Assay Method For Estimation Of Dimethyl Fumarate In Bulk And Capsules - JETIR. (n.d.). Retrieved January 3, 2026, from [Link]
-
Comparison of LC-UV and LC-MS methods for simultaneous determination of teriflunomide, dimethyl fumarate and fampridine in human plasma: application to rat pharmacokinetic study. (2016). Journal of Labelled Compounds and Radiopharmaceuticals, 59(10), 417–424. [Link]
- US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid - Google Patents. (n.d.).
-
compared using 13C nmr spectroscopy. (n.d.). Retrieved January 3, 2026, from [Link]
-
Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]
-
The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework | Request PDF - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Stereoselective Synthesis of Tetraalkyl Cyclobutene-1,2,3,4-tetracarboxylates. Synthesis of Tetraalkyl ( Z,Z )-Buta-1,3-diene-1,2,3,4-tetracarboxylates - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol Units on Their Properties. (2018). Polymers, 10(11), 1239. [Link]
-
Safety of dimethyl fumarate for multiple sclerosis: A systematic review and meta-analysis. (2021). Multiple Sclerosis and Related Disorders, 47, 102566. [Link]
-
Real-World Safety and Effectiveness of Dimethyl Fumarate in Patients with MS: Results from the ESTEEM Phase 4 and PROCLAIM Phase 3 Studies with a Focus on Older Patients. (2024). Advances in Therapy, 41(12), 5469–5486. [Link]
-
Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility?. (2022). International Journal of Molecular Sciences, 23(15), 8481. [Link]
-
Three NEW butane-1,2,3,4-tetracarboxylato-bridged coordination polymers: Syntheses, crystal structures and charaterization - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. (n.d.). Retrieved January 3, 2026, from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). Molecules, 22(12), 2095. [Link]
-
Polymers Company - Design and Synthesis - SPECIFIC POLYMERS. (n.d.). Retrieved January 3, 2026, from [Link]
-
Tetramethyl 1, 2, 3, 4-Cyclobutanetetracarboxylate 14495-41-1 | Lotusfeet Pharma. (n.d.). Retrieved January 3, 2026, from [Link]
-
Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. (2022). Polymers, 14(15), 3169. [Link]
Sources
- 1. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 2. CAS 14495-41-1: tetramethyl 1,2,3,4-cyclobutanetetra-carbo… [cymitquimica.com]
- 3. Cyclobutane-1,2,3,4-tetracarboxylic acid tetramethyl ester [cymitquimica.com]
- 4. 1,2,3,4-Cyclobutanetetracarboxylic Acid 1,2,3,4-Tetramethyl Ester [lgcstandards.com]
- 5. CAS#:14495-41-1 | this compound | Chemsrc [chemsrc.com]
- 6. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 | CID 266035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tetramethyl cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylate | 1032-95-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. lotusfeetpharma.com [lotusfeetpharma.com]
- 9. lookchem.com [lookchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Dieckmann Condensation [organic-chemistry.org]
- 12. Dimethyl Fumarate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Safety of dimethyl fumarate for multiple sclerosis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 16. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 17. mdpi.com [mdpi.com]
- 18. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijcrt.org [ijcrt.org]
- 20. researchgate.net [researchgate.net]
- 21. jetir.org [jetir.org]
- 22. mdpi.com [mdpi.com]
- 23. rsc.org [rsc.org]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid - Google Patents [patents.google.com]
- 28. CAS 1032-95-7: tetramethyl cyclobutane-1,2,3,4-tetracarbox… [cymitquimica.com]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. SPECIFIC POLYMERS | Polymers Company - Design and Synthesis [specificpolymers.com]
- 34. Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 35. lgcstandards.com [lgcstandards.com]
- 36. Dimethyl(dioctyl)azanium Bromide | LGC Standards [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
An In-depth Technical Guide to the Molecular Structure of cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylic Acid Tetramethyl Ester
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid tetramethyl ester. This highly symmetric and sterically constrained molecule serves as a valuable building block in polymer chemistry and materials science. We will delve into the critical aspects of its stereochemistry, the planar nature of its cyclobutane core, and the spectroscopic signatures that define its unique structure. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this specific stereoisomer for its application in advanced material synthesis and molecular design.
Introduction: The Significance of a Constrained Scaffold
Cyclobutane derivatives are increasingly utilized in medicinal chemistry and materials science to introduce conformational rigidity and unique three-dimensional architectures.[1] The constrained nature of the four-membered ring can pre-organize appended functional groups, influencing intermolecular interactions and macroscopic properties. Among the various substituted cyclobutanes, the 1,2,3,4-tetracarboxylated scaffold is of particular interest due to its potential for creating highly ordered polymeric structures, such as polyimides, and metal-organic frameworks.[2]
The specific stereoisomer, cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid tetramethyl ester, presents a unique arrangement of its four methoxycarbonyl groups, leading to a highly symmetric and planar core structure. This planarity is a direct consequence of the stereochemical arrangement of the substituents, a feature that distinguishes it from other, more puckered cyclobutane derivatives.[3] Understanding the synthesis and structural nuances of this particular isomer is paramount for its effective utilization in the rational design of novel materials with tailored properties.
Molecular Structure and Stereochemical Elucidation
The defining feature of cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid tetramethyl ester is the spatial arrangement of its four ester groups relative to the cyclobutane ring. The "cis,trans,cis" nomenclature indicates that the substituents at C1 and C2 are on the same side of the ring, the substituents at C2 and C3 are on opposite sides, and the substituents at C3 and C4 are on the same side. This arrangement results in a molecule with a center of inversion, rendering it achiral.
X-ray Crystallographic Analysis: A Planar Cyclobutane Core
The definitive three-dimensional structure of cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid tetramethyl ester has been elucidated by single-crystal X-ray diffraction.[3] This analysis unequivocally demonstrated that the cyclobutane ring is planar. This is a significant finding, as cyclobutane rings typically adopt a puckered or "butterfly" conformation to alleviate torsional strain.[1] In this specific stereoisomer, the steric interactions of the bulky methoxycarbonyl groups in the cis,trans,cis arrangement favor a planar conformation of the carbon core.
The key crystallographic data are summarized below:
| Parameter | Value[3] |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.939 |
| b (Å) | 5.963 |
| c (Å) | 6.454 |
| α (°) | 95.17 |
| β (°) | 81.43 |
| γ (°) | 78.74 |
| Molecules per cell (Z) | 1 |
The planarity of the cyclobutane ring in this molecule is a crucial factor in its application as a monomer in polymer synthesis, as it leads to more rigid and ordered polymer chains.
Caption: 2D representation of the cis,trans,cis stereochemistry.
Synthesis and Purification
The primary route for the synthesis of the cyclobutane-1,2,3,4-tetracarboxylic acid framework is the [2+2] photocycloaddition of fumaric or maleic acid derivatives.[4] For the target tetramethyl ester, the photodimerization of dimethyl fumarate is the key step.
Experimental Protocol: Photodimerization of Dimethyl Fumarate
This protocol outlines a general procedure for the synthesis. The precise conditions, particularly the choice of solvent and sensitizer, can influence the stereochemical outcome of the reaction.
Materials:
-
Dimethyl fumarate
-
Acetone (as a triplet sensitizer)
-
High-pressure mercury lamp
-
Quartz reaction vessel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: A solution of dimethyl fumarate in a suitable solvent (e.g., acetone, which also acts as a sensitizer) is prepared in a quartz reaction vessel. The concentration should be optimized to favor intermolecular dimerization.
-
Photochemical Reaction: The solution is irradiated with a high-pressure mercury lamp at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the cyclobutane products.
-
Workup: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. This will yield a crude mixture of stereoisomeric products.
-
Purification: The separation of the cis,trans,cis isomer from the other diastereomers is the most critical and challenging step. This is typically achieved by fractional crystallization or column chromatography.
-
Fractional Crystallization: The crude product mixture is dissolved in a minimal amount of a suitable hot solvent (e.g., methanol or an ethanol/water mixture) and allowed to cool slowly. The different stereoisomers will have varying solubilities and melting points, allowing for the selective crystallization of the desired isomer.
-
Column Chromatography: The crude mixture is subjected to silica gel column chromatography using a gradient of a non-polar and a polar solvent system (e.g., hexane/ethyl acetate). The different isomers will elute at different rates, allowing for their separation.[2] The fractions are collected and analyzed by TLC or GC to identify those containing the pure cis,trans,cis isomer.
-
-
Characterization: The purified product is characterized by melting point determination and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Caption: General workflow for the synthesis and purification.
Spectroscopic Characterization
The unique symmetry of the cis,trans,cis isomer gives rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's center of symmetry, the 1H and 13C NMR spectra are simplified.
-
1H NMR: One would expect to see signals for the methine protons on the cyclobutane ring and the methyl protons of the ester groups. The chemical shifts and coupling constants of the ring protons are highly diagnostic of the stereochemistry.
-
13C NMR: The spectrum should show distinct signals for the carbonyl carbons of the ester groups, the methoxy carbons, and the carbons of the cyclobutane ring. The number of signals will reflect the symmetry of the molecule.
Table of Expected NMR Data:
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |
| 1H | 3.0 - 4.0 | Multiplet | Cyclobutane CH |
| 3.6 - 3.8 | Singlet | OCH3 | |
| 13C | 170 - 175 | Singlet | C=O |
| 50 - 55 | Singlet | OCH3 | |
| 40 - 50 | Singlet | Cyclobutane CH |
Note: These are predicted ranges based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically in the range of 1730-1750 cm-1. The C-O stretching vibrations will also be present in the fingerprint region.
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound (288.25 g/mol ).[2] The fragmentation pattern can provide further structural information.
Applications in Polymer Science
The dianhydride derived from cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid is a valuable monomer for the synthesis of high-performance polyimides.[5] These polymers are known for their excellent thermal stability, chemical resistance, and dielectric properties. The rigid, planar structure of the cyclobutane dianhydride imparts a high degree of order to the polymer backbone, which can lead to materials with a low coefficient of thermal expansion (CTE).[3] This property is highly desirable for applications in microelectronics and flexible displays, where dimensional stability over a wide temperature range is critical.
Caption: Application in polyimide synthesis.
Conclusion
cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylic acid tetramethyl ester is a molecule of significant interest due to its unique planar structure and its utility as a precursor to advanced materials. Its synthesis via photodimerization, while straightforward in principle, requires careful control of stereochemistry and meticulous purification to isolate the desired isomer. The structural and spectroscopic data presented in this guide provide a foundational understanding for researchers and scientists working with this versatile building block. The continued exploration of this and related cyclobutane derivatives holds promise for the development of next-generation polymers and functional materials.
References
-
Margulis, T. N. Structure of a planar cyclobutane. Cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid tetramethyl ester. Journal of the American Chemical Society1971 , 93 (9), 2193-2195. DOI: 10.1021/ja00738a017. [Link]
-
Ibarra, I. A. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. ProQuest Dissertations Publishing2021 . [Link]
-
Hasegawa, M., et al. Colorless polyimides with low coefficient of thermal expansion derived from alkyl-substituted cyclobutanetetracarboxylic dianhydrides. Polymer International2014 , 63 (3), 486-500. [Link]
-
PubChem. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). National Center for Biotechnology Information. [Link]
-
van der Kolk, M. R., et al. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem2022 , 17 (9), e202200020. [Link]
-
Choi, S. M., et al. Synthesis and Photo-Alignment Properties of Novel Polyimides with Cyclobutane-1, 2, 3, 4-Tetracarboxylic Dianhydride (CBDA). Journal of the Korean Chemical Society2005 , 49 (6), 597-603. [Link]
-
Amjaour, H. S. Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. UND Scholarly Commons2022 . [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 | CID 266035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) 1H NMR spectrum [chemicalbook.com]
- 5. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Spectroscopic Characterization of Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate
This technical guide provides an in-depth analysis of the spectroscopic data for tetramethyl 1,2,3,4-cyclobutanetetracarboxylate, a saturated carbocyclic compound with multiple stereoisomers. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, with a particular focus on the cis,trans,cis-isomer, while also discussing the expected spectral differences between various stereoisomers.
Introduction: The Stereochemical Complexity of this compound
This compound is the tetramethyl ester of cyclobutane-1,2,3,4-tetracarboxylic acid. The cyclobutane ring, while often depicted as planar, exists in a puckered conformation to relieve ring strain. The four carboxylate substituents can be oriented either cis (on the same side of the ring) or trans (on opposite sides), leading to several possible stereoisomers. The most commonly encountered isomers include the cis,trans,cis and the trans,trans,trans configurations.[1] Understanding the precise stereochemistry is crucial as it dictates the molecule's symmetry, physical properties, and its potential applications in the synthesis of complex molecules and coordination polymers.[1]
The different spatial arrangements of the four methoxycarbonyl groups in these isomers result in distinct spectroscopic signatures. This guide will primarily focus on the analysis of the cis,trans,cis-isomer, for which spectral data is most readily available, and will provide a comparative discussion on how the spectra of other isomers are expected to differ.
Caption: Visualization of the cis,trans,cis and trans,trans,trans stereoisomers of the parent tetracarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds, including stereochemical relationships. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton and the relative orientation of the substituents.
Experimental Protocol: NMR Analysis
A general protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR Spectral Analysis of cis,trans,cis-Isomer
The ¹H NMR spectrum of the cis,trans,cis-isomer is expected to be relatively simple due to the molecule's symmetry.
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1 | ~3.7 | Singlet | 12H | -OCH₃ (Methyl esters) |
| 2 | ~3.3 - 3.5 | Multiplet | 4H | -CH (Cyclobutane ring protons) |
-
Methoxy Protons (-OCH₃): The four methoxy groups are chemically equivalent in the cis,trans,cis-isomer, giving rise to a single, sharp singlet integrating to 12 protons.
-
Cyclobutane Ring Protons (-CH): The four methine protons on the cyclobutane ring will appear as a multiplet. The exact chemical shift and multiplicity will depend on the coupling constants between adjacent protons, which are influenced by the dihedral angles dictated by the ring's puckered conformation.
¹³C NMR Spectral Analysis of cis,trans,cis-Isomer
The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework.
| Signal | Chemical Shift (ppm) | Assignment |
| 1 | ~170 - 175 | C=O (Ester carbonyl) |
| 2 | ~52 | -OCH₃ (Methyl esters) |
| 3 | ~45 - 50 | -CH (Cyclobutane ring carbons) |
-
Carbonyl Carbons (C=O): The four equivalent ester carbonyl carbons will appear as a single resonance in the downfield region typical for carbonyls.
-
Methoxy Carbons (-OCH₃): A single peak will be observed for the four equivalent methoxy carbons.
-
Cyclobutane Ring Carbons (-CH): The four methine carbons of the cyclobutane ring are also equivalent and will give rise to a single signal.
Comparative NMR Analysis of Other Stereoisomers
The NMR spectra of other stereoisomers will differ significantly due to changes in molecular symmetry. For instance, the trans,trans,trans-isomer, which has a higher degree of symmetry, would also show a simple spectrum, but the chemical shifts of the ring protons and carbons might differ due to the different magnetic environments. Less symmetrical isomers would exhibit more complex spectra with a greater number of distinct signals for both the ring and the ester groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
Experimental Protocol: IR Analysis
A typical procedure for obtaining an IR spectrum is:
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically presented as a plot of transmittance versus wavenumber (cm⁻¹).
IR Spectral Analysis
The IR spectrum of this compound is dominated by the strong absorptions of the ester functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~2950 - 3000 | C-H stretch | Aliphatic C-H stretching of the methyl and methine groups. |
| ~1730 - 1750 | C=O stretch | Strong, sharp absorption characteristic of the ester carbonyl group. |
| ~1100 - 1300 | C-O stretch | Strong absorption from the C-O single bond stretching of the ester. |
The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and skeletal vibrations, which would be unique for each stereoisomer.
Caption: A simplified workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Experimental Protocol: Mass Spectrometry
A general protocol for mass spectrometric analysis is:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) for GC-MS.
-
Mass Analysis: The resulting ions are separated according to their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Mass Spectral Analysis
The mass spectrum of this compound (Molecular Formula: C₁₂H₁₆O₈, Molecular Weight: 288.25 g/mol ) will provide key structural information.[2]
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 288. However, for some esters, the molecular ion can be weak or absent in EI-MS due to facile fragmentation.
-
Fragmentation Pattern: The fragmentation of the molecular ion will be driven by the presence of the ester groups and the strained cyclobutane ring. Common fragmentation pathways include:
-
Loss of a methoxy group (-OCH₃): A peak at m/z = 257 (M - 31).
-
Loss of a methoxycarbonyl group (-COOCH₃): A peak at m/z = 229 (M - 59).
-
Cleavage of the cyclobutane ring: This can lead to a variety of smaller fragments. A significant peak is often observed at m/z = 224.[2] Another prominent fragment can be seen at m/z = 169.[2]
-
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the combined application of NMR, IR, and Mass Spectrometry. While the data for the cis,trans,cis-isomer provides a clear and interpretable starting point, a comprehensive understanding of this molecular system requires the comparative analysis of all possible stereoisomers. This guide has outlined the fundamental principles, experimental considerations, and expected spectral features to aid researchers in the unambiguous identification and structural elucidation of this and related compounds. The subtle differences in the spectra of the various isomers underscore the power and necessity of these analytical techniques in modern chemical research.
References
-
PubChem. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). National Center for Biotechnology Information. [Link]
-
ResearchGate. The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. [Link]
-
ResearchGate. Stereoselective Synthesis of Tetraalkyl Cyclobutene-1,2,3,4-tetracarboxylates. [Link]
Sources
An In-depth Technical Guide to the Stereoisomers of Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate
Introduction
The conformational rigidity and unique stereochemical arrangements of cyclobutane derivatives have long intrigued chemists, making them valuable scaffolds in medicinal chemistry and materials science. Among these, 1,2,3,4-tetrasubstituted cyclobutanes present a fascinating case of stereoisomerism. This technical guide provides a comprehensive exploration of the isomers of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate, a molecule with a rich stereochemical landscape. We will delve into the structural nuances of its isomers, methods for their synthesis and separation, and the analytical techniques crucial for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of molecules.
The Stereochemical Complexity of 1,2,3,4-Tetrasubstituted Cyclobutanes
The seemingly simple four-membered ring of cyclobutane can adopt a puckered conformation to alleviate torsional strain. This, combined with the presence of four substituents, gives rise to a number of possible stereoisomers. For a 1,2,3,4-tetrasubstituted cyclobutane, where each substituent can be either "up" (cis) or "down" (trans) relative to its neighbors, a systematic analysis is required to enumerate all unique isomers.
For this compound, the four methoxycarbonyl groups can be arranged in various orientations around the cyclobutane ring. While a simple 2^4 calculation suggests 16 possible arrangements, due to the symmetry of the ring, the actual number of unique stereoisomers is significantly lower. Through careful consideration of rotational and reflectional symmetry, it has been determined that there are a total of seven possible geometrical isomers for 1,2,3,4-tetrasubstituted cyclobutanes.[1] However, discussions in the scientific community have also suggested the possibility of four or five isomers for the corresponding tetracarboxylic acid, with none being optically active.[2][3]
The primary isomers of interest are often the cis,trans,cis and trans,trans,trans forms, which can be selectively synthesized or interconverted under certain conditions.[4] The specific arrangement of the ester groups profoundly influences the molecule's overall shape, polarity, and reactivity, making the separation and characterization of individual isomers a critical task.
Visualizing the Isomeric Landscape
To better understand the relationships between the different stereoisomers, a logical diagram can be constructed.
Caption: Workflow for the synthesis, separation, and characterization of this compound isomers.
Synthesis and Separation of Isomers
The synthesis of this compound isomers often begins with the photodimerization of maleic anhydride or its derivatives.[5][6] This [2+2] cycloaddition reaction typically yields a mixture of stereoisomers.[7] The subsequent esterification of the resulting cyclobutanetetracarboxylic acid dianhydrides or the direct photodimerization of dimethyl maleate can also be employed.
Experimental Protocol: Synthesis via Photodimerization
Objective: To synthesize a mixture of this compound isomers.
Materials:
-
Maleic anhydride
-
Hexamethylbenzene (sensitizer)
-
Methanol
-
Sulfuric acid (catalyst)
-
UV photoreactor (e.g., Rayonet with 254 nm lamps)
-
Standard glassware for organic synthesis
Procedure:
-
A solution of maleic anhydride and a sensitizer like hexamethylbenzene in a suitable solvent is exposed to ultraviolet irradiation.[6]
-
The resulting mixture of cyclobutane-1,2,3,4-tetracarboxylic dianhydride isomers is then hydrolyzed to the corresponding tetracarboxylic acids.
-
The mixture of acids is esterified by refluxing with methanol and a catalytic amount of sulfuric acid.
-
The reaction mixture is worked up by neutralization, extraction with an organic solvent, and drying.
-
The solvent is removed under reduced pressure to yield the crude mixture of this compound isomers.
Separation of the Isomeric Mixture
Due to the similar physicochemical properties of stereoisomers, their separation can be challenging.[7] Chromatographic techniques are the most effective methods for isolating individual isomers.[8]
Key Chromatographic Techniques: [8]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective, depending on the polarity of the isomers.
-
Flash Chromatography: A common technique for preparative scale separation using silica gel as the stationary phase.
-
Gas Chromatography (GC): Suitable for volatile isomers, often employing long capillary columns for high resolution.[9]
Experimental Protocol: Flash Chromatography Separation
Objective: To separate the diastereomers of this compound.
Materials:
-
Crude isomer mixture
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Flash chromatography system (column, pump, fraction collector)
Procedure:
-
Sample Preparation: Dissolve the crude mixture of isomers in a minimal amount of dichloromethane or the initial eluent.[8]
-
Column Packing: Prepare a slurry of silica gel in a non-polar eluent like hexane and pack the column.[8]
-
Loading: Carefully load the sample onto the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Analysis: Combine fractions containing the pure isomers and remove the solvent to obtain the isolated compounds.
Characterization of Isomers
Once isolated, the definitive identification of each isomer requires sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the stereochemistry of cyclobutane derivatives.[10][11][12] The chemical shifts and coupling constants of the cyclobutane ring protons are highly sensitive to their spatial arrangement.
Expected ¹H NMR Spectral Features:
-
Chemical Shifts: The protons on the cyclobutane ring will appear in a specific region of the spectrum. The exact chemical shifts will differ for each isomer due to the different magnetic environments created by the ester groups.[13]
-
Coupling Constants: The vicinal (³J) and long-range (⁴J) proton-proton coupling constants provide valuable information about the dihedral angles between the protons, which in turn reveals the relative stereochemistry of the substituents.[10] For instance, a large ³J coupling constant is typically observed for cis protons, while a smaller coupling is seen for trans protons.
X-ray Crystallography
For crystalline isomers, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure.[14] This technique allows for the precise measurement of bond lengths, bond angles, and the absolute configuration of chiral centers, providing definitive proof of the isomeric structure. The crystal structure of 1,2,3,4-cyclobutanetetracarboxylic acid has been reported, providing a basis for understanding the packing and intermolecular interactions.[15]
Data Presentation
The following table summarizes hypothetical characterization data for two distinct isomers of this compound.
| Isomer | Retention Time (HPLC, min) | ¹H NMR (δ, ppm) - Cyclobutane Protons | Key ¹H-¹H Coupling Constants (Hz) |
| Isomer A | 12.5 | 3.10 (m, 2H), 3.45 (m, 2H) | J = 8.5 (cis), J = 4.2 (trans) |
| Isomer B | 15.2 | 3.25 (s, 4H) | - |
Visualization of the Analytical Workflow
Caption: A typical analytical workflow for the structural elucidation of an isolated isomer.
Conclusion
The study of this compound isomers provides a compelling window into the world of stereochemistry. The synthesis of a mixture of these isomers, followed by their meticulous separation and characterization, is a challenging yet rewarding endeavor for chemists. The insights gained from understanding the unique properties and reactivities of each isomer can have significant implications for the design of novel pharmaceuticals and advanced materials. This guide has provided a foundational understanding of the core concepts and experimental approaches necessary to navigate the intricate landscape of these fascinating molecules.
References
- Benchchem.
- Fawcett, J. K., & Trotter, J. (1966). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed.
- ProQuest. (2021).
- Kan, L. S., Voituriez, L., & Cadet, J. (1987). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. PubMed.
- ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
- Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr.
- Yan, M., Zhou, Q., & Lu, P. (2023). Collective Synthesis of Chiral Tetrasubstituted Cyclobutanes Enabled by Enantioconvergent Negishi Cross-Coupling of Cyclobutenones.
- Konowalchuk, D. J., & Hall, D. G. (2023). Divergent Synthesis of 1,2,3,4-Tetrasubstituted Cyclobutenes from a Common Scaffold: Enantioselective Desymmetrization by Dual-Catalyzed Photoredox Cross-Coupling.
- ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
- ResearchGate. (n.d.). The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework.
- ECHEMI. (2017). Total number of stereoisomers of cyclobutane-1,2,3,4-tetracarboxylic acid.
- MDPI. (2024).
- Krupčík, J., & Benická, E. (1998). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers, 52(1).
- CymitQuimica. (n.d.). 1,2,3,4-Cyclobutanetetracarboxylic Acid 1,2,3,4-Tetramethyl Ester.
- ECHEMI. (2017). Total number of stereoisomers of cyclobutane-1,2,3,4-tetracarboxylic acid.
- Filo. (2025). How many geometrical isomers are possible for 1,2,3,4-tetramethylcyclobutane?.
- PubChem. (n.d.). 1,2,3,4-Cyclobutane tetracarboxylic acid.
- Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243.
Sources
- 1. How many geometrical isomers are possible for 1,2,3,4-tetramethylcyclobut.. [askfilo.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]
- 6. 1,2,3,4-Cyclobutanetetracarboxylic Acid 1,2,3,4-Tetramethy… [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. vurup.sk [vurup.sk]
- 10. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
- 15. 1,2,3,4-Cyclobutane tetracarboxylic acid | C8H12O10 | CID 70181777 - PubChem [pubchem.ncbi.nlm.nih.gov]
"tetramethyl 1,2,3,4-cyclobutanetetracarboxylate crystal structure analysis"
An In-depth Technical Guide to the Crystal Structure Analysis of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
Foreword: The Enduring Intrigue of Strained Ring Systems
Cyclobutane derivatives hold a unique position in medicinal chemistry and materials science. Their inherent ring strain, a consequence of compressed C-C-C bond angles deviating from the ideal 109.5°, makes them not just synthetic challenges but also valuable structural motifs.[1] This strain energy can be harnessed to create rigid scaffolds for drug design, influencing molecular conformation and pharmacological properties in ways that more flexible acyclic or larger ring systems cannot.[1][2] Among this class of molecules, this compound presents a particularly compelling case study. With four stereocenters, it exists as a family of isomers, each with distinct three-dimensional architecture.[3][4] This guide provides a comprehensive analysis of its synthesis, stereochemistry, and, most critically, its crystal structure, offering field-proven insights for researchers and drug development professionals.
Synthesis and Isomeric Landscape: The Primacy of Photocycloaddition
The predominant route to the cyclobutane core of this molecule is through a [2+2] photocycloaddition reaction, a powerful method for forming four-membered rings.[1] This process typically involves the photodimerization of an alkene precursor, such as dimethyl maleate or dimethyl fumarate, under UV irradiation.[5][6]
The choice of precursor and reaction conditions is paramount as it dictates the stereochemical outcome. For instance, the photodimerization of dimethyl maleate can yield various isomers of this compound. The stereochemistry of the substituents (the four methoxycarbonyl groups) determines the overall shape and symmetry of the molecule. One of the most well-characterized isomers is the cis,trans,cis configuration, which will be the focus of our crystallographic analysis.[7]
Experimental Protocol: Synthesis via Photodimerization of Dimethyl Maleate
This protocol outlines a representative procedure for synthesizing the target compound. The causality behind this choice is its efficiency in forming the cyclobutane ring from readily available precursors.
-
Reactant Preparation: A solution of dimethyl maleate is prepared in a suitable solvent, such as acetone or benzene. Acetone can also act as a triplet sensitizer, facilitating the population of the excited triplet state necessary for the cycloaddition.[1]
-
Irradiation: The solution is placed in a quartz reaction vessel (which is transparent to UV light) and irradiated with a high-pressure mercury lamp (typically >250 nm) for 24-48 hours. The vessel should be cooled to maintain a consistent reaction temperature.
-
Solvent Removal: Post-irradiation, the solvent is removed under reduced pressure using a rotary evaporator.
-
Isomer Separation & Purification: The resulting crude product, a mixture of isomers and unreacted starting material, is purified. Column chromatography on silica gel is an effective method for separating the different stereoisomers.
-
Crystallization: The purified solid isomer is recrystallized from a suitable solvent system (e.g., methanol or ethanol) by slow evaporation to yield single crystals suitable for X-ray diffraction analysis.
Caption: Workflow for the synthesis and crystallization of this compound.
Core Analysis: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive proof of structure, including bond lengths, bond angles, and stereochemistry, which are critical for understanding molecular behavior and designing new chemical entities.
Methodology: From Crystal to Structure
The experimental workflow is a self-validating system where the quality of each step directly impacts the final refined structure.
-
Crystal Selection & Mounting: A high-quality, single crystal free of defects is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations. It is then rotated in a monochromatic X-ray beam, and the diffraction pattern (intensities and positions of thousands of reflections) is recorded on a detector.
-
Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary molecular model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors, ultimately yielding a final, accurate molecular structure.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Structural Insights: The Case of cis,trans,cis-Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
A single-crystal X-ray diffraction study of the cis,trans,cis isomer revealed a fascinating and somewhat unexpected structural feature: the cyclobutane ring is planar.[7] This is a significant deviation from the norm for many cyclobutane derivatives, which typically adopt a puckered or "butterfly" conformation to alleviate the torsional strain caused by eclipsing substituents.[8][9]
The planarity of the ring in this specific isomer is likely a delicate balance between minimizing angle strain (which favors a planar geometry) and relieving torsional strain (which favors a puckered geometry).[10] It is plausible that the steric interactions between the four bulky methoxycarbonyl groups and the energetic demands of crystal packing forces overcome the tendency to pucker, stabilizing the planar conformation in the solid state.[7]
| Parameter | cis,trans,cis Isomer | Typical Puckered Cyclobutane |
| Ring Conformation | Planar[7] | Puckered ("Butterfly")[9] |
| Puckering Angle | ~0° | ~25-35°[8][9] |
| C-C Bond Lengths | 1.572 Å and 1.541 Å[7] | ~1.55-1.58 Å[11] |
| Internal C-C-C Angles | ~90°[7] | ~88-90°[9] |
| Torsional Strain | Maximized | Partially Relieved |
| Angle Strain | Minimized | Slightly Increased vs. Planar |
| Table 1. Comparison of structural parameters between the planar cis,trans,cis isomer and a typical puckered cyclobutane ring. |
The crystallographic data for the cis,trans,cis isomer is summarized below.
| Parameter | Value |
| Formula | C₁₂H₁₆O₈ |
| Crystal System | Triclinic |
| Space Group | Pī[7] |
| a (Å) | 8.939[7] |
| b (Å) | 5.963[7] |
| c (Å) | 6.454[7] |
| α (°) | 95.17[7] |
| β (°) | 81.43[7] |
| γ (°) | 78.74[7] |
| Molecules per cell (Z) | 1[7] |
| Calculated Density (g/cm³) | 1.45[7] |
| Table 2. Key crystallographic data for cis,trans,cis-tetramethyl 1,2,3,4-cyclobutanetetracarboxylate.[7] |
A Multi-faceted Approach: Spectroscopic and Computational Corroboration
While X-ray crystallography provides an unambiguous snapshot of the solid-state structure, a comprehensive analysis requires a multi-technique approach to understand the molecule's properties in different environments and to validate experimental findings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and symmetry of the molecule in solution.[12] The chemical shifts and coupling constants of the cyclobutane protons can provide evidence for the ring's conformational preferences in the solution phase, which may or may not be the same as the planar structure observed in the crystal.[13]
-
Mass Spectrometry (MS): GC-MS or other mass spectrometry techniques are used to confirm the molecular weight (288.25 g/mol ) and to study the fragmentation patterns, which can provide further structural clues.[12]
-
Infrared (IR) Spectroscopy: IR analysis is crucial for identifying the characteristic functional groups. A strong absorption band around 1730-1750 cm⁻¹ confirms the presence of the ester carbonyl (C=O) groups.[12]
-
Computational Modeling (DFT): Density Functional Theory (DFT) calculations are a powerful tool for investigating the intrinsic conformational preferences of the molecule, independent of crystal packing forces.[10][13] By calculating the relative energies of the planar and various puckered conformations in the gas phase, one can determine whether the planarity observed in the crystal is an inherent feature or an artifact of the solid-state environment.[10]
Caption: Integrated workflow combining experimental and computational methods for structural analysis.
Conclusion and Outlook
The analysis of this compound serves as an exemplary case study in molecular structure determination. Its synthesis via [2+2] photocycloaddition produces a range of stereoisomers, with the cis,trans,cis isomer exhibiting a rare planar cyclobutane ring in the solid state, as confirmed by single-crystal X-ray diffraction.[7] This planarity arises from a complex interplay of steric, electronic, and crystal packing forces.
A truly comprehensive understanding, however, is only achieved by integrating crystallographic data with spectroscopic analysis (NMR, IR, MS) and computational modeling. This synergistic approach allows researchers to probe the structure in different phases and to deconstruct the forces governing its unique conformation. As a versatile building block, the well-defined and rigid scaffold of this and other cyclobutane derivatives holds significant promise for the rational design of novel polymers, metal-organic frameworks, and pharmacologically active agents.[14]
References
-
Jiménez, A. I., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878. Available at: [Link]
-
Adman, E., & Margulis, T. N. (1971). Structure of a planar cyclobutane. Cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid tetramethyl ester. Journal of the American Chemical Society, 93(9), 2193–2195. Available at: [Link]
-
PubMed. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. J Org Chem. Available at: [Link]
-
PubChem. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. Available at: [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]
-
ProQuest. (n.d.). Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. Available at: [Link]
-
ResearchGate. (n.d.). Conformational analysis of cycloalkanes. Available at: [Link]
-
ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Available at: [Link]
-
ResearchGate. (n.d.). X-ray molecular structure of cyclobutane 2s. Ellipsoids are drawn at 30% probability level. Available at: [Link]
-
Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]
-
LookChem. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (n.d.). The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Total number of stereoisomers of cyclobutane-1,2,3,4-tetracarboxylic acid. Available at: [Link]
-
Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Available at: [Link]
- Google Patents. (n.d.). US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid.
-
Chemistry Stack Exchange. (2017). IUPAC nomenclature of 1,2,3,4-tetramethylcyclobutane. Available at: [Link]
-
Journal of the American Chemical Society. (2016). Anatomy of an Oligourea Six-Helix Bundle. Available at: [Link]
-
CrystEngComm. (n.d.). Photosalient [2 + 2] photodimerization in metal chloride-templated organic crystals. Available at: [Link]
-
Filo. (n.d.). How many geometrical isomers are possible for 1,2,3,4-tetramethylcyclobutane? Available at: [Link]
-
PubChem. Tetramethyl1,2,3,4-cyclobutanetetracarboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Journal of the American Chemical Society. (1966). The Chemistry of Photodimers of Maleic and Fumaric Acid Derivatives. I. Dimethyl Fumarate Dimer. Available at: [Link]
-
YouTube. (2020). Chemistry Lab- Cis- trans isomerisation reaction- Dimethyl maleate to Dimethyl fumarate, by Dr Beena. Available at: [Link]
-
PubMed. (1970). Crystal and molecular structure of photodimer A of 1,3-dimethylthymine (the isomer in irradiated deoxyribonucleic acid). J Am Chem Soc. Available at: [Link]
-
UBC Chemistry. (1993). CRYSTAL-STRUCTURE CORRELATIONS IN THE PHOTOCHEMISTRY OF DIMETHYL 9,10-DIMETHYL-9,10-DIHYDRO-9,10-ETHENOANTHRACENE-11,12-DICARBOXYLATE. Available at: [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. How many geometrical isomers are possible for 1,2,3,4-tetramethylcyclobut.. [askfilo.com]
- 5. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 | CID 266035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
"solubility of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate in organic solvents"
An In-Depth Technical Guide to the Solubility of Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate in Organic Solvents
Authored by a Senior Application Scientist
Foreword: Navigating the Solubility Landscape of a Versatile Building Block
In the realm of synthetic chemistry and materials science, this compound stands out as a pivotal precursor for a diverse array of complex molecules and polymers. Its rigid, well-defined stereochemistry, a consequence of its cyclobutane core, makes it an invaluable scaffold in the design of novel therapeutics, functional materials, and intricate molecular architectures. However, the successful application of this compound is fundamentally governed by a property that is as critical as it is often overlooked: its solubility.
This guide provides a comprehensive exploration of the solubility of this compound. We move beyond a simple cataloging of solvents, delving into the molecular principles that dictate its solubility behavior. For the researcher, scientist, or drug development professional, understanding these principles is not merely academic; it is the bedrock of rational solvent selection for synthesis, purification, and formulation. Where precise quantitative data is not publicly available, we provide a robust experimental framework to empower researchers to determine solubility in their specific systems of interest. This document, therefore, serves as both a repository of current knowledge and a practical guide for future discovery.
Molecular Structure and its Implications for Solubility
The solubility of any compound is a direct consequence of its molecular structure. This compound is a fascinating case study in the interplay of nonpolar and polar characteristics.
The molecule consists of two primary components: a nonpolar cyclobutane ring and four polar methyl ester groups. The cyclobutane core provides a rigid, saturated hydrocarbon framework, which contributes to van der Waals interactions. The four methyl ester groups, on the other hand, are the primary sites of polarity within the molecule, capable of engaging in dipole-dipole interactions with solvent molecules.
The overall polarity of the molecule is a balance of these opposing features. While the presence of four ester groups suggests a significant degree of polarity, their symmetrical arrangement around the cyclobutane ring can lead to a partial cancellation of dipole moments, depending on the specific isomer. This nuanced structural feature is key to understanding its solubility profile.
Caption: 2D representation of this compound.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is a cornerstone of solubility prediction. It posits that a solute will dissolve best in a solvent that has a similar polarity. We can categorize organic solvents into three main groups to predict their interaction with this compound.
-
Polar Protic Solvents: These solvents (e.g., methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors. While the ester groups of our compound can act as hydrogen bond acceptors, the lack of a hydrogen bond donor site on the molecule itself means that the interaction with protic solvents will be less favorable than with polar aprotic solvents.
-
Polar Aprotic Solvents: These solvents (e.g., acetone, acetonitrile, dimethylformamide) have significant dipole moments but lack O-H or N-H bonds. They are excellent solvents for polar molecules that are not hydrogen bond donors. The dipole-dipole interactions between the ester groups of this compound and polar aprotic solvents are expected to be strong, leading to good solubility.
-
Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and interact primarily through weak van der Waals forces. The nonpolar cyclobutane ring will have some affinity for these solvents, but the polar ester groups will be disfavored, likely resulting in poor solubility.
Caption: Predicted solubility based on the "like dissolves like" principle.
Known Solvents from Synthetic Applications
While comprehensive quantitative solubility data is scarce, we can infer solubility from the solvents used in published synthetic procedures involving this compound. The fact that a reaction proceeds homogeneously implies that the compound is at least sparingly soluble in the reaction solvent at the given temperature.
| Solvent | Application | Reference |
| Methanol | Used in the synthesis of the title compound via dimerization of dimethyl maleate. | |
| Dichloromethane | Employed as a solvent for reactions involving the cyclobutane ring. | |
| Chloroform | Used as a solvent for spectroscopic analysis (e.g., NMR). | |
| Acetone | A common solvent for recrystallization and purification. | |
| Ethyl Acetate | Used in extraction and chromatographic purification. |
This table is illustrative and based on general laboratory practices for similar compounds. Specific citations should be consulted for detailed conditions.
Experimental Protocol for Quantitative Solubility Determination
The following protocol provides a reliable method for determining the solubility of this compound in a given organic solvent. This method is based on the gravimetric analysis of a saturated solution.
Materials and Reagents
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or small flasks with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Pre-weighed glass vials for evaporation
-
Analytical balance (readable to at least 0.1 mg)
-
Drying oven or vacuum desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 5.00 mL) of the chosen solvent in a scintillation vial containing a magnetic stir bar. "Excess" means that undissolved solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir vigorously for at least 24 hours to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, stop stirring and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.
-
Carefully draw a known volume of the supernatant (e.g., 2.00 mL) into a syringe, avoiding any solid particles.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed glass vial. Record the exact volume transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). Alternatively, use a vacuum desiccator or rotary evaporator.
-
Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried solute on the analytical balance.
-
Data Analysis and Calculation
The solubility can be calculated as follows:
-
Mass of dissolved solute (g): (Final mass of vial + solute) - (Initial mass of empty vial)
-
Solubility (g/L): Mass of dissolved solute (g) / Volume of solution transferred (L)
For higher accuracy, the experiment should be performed in triplicate, and the average solubility should be reported with the standard deviation.
Caption: Experimental workflow for gravimetric solubility determination.
Conclusion
While a comprehensive public database of the solubility of this compound in all common organic solvents is not yet available, a strong predictive understanding can be achieved through the application of fundamental chemical principles. The molecule's unique structure, with its nonpolar core and multiple polar ester groups, suggests a preference for polar aprotic solvents. For applications requiring precise knowledge of solubility, the experimental protocol provided in this guide offers a robust and reliable method for generating this critical data. As the use of this versatile building block continues to expand, a thorough understanding of its solubility will be paramount to unlocking its full potential in scientific innovation.
References
-
Synthesis of this compound. Organic Syntheses, Coll. Vol. 5, p.1021 (1973); Vol. 42, p.93 (1962). URL: [Link]
A Technical Guide to the Thermal Stability of Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Cyclobutane Scaffold in Advanced Molecular Design
The cyclobutane motif, once considered a mere curiosity of strained ring systems, has emerged as a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its unique, puckered three-dimensional structure offers a rigid scaffold that can enhance metabolic stability, improve pharmacokinetic profiles, and provide precise conformational restriction in drug candidates.[1][2] In drug discovery, the incorporation of a cyclobutane ring can lead to significant improvements in potency and selectivity by orienting pharmacophoric groups in a well-defined spatial arrangement.[2] Beyond pharmaceuticals, cyclobutane derivatives are integral to the synthesis of advanced polymers and materials, where their rigid structure can impart desirable thermal and mechanical properties.[4]
This guide focuses on a key member of this class: tetramethyl 1,2,3,4-cyclobutanetetracarboxylate and its derivatives. Understanding the thermal stability of these molecules is paramount for their application, dictating shelf-life, processing conditions for polymerization, and stability in biological systems. This document provides an in-depth analysis of the factors governing their thermal decomposition, methodologies for characterization, and insights into their degradation pathways.
Core Principles of Cyclobutane Thermal Stability
The thermal decomposition of cyclobutane and its derivatives is fundamentally governed by the high ring strain of the four-membered ring. The thermolysis of the parent cyclobutane to two ethylene molecules is a classic example of a [2+2] cycloreversion reaction.[5] However, the stability of substituted cyclobutanes is a complex interplay of several factors:
-
Substituent Effects: The nature and position of substituent groups on the cyclobutane ring are the most significant determinants of thermal stability. Electron-withdrawing groups, such as the four methoxycarbonyl groups in this compound, generally increase the thermal stability of the cyclobutane ring. This is attributed to the strengthening of the C-C bonds within the ring. Conversely, bulky substituents can introduce additional steric strain, potentially lowering the decomposition temperature.
-
Stereochemistry: The stereochemical arrangement of substituents influences the decomposition pathway. For instance, in the pyrolysis of disubstituted cyclobutanes, trans isomers have been shown to exhibit a preference for cleavage of the C-C bond adjacent to the axial substituent.[1]
-
Reaction Environment: The presence of oxygen, catalysts, or reactive solvents can significantly alter the decomposition mechanism and temperature. For example, thermal decomposition in the presence of air can lead to complex oxidative degradation pathways.
While specific experimental data for the thermal decomposition of this compound is not extensively published, the high thermal stability of polymers derived from its corresponding dianhydride (cyclobutane-1,2,3,4-tetracarboxylic dianhydride) suggests a robust core structure. Polyimides synthesized from this dianhydride exhibit 5% weight loss temperatures (T5%) exceeding 415 °C, indicating the cyclobutane ring itself is stable to high temperatures.[4]
Thermal Analysis Methodologies: A Practical Approach
The primary techniques for evaluating the thermal stability of this compound and its derivatives are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining decomposition temperatures.
Experimental Protocol: TGA of a Cyclobutane Derivative
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. A clean, inert sample pan (typically platinum or alumina) is essential.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative into the tared TGA pan.
-
Experimental Parameters:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min. An inert atmosphere is crucial for studying the inherent thermal decomposition without oxidative effects.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A common heating rate for initial screening is 10 °C/min.[6]
-
-
-
Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature. Key parameters to determine are:
-
Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.
-
T5% and T10%: The temperatures at which 5% and 10% mass loss occurs, respectively. These are common metrics for comparing thermal stability.
-
Derivative Thermogravimetry (DTG) Peak: The peak of the first derivative of the TGA curve, indicating the temperature of the maximum rate of mass loss.
-
Workflow for TGA Analysis
Caption: The typical sequence of thermal events observed for a stable crystalline organic compound upon heating.
Predicted Thermal Decomposition Profile
Based on the available data for related compounds, the following thermal behavior is predicted for this compound:
| Parameter | Predicted Value/Range | Method | Rationale |
| Melting Point (Tm) | >100 °C | DSC | Expected for a crystalline solid of this molecular weight. |
| Onset of Decomposition (Tonset) | >250 °C | TGA | The presence of four electron-withdrawing ester groups and the inherent stability of the cyclobutane-1,2,3,4-tetracarboxylic acid core suggest high thermal stability. [4] |
| 5% Mass Loss (T5%) | >300 °C | TGA | Inferred from the high stability of polyimides derived from the corresponding dianhydride. [4] |
| Decomposition Mechanism | Cycloreversion and/or radical chain reactions | - | The primary pathway is likely a [2+2] cycloreversion to form dimethyl fumarate. However, at higher temperatures, radical-initiated decomposition of the ester groups may also occur. |
Conclusion and Future Directions
This compound and its derivatives are a promising class of compounds with significant potential in drug discovery and materials science. While direct experimental data on their thermal stability is limited, analysis of related structures strongly suggests a high degree of thermal robustness, a critical attribute for these applications. The methodologies outlined in this guide provide a clear framework for researchers to precisely characterize the thermal properties of novel derivatives.
Future work should focus on obtaining detailed experimental TGA and DSC data for a series of these compounds to build a quantitative structure-stability relationship. Elucidating the precise decomposition mechanisms through techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would provide invaluable insights for the rational design of even more stable and functional cyclobutane-based molecules.
References
-
Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. Available at: [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]
-
The Role of Cyclobutane Carboxamide in Modern Drug Discovery. XMLI. Available at: [Link]
-
Synthesis and Photo-Alignment Properties of Novel Polyimides with Cyclobutane-1, 2, 3, 4-Tetracarboxylic Dianhydride (CBDA). ResearchGate. Available at: [Link]
-
Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. ProQuest. Available at: [Link]
-
Pyrolysis of some cyclobutane derivatives. UC Research Repository. Available at: [Link]
-
Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. UND Scholarly Commons. Available at: [Link]
-
Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). PubChem. Available at: [Link]
-
1,2,3,4-Cyclobutanetetracarboxylic Acid. PubChem. Available at: [Link]
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link]
-
Thermal unimolecular decomposition of 1,1,3,3-tetramethylcyclobutane. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available at: [Link]
-
Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. ResearchGate. Available at: [Link]
-
Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. Available at: [Link]
-
SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Waters Corporation. Available at: [Link]
-
Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. NETZSCH Analyzing & Testing. Available at: [Link]
-
Webinar: Polymer Characterization using DSC & TGA. YouTube. Available at: [Link]
-
04.17 DSC Thermal Analysis of Polymers. YouTube. Available at: [Link]
Sources
- 1. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 2. "Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetrac" by Dominic Nkafu Nkemngong [commons.und.edu]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
Methodological & Application
The Strategic Utility of Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate in Advanced Organic Synthesis
Introduction: Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate, a structurally unique and functionally dense molecule, has emerged as a versatile building block in modern organic synthesis. Its strained cyclobutane core, coupled with four sterically demanding methyl ester groups, provides a gateway to a diverse array of molecular architectures, from high-performance polymers to intricate metal-organic frameworks (MOFs). This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols and an analysis of the stereochemical nuances that govern its reactivity and the properties of its derivatives.
Core Applications and Synthetic Potential
This compound is primarily utilized as a precursor to two key classes of compounds: cyclobutane-1,2,3,4-tetracarboxylic acid and its corresponding dianhydride. These derivatives serve as fundamental monomers in the synthesis of advanced polymers and as ligands in the construction of porous crystalline materials.
Synthesis of High-Performance Polyimides
The dianhydride derived from this compound is a critical monomer in the production of aliphatic polyimides. These polymers are gaining significant attention as alternatives to their aromatic counterparts due to their enhanced transparency and lower dielectric constants, making them ideal for applications in the liquid crystal display industry and advanced electronics.[1] The rigid cyclobutane unit imparts excellent thermal stability to the polymer backbone.
Construction of Metal-Organic Frameworks (MOFs)
The fully de-esterified product, cyclobutane-1,2,3,4-tetracarboxylic acid, is an excellent polydentate ligand for the synthesis of MOFs.[2] The four carboxylic acid groups can coordinate with metal ions to form stable, three-dimensional porous structures. The specific stereochemistry of the cyclobutane ring dictates the geometry of the resulting framework, influencing its pore size and, consequently, its properties for applications such as gas storage and separation.[2][3]
Key Synthetic Transformations: Detailed Protocols
The following protocols provide step-by-step procedures for the conversion of this compound into its most common and synthetically useful derivatives.
Protocol 1: Hydrolysis to Cyclobutane-1,2,3,4-tetracarboxylic Acid
This protocol details the acid-catalyzed hydrolysis of the tetramethyl ester to the corresponding tetracarboxylic acid. This transformation is a prerequisite for the synthesis of the dianhydride and for its use as a ligand in MOF chemistry.
Reaction Scheme:
A conceptual workflow for the hydrolysis of the tetramethyl ester.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Stoichiometry |
| This compound | 288.25 | 10.0 | 0.0347 | 1 eq |
| Hydrochloric acid (concentrated) | 36.46 | 30.0 | - | excess |
Procedure:
-
To a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 10.0 g (0.0347 mol) of this compound and 30.0 g of concentrated hydrochloric acid.
-
Heat the mixture to 80°C with constant stirring.
-
Maintain the reaction at 80°C for 20 hours.
-
After 20 hours, cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove water and excess hydrochloric acid.
-
Dry the resulting white, sheet-like crystals to obtain cyclobutane-1,2,3,4-tetracarboxylic acid.
-
Expected Yield: 8.0 g (80.0%).[1]
-
Characterization: Melting point: 239-241°C.[1]
Causality Behind Experimental Choices:
-
Acid Catalysis: The use of a strong acid like hydrochloric acid is essential to protonate the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Elevated Temperature: The reaction is heated to 80°C to overcome the activation energy of the hydrolysis reaction, which can be slow at room temperature, particularly for sterically hindered esters.
-
Excess Water/Acid: The use of concentrated hydrochloric acid ensures a high concentration of both the acid catalyst and water, driving the equilibrium towards the formation of the carboxylic acid.
Protocol 2: Dehydration to Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride
This protocol describes the conversion of the tetracarboxylic acid to its dianhydride using acetic anhydride. The dianhydride is a key monomer for polyimide synthesis.
Reaction Scheme:
A conceptual workflow for the dehydration of the tetracarboxylic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Stoichiometry |
| Cyclobutane-1,2,3,4-tetracarboxylic Acid | 232.14 | 10.0 | 0.0431 | 1 eq |
| Acetic Anhydride | 102.09 | 60.0 | - | excess |
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 10.0 g (0.0431 mol) of cyclobutane-1,2,3,4-tetracarboxylic acid and 60.0 g of acetic anhydride.
-
Heat the mixture to 140°C with continuous stirring.
-
Maintain the reaction at this temperature for 25 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove excess acetic anhydride and acetic acid byproduct.
-
Dry the resulting white powder to obtain cyclobutane-1,2,3,4-tetracarboxylic dianhydride.
-
Expected Yield: 8.4 g (84.0%).[1]
-
Purity (by liquid chromatography): 99.2%.[1]
Causality Behind Experimental Choices:
-
Dehydrating Agent: Acetic anhydride is a powerful and commonly used dehydrating agent for the synthesis of anhydrides from dicarboxylic acids. It reacts with the carboxylic acids to form a mixed anhydride intermediate, which then eliminates acetic acid to form the cyclic anhydride.
-
High Temperature: The reaction is conducted at a high temperature to facilitate the dehydration process and to drive the reaction to completion.
Application in Polymer Synthesis: A Prospective Protocol
While the direct use of this compound in polymerization is not as extensively documented as its dianhydride derivative, it can theoretically be employed in transesterification reactions with diols to synthesize polyesters. This approach would be analogous to the well-established use of other dimethyl esters in polyester synthesis.
Prospective Protocol: Transesterification Polymerization with a Diol
This theoretical protocol outlines the synthesis of a polyester via a two-stage melt polycondensation of this compound with a generic diol (e.g., ethylene glycol).
Conceptual Reaction Scheme:
A conceptual workflow for transesterification polymerization.
Stage 1: Transesterification
-
Charge a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with this compound, a molar excess of the diol (e.g., 2.2 equivalents), and a suitable transesterification catalyst (e.g., zinc acetate or antimony trioxide).
-
Heat the mixture under a nitrogen atmosphere to a temperature of 180-220°C to initiate the transesterification reaction.
-
Methanol will be evolved as a byproduct and should be continuously removed by distillation to drive the reaction forward.
-
Monitor the reaction until the theoretical amount of methanol has been collected, indicating the formation of low molecular weight oligomers.
Stage 2: Polycondensation
-
Gradually increase the temperature to 250-280°C while slowly applying a high vacuum (e.g., <1 Torr).
-
The excess diol will be removed under vacuum, and the viscosity of the molten polymer will increase significantly as the molecular weight builds.
-
Continue the reaction under these conditions until the desired melt viscosity (indicative of high molecular weight) is achieved.
-
The resulting polyester can then be extruded and pelletized.
Rationale and Expected Outcomes:
The rigid and sterically demanding cyclobutane core of the tetracarboxylate monomer is expected to impart a high glass transition temperature (Tg) and enhanced thermal stability to the resulting polyester. The stereochemistry of the starting tetramethyl ester would likely have a profound impact on the polymer's properties. For instance, a cis configuration of the ester groups might lead to a more amorphous polymer with higher toughness, while a trans configuration could result in a more crystalline material. This is supported by studies on polyesters derived from the stereoisomers of 2,2,4,4-tetramethyl-1,3-cyclobutanediol, where the cis isomer produced a tougher, amorphous polymer with a higher Tg compared to the semi-crystalline polymer from the trans isomer.[4]
The Critical Role of Stereochemistry
The cyclobutane ring of this compound can exist in several stereoisomeric forms, depending on the relative orientation of the four ester groups. The specific stereoisomer used as a starting material can significantly influence the properties of the resulting products.
For example, in the synthesis of MOFs, the stereochemistry of the cyclobutane-1,2,3,4-tetracarboxylic acid ligand determines the coordination geometry with the metal centers, which in turn dictates the topology and pore structure of the final framework.[3] A cis,trans,cis isomer will present its carboxylic acid groups in a different spatial arrangement compared to a trans,trans,trans isomer, leading to distinct MOF architectures.
As discussed in the context of polyester synthesis, the stereochemistry of the cyclobutane monomer can have a dramatic effect on the physical and mechanical properties of the polymer. Control over the stereochemistry of the starting tetramethyl ester is therefore a critical parameter for tailoring the properties of the final material.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility lies in its efficient conversion to cyclobutane-1,2,3,4-tetracarboxylic acid and its dianhydride, which are key components in the synthesis of high-performance polyimides and metal-organic frameworks. While its direct application in polyester synthesis via transesterification is less explored, it holds significant promise for the creation of novel materials with enhanced thermal and mechanical properties. A thorough understanding of the stereochemistry of this molecule is paramount for controlling the structure and function of the resulting materials. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this unique cyclobutane derivative.
References
- MOF Synthesis with 1,2,3,4-Cyclobutanetetracarboxylic Acid: A Procurement Perspective. (URL not available)
- Application Notes and Protocols for the Use of 2,2,4,4-Tetramethylcyclobutan-1,3-diol in Polyester Synthesis. (URL not available)
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. (URL: [Link])
-
A new ligand for metal–organic framework and co-crystal synthesis: mechanochemical route to rctt-1,2,3,4-tetrakis-(4′-carboxyphenyl)-cyclobutane. Chemical Communications. (URL: [Link])
-
Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. RSC Publishing. (URL: [Link])
-
Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC. (URL: [Link])
-
Metal–organic frameworks built from alkali metal ions (Li+–Cs+) and 1,2,3,4-cyclobutanetetracarboxylic acid. CrystEngComm. (URL: [Link])
-
Synthesis of metal-organic frameworks with interest in analytical chemistry. DOI. (URL: [Link])
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (URL not available)
-
Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol Units on Their Properties. MDPI. (URL: [Link])
- Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride.
-
Study of the structure–property relationships in a high impact and shape memory polyester by the stereoisomer selection of the cyclobutane diol monomer. ResearchGate. (URL: [Link])
- Polyesters comprising 2, 2, 4, 4-tetraalkyl-1, 3-cyclobutanediol.
- Synthesis of Cyclobutane-1,2,3,4-Tetracarboxylic Dianhydride in Continuous Flow Photoreactor. (URL not available)
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. (URL: [Link])
-
Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Omar Yaghi. (URL: [Link])
-
Stereochemical enhancement of polymer properties. Pure. (URL: [Link])
- Preparation method of cyclobutane tetracarboxylic dianhydride.
-
Melt transesterification and characterization of segmented block copolyesters containing 2,2,4,4-tetramethyl-1,3-cyclobutanediol. Arizona State University. (URL: [Link])
-
Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. ResearchGate. (URL: [Link])
-
2.13: Polyesters. Chemistry LibreTexts. (URL: [Link])
-
(PDF) Stereochemical enhancement of polymer properties. ResearchGate. (URL: [Link])
- HTML - Systematic Reviews in Pharmacy. (URL not available)
-
The transesterification of ethylene glycol and 1,2-butanediol with dimethyl carbonate: reaction network and kinetic modeling. RSC Publishing. (URL: [Link])
-
Depolymerization of Polyesters by Transesterification with Ethanol Using (Cyclopentadienyl)titanium Trichlorides. MDPI. (URL: [Link])
-
Transesterification of ethylene glycol and 1,2-butanediol with dimethyl carbonate: Reaction network and kinetic modelling. ResearchGate. (URL: [Link])
-
High‐Pressure Characterization of Two Stereoisomers of Tetranitroester Cyclobutane. ResearchGate. (URL: [Link])
Sources
Application Notes and Protocols: Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate as a Monomer for Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Unique Building Block for High-Performance Polymers
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is a versatile monomer that holds significant promise for the synthesis of advanced polymers.[1][2] Its rigid, four-membered cyclobutane core, combined with four reactive methyl ester groups, makes it a unique building block for creating highly branched or cross-linked polyesters and polyamides.[2] These resulting polymers are of interest for applications demanding high thermal stability, rigidity, and tunable mechanical properties. The strained cyclobutane ring imparts a unique conformational rigidity to the polymer backbone, distinguishing these materials from those derived from more flexible aliphatic or aromatic monomers.[3] This application note provides a comprehensive guide to the use of this compound in polymer synthesis, including detailed protocols, characterization techniques, and expected material properties.
The synthesis of polymers from cyclobutane-containing building blocks has been a topic of interest for decades, driven by the desire to develop sustainable and high-performance materials.[4] These polymers bridge the gap between flexible aliphatic polymers and rigid aromatic polymers, offering a unique blend of properties.[3] The stability of the cyclobutane ring to thermal cycloelimination and near-UV radiation further enhances the potential of these materials for a variety of applications.[3]
Monomer Overview and Properties
This compound is a tetra-functional ester with the following key properties:
| Property | Value | Source |
| CAS Number | 1032-95-7 | [2] |
| Molecular Formula | C12H16O8 | [2][5] |
| Molecular Weight | 288.25 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | 356.6 °C at 760 mmHg | [6] |
| Density | 1.301 g/cm³ | [6] |
The presence of four ester groups allows for the creation of a three-dimensional polymer network when reacted with difunctional monomers such as diols or diamines. This leads to the formation of thermosetting or highly branched thermoplastic polymers with unique characteristics.
Polymerization Strategies: Creating Branched and Cross-linked Polyesters
The most common method for polymerizing this compound is through polycondensation with a diol, typically via melt transesterification.[7] This process involves the reaction of the ester groups of the monomer with the hydroxyl groups of the diol, releasing methanol as a byproduct. The reaction is typically catalyzed by a metal-based catalyst.
Conceptual Workflow for Polyester Synthesis
Figure 1. General workflow for the synthesis and characterization of polyesters from this compound.
Detailed Experimental Protocol: Synthesis of a Cross-linked Polyester
This protocol describes the synthesis of a cross-linked polyester using this compound and 1,4-butanediol.
Materials:
-
This compound (high purity)
-
1,4-Butanediol (anhydrous)
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable transesterification catalyst
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen or argon
-
Solvents for purification (e.g., chloroform, methanol)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen/argon inlet, and a distillation outlet connected to a vacuum pump
-
Heating mantle with a temperature controller
-
High-vacuum pump
-
Standard laboratory glassware
Procedure:
-
Reactor Setup and Inert Atmosphere:
-
Thoroughly dry all glassware in an oven before use.
-
Assemble the reactor and purge with high-purity nitrogen or argon for at least 30 minutes to ensure an inert atmosphere. This is crucial to prevent oxidation and side reactions at high temperatures.
-
-
Charging the Reactor:
-
Charge the reactor with this compound and 1,4-butanediol. A stoichiometric ratio of ester groups to hydroxyl groups (e.g., 1:1) is a good starting point for achieving a high degree of cross-linking.
-
Add a catalytic amount of titanium(IV) butoxide (typically 0.05-0.1 mol% relative to the diacid).[8]
-
Add a small amount of antioxidant (e.g., 0.1 wt%) to prevent thermal degradation of the polymer.
-
-
Esterification Stage:
-
Under a gentle stream of nitrogen, heat the reaction mixture to approximately 180-200°C with constant stirring.
-
Methanol will begin to distill from the reaction mixture as the transesterification reaction proceeds.
-
Maintain this temperature for 2-3 hours, or until the majority of the theoretical amount of methanol has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 210-230°C.
-
Slowly apply a high vacuum (e.g., <1 mbar) to the reactor. This step is critical for removing the remaining methanol and driving the polymerization reaction to completion, leading to a high molecular weight polymer.[9]
-
The viscosity of the reaction mixture will increase significantly during this stage. Continue the reaction under high vacuum for 3-5 hours.
-
-
Polymer Isolation:
-
Once the desired viscosity is reached (or after the specified reaction time), release the vacuum with nitrogen or argon.
-
Cool the reactor to room temperature. The resulting polymer will be a solid, likely an amorphous and rigid material.
-
Carefully remove the polymer from the reactor.
-
-
Purification (Optional):
-
If necessary, the polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform or DMF) and precipitating it in a non-solvent (e.g., methanol).
-
Filter the precipitated polymer and dry it in a vacuum oven at an elevated temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Characterization of the Resulting Polymer
A thorough characterization of the synthesized polymer is essential to understand its structure and properties.
| Technique | Expected Observations | Insights Gained |
| FTIR Spectroscopy | Disappearance of the O-H stretching band from the diol. Presence of the characteristic C=O stretching band of the ester group. | Confirmation of polymerization and formation of ester linkages. |
| ¹H NMR Spectroscopy | Broadening of peaks compared to the monomers, indicative of polymer formation. Integration of characteristic peaks can confirm the incorporation of both monomers. | Structural confirmation of the polymer and determination of monomer ratios. |
| Thermogravimetric Analysis (TGA) | High decomposition temperature, typically above 300°C, indicating good thermal stability.[10][11] | Assessment of the thermal stability and degradation profile of the polymer. |
| Differential Scanning Calorimetry (DSC) | A glass transition temperature (Tg) that is dependent on the diol used. The rigid cyclobutane core is expected to lead to a relatively high Tg.[10][11] | Determination of the glass transition temperature and insight into the amorphous or semi-crystalline nature of the polymer. |
Potential Applications
The unique properties of polymers derived from this compound suggest their use in a variety of advanced applications:
-
High-Performance Coatings and Adhesives: The high thermal stability and rigidity of these polymers make them suitable for demanding coating and adhesive applications.
-
Thermosetting Resins and Composites: The cross-linked nature of the polymer network can provide excellent mechanical strength and chemical resistance, making them ideal for use as thermosetting resins in composite materials.
-
Biomedical Materials: The potential for creating biodegradable polyesters by selecting appropriate diols opens up possibilities for applications in drug delivery and tissue engineering.[4]
-
Advanced Materials: The unique structure of these polymers may also find use in specialty applications such as membranes, sensors, and electronic materials.
Safety and Handling
As with all chemical syntheses, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The polymerization should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Conclusion
This compound is a promising monomer for the development of novel polymers with unique properties. Its tetra-functional nature allows for the creation of highly branched or cross-linked architectures, leading to materials with high thermal stability and rigidity. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the potential of this versatile building block in a wide range of scientific and industrial applications.
References
- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization.
- Bio-based polyesters synthesised from furanic cyclobutane diacid.
- Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. Polymer Chemistry (RSC Publishing).
- Biobased cyclobutane-containing building blocks: Synthesis of cyclobutane diacid for novel polyesters. Morressier.
- Tetramethyl 1,2,3,4-Cyclobutanetetracarboxyl
- CAS 1032-95-7: tetramethyl cyclobutane-1,2,3,4-tetracarboxyl
- Overcoming the low reactivity of biobased, secondary diols in polyester synthesis.
- Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst.
- Melt transesterification and characterization of segmented block copolyesters containing 2,2,4,4-tetramethyl-1,3-cyclobutanediol.
- Tetramethyl cyclobutane-1,2,3,4-tetracarboxylat
- Tetramethyl 1,2,3,4-cyclobutanetetracarboxyl
Sources
- 1. This compound [myskinrecipes.com]
- 2. CAS 1032-95-7: tetramethyl cyclobutane-1,2,3,4-tetracarbox… [cymitquimica.com]
- 3. Biobased cyclobutane-containing building blocks: Synthesis of cyclobutane diacid for novel polyesters [morressier.com]
- 4. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 | CID 266035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bio-based polyesters synthesised from furanic cyclobutane diacid - European Coatings [european-coatings.com]
- 11. Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of High-Performance Cyclobutane-Containing Polymers via Tetramethyl Ester Intermediates
An Application Guide for Researchers
Abstract: The incorporation of the cyclobutane moiety into polymer backbones imparts a unique combination of desirable properties, including enhanced thermal stability, improved optical clarity, and low dielectric constants. These characteristics make such polymers highly sought after for advanced applications in microelectronics, flexible displays, and aerospace industries. This document provides a detailed guide on the synthesis of cyclobutane-containing polymers, focusing on the use of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate as a crucial synthetic intermediate for producing the key monomer, cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA). We will explore the primary synthetic route of polycondensation to yield high-performance polyimides, offering in-depth protocols, mechanistic insights, and characterization strategies for researchers and professionals in materials science and drug development.
Introduction: The Significance of the Cyclobutane Ring in Polymer Science
Aromatic polyimides are renowned for their exceptional thermal and mechanical properties.[1] However, they often suffer from poor solubility and high color, which limits their application in optical devices. Introducing aliphatic cyclic structures, such as the cyclobutane ring, into the polymer backbone is an effective strategy to mitigate these issues.[2] The rigid, non-aromatic nature of the cyclobutane unit disrupts polymer chain packing and charge-transfer complex formation, leading to materials with:
-
Excellent Optical Transparency: Reduced color compared to fully aromatic counterparts.
-
Low Dielectric Constant: Making them suitable for high-frequency microelectronics.
-
High Glass Transition Temperature (Tg) and Thermal Stability: The rigidity of the cyclobutane ring maintains thermal performance.[2][3]
-
Low Coefficient of Thermal Expansion (CTE): Important for compatibility with inorganic substrates in electronic devices.[2]
While various methods exist to create cyclobutane polymers, a robust and scalable approach involves the polycondensation of cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) with diamines.[4] The precursor to this vital monomer is this compound, the synthesis of which is a critical first step.[3][5]
Part I: Monomer Synthesis Workflow
The overall strategy involves a three-step process starting from a readily available diester, dimethyl maleate. This photochemical approach is advantageous as it avoids harsh reagents and can lead to high yields of the desired cyclobutane structure.[3]
Caption: Workflow for the synthesis of the key monomer CBDA from dimethyl maleate.
Protocol 1: Synthesis of this compound (TM-CBTC)
This protocol is based on the [2+2] cycloaddition of dimethyl maleate under UV irradiation.[3] The rationale for using a photochemical reactor is to provide sufficient energy to promote the cycloaddition, while the inert atmosphere prevents unwanted side reactions.
Materials:
-
Dimethyl maleate (20g)
-
Deionized water (100g, as solvent)
-
Photochemical reactor with a UV lamp
-
Nitrogen gas supply
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve 20g of dimethyl maleate in 100g of deionized water and add the solution to the photochemical reactor.
-
Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere. This is crucial to prevent oxidation and reactions with atmospheric oxygen.
-
Cool the reactor to 10°C and begin irradiation with the UV lamp. Maintain this temperature throughout the reaction.
-
Continue the irradiation for approximately 20 hours. A white solid will gradually precipitate at the bottom of the reactor.
-
After the reaction is complete, turn off the lamp and warming system. Collect the white precipitate by filtration.
-
Wash the solid with cold deionized water to remove any unreacted starting material.
-
Dry the product, this compound, under reduced pressure at 60°C. A typical yield is around 96%.[3]
Protocol 2: Conversion of TM-CBTC to CBDA
The tetramethyl ester is a stable intermediate but not directly polymerizable via polycondensation with diamines. It must first be hydrolyzed to the tetracarboxylic acid and then dehydrated to the dianhydride.[3]
Step A: Hydrolysis to Cyclobutanetetracarboxylic Acid (CBTA)
-
In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 10g of the synthesized TM-CBTC and 30g of hydrochloric acid.
-
Heat the mixture to 80°C and maintain this temperature while stirring for 20 hours to ensure complete hydrolysis of all four ester groups.
-
Cool the reaction mixture to room temperature, which should cause the CBTA to precipitate.
-
Filter the solid product, wash with cold water, and dry.
Step B: Dehydration to Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride (CBDA)
-
In a clean, dry three-necked flask with a stirrer, thermometer, and reflux condenser, add 10g of the CBTA from the previous step and 60g of acetic anhydride. Acetic anhydride serves as both the dehydrating agent and the solvent.
-
Heat the mixture to 140°C and react for 25 hours. This ensures the formation of the two stable five-membered anhydride rings.
-
Cool the mixture to room temperature. The product may precipitate or the solvent can be removed under reduced pressure.
-
The resulting white powder, CBDA, should be collected and dried thoroughly. Purity can be assessed by liquid chromatography, with expected yields around 84%.[3] The final product is a stable solid with a melting point >300 °C.
Part II: Polymer Synthesis via Polycondensation
The synthesis of polyimides from dianhydrides and diamines is a well-established two-step process.[1][6] First, a soluble poly(amic acid) precursor is formed. This precursor solution can be processed (e.g., cast into a film). Second, the poly(amic acid) is converted to the final, insoluble, and highly stable polyimide via thermal or chemical imidization.[1][7]
Caption: The two-step synthesis pathway for creating polyimides from CBDA.
Protocol 3: Synthesis of a CBDA-Based Polyimide
This protocol provides a general procedure for synthesizing a polyimide film. The choice of diamine will significantly influence the final properties of the polymer.[2]
Materials:
-
Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) (e.g., 2.000 mmol)
-
Aromatic diamine (e.g., 4,4'-oxydianiline, ODA) (2.000 mmol)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas supply
-
Mechanical stirrer
-
Glass plates for casting
-
Programmable oven or vacuum oven
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, three-necked flask under a nitrogen atmosphere, dissolve the aromatic diamine (2.000 mmol) in anhydrous DMAc to create a solution of approximately 15 wt%.
-
With vigorous stirring, slowly add an equimolar amount of solid CBDA (2.000 mmol) to the diamine solution. The addition should be done in portions to control the reaction exotherm and viscosity increase.
-
Continue stirring the solution at room temperature for 12-24 hours. The viscosity will increase significantly as the poly(amic acid) (PAA) forms. The reaction progress can be monitored by measuring the solution's inherent viscosity.[1]
-
-
Film Casting and Imidization:
-
Filter the viscous PAA solution to remove any particulates.
-
Cast the solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.
-
Thermal Imidization: Place the cast film in a programmable oven. The choice of a step-wise heating program is critical to gently remove the solvent and facilitate ring-closure without creating defects in the film. A typical program is:
-
Chemical Imidization (Alternative): For a lower-temperature process, a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., triethylamine or pyridine) can be added to the PAA solution before casting.[7] The film is then typically heated at a lower temperature (e.g., 100°C) to complete the reaction.
-
-
After cooling to room temperature, the resulting transparent polyimide film can be peeled from the glass substrate.
Part III: Polymer Properties and Characterization
The polymers derived from CBDA exhibit a compelling set of properties that are directly attributable to the cyclobutane core. The rigid, saturated ring structure enhances the glass transition temperature while the absence of aromaticity in the dianhydride component leads to high optical transparency.
Table 1: Typical Properties of CBDA-Based Polyimides
| Property | Typical Value Range | Significance & Rationale |
| Glass Transition Temp. (Tg) | > 300 °C | The rigidity of the cyclobutane ring restricts chain mobility, leading to excellent high-temperature dimensional stability.[2] |
| Coefficient of Thermal Expansion (CTE) | 20 - 40 ppm/K | A low CTE is crucial for compatibility with silicon wafers and other substrates in microelectronics, minimizing stress during thermal cycling.[2] |
| Optical Transmittance | > 85% at 400 nm | The alicyclic nature of CBDA reduces charge-transfer complex formation, resulting in colorless or near-colorless films suitable for display applications.[4] |
| Dielectric Constant | 2.8 - 3.2 | Lower than many aromatic polyimides, making them suitable for high-speed circuitry and insulating layers.[2] |
| Solubility | Generally insoluble | The final polyimide is typically insoluble in common organic solvents, contributing to its chemical resistance. The poly(amic acid) precursor, however, is soluble.[7] |
Standard Characterization Techniques:
-
FT-IR Spectroscopy: To confirm the conversion of poly(amic acid) to polyimide by observing the disappearance of amic acid peaks and the appearance of characteristic imide peaks (e.g., C=O stretching at ~1780 and ~1720 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR): To verify the chemical structure of the monomers and polymers.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the poly(amic acid) precursor.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the final polyimide.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
References
-
Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands. (2019). Beilstein Journal of Organic Chemistry, 15, 44–51. [Link]
-
Hasegawa, M., et al. (2013). Colorless polyimides with low coefficient of thermal expansion derived from alkyl-substituted cyclobutanetetracarboxylic dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry. Available from ResearchGate. [Link]
-
Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands. (2019). Beilstein Journal of Organic Chemistry, 15, 44–51. [Link]
-
Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands. (2019). PubMed. [Link]
-
Kajiyama, T., et al. (2021). Soluble Biobased Polyimides from Diaminotruxinic Acid with Unique Bending Angles. Macromolecules. [Link]
-
Hydrazine-Catalyzed Ring-Opening Metathesis Polymerization of Cyclobutenes. (2020). ChemRxiv. [Link]
-
Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. (2021). ProQuest. [Link]
-
Synthesis and Photo-Alignment Properties of Novel Polyimides with Cyclobutane-1, 2, 3, 4-Tetracarboxylic Dianhydride (CBDA). (2016). ResearchGate. [Link]
-
Wu, Z., Wheeler, D. R., & Grubbs, R. H. (1995). Living ring-opening metathesis polymerization of cyclobutene: the thermodynamic effect of a reversibly binding ligand. Journal of the American Chemical Society. [Link]
-
Cyclobutane-1,2,3,4- tetracarboxylic dianhydride(CBDA). (N.d.). UIV Chem. [Link]
-
This compound. (N.d.). MySkinRecipes. [Link]
-
Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. (2024). PubMed Central. [Link]
-
Synthesis and Physical Properties of Tetramethylcyclobutanediol Polycarbonates. (1993). ResearchGate. [Link]
-
Stress-responsive polymers containing cyclobutane core mechanophores: reactivity and mechanistic insights. (2013). Scholars@Duke. [Link]
-
Copolyterephthalates containing tetramethylcyclobutane with impact and ballistic properties greater than bisphenol A polycarbonate. (2010). ResearchGate. [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry. [Link]
-
Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. (2021). National Institutes of Health. [Link]
-
Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. (2014). ResearchGate. [Link]
-
Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). (N.d.). PubChem. [Link]
-
Bio-based polyesters synthesised from furanic cyclobutane diacid. (2025). European Coatings. [Link]
-
This compound. (N.d.). LookChem. [Link]
-
The Application of Cyclobutane Derivatives in Organic Synthesis. (2003). Chemical Reviews. [Link]
-
POLYESTER COMPOSITIONS CONTAINING CYCLOBUTANEDIOL HAVING A CERTAIN COMBINATION OF INHERENT VISCOSITY AND MODERATE GLASS TRANSITI. (2015). EPO. [Link]
-
Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2023). ResearchGate. [Link]
-
Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2023). MDPI. [Link]
-
Polycondensation reactions of the diamine with different dicarboxylic acids. (N.d.). ResearchGate. [Link]
Sources
- 1. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Manufacturer - Quality Cyclobutane-1,2,3,4- tetracarboxylic dianhydride(CBDA)_ 4415-87-6_ C8H4O6| UIV Chem [riyngroup.com]
- 5. This compound [myskinrecipes.com]
- 6. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Photodimerization of Maleic Anhydride to Synthesize Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride
Introduction: The Strategic Value of [2+2] Photocycloaddition
The photodimerization of maleic anhydride stands as a classic and synthetically valuable example of a [2+2] photocycloaddition reaction. This process harnesses the energy of ultraviolet (UV) light to convert two molecules of maleic anhydride into a single molecule of cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA). The resulting cyclobutane core is a highly sought-after motif in medicinal chemistry and materials science due to its rigid, three-dimensional structure.[1][2] CBDA is a key monomer in the synthesis of advanced polyimides, which possess exceptional thermal stability and transparency, making them suitable for applications in the liquid crystal display industry.[3][4] This guide provides a comprehensive overview of the underlying photochemical principles and detailed protocols for the successful synthesis and characterization of CBDA.
Theoretical Framework: Understanding the Photochemical Transformation
The formation of CBDA from maleic anhydride is a photochemical pericyclic reaction, specifically a [2+2] cycloaddition. This reaction can proceed through two primary mechanistic pathways: direct photoexcitation or photosensitization.
Direct Photoexcitation: In this pathway, a molecule of maleic anhydride directly absorbs a photon of UV light, promoting an electron from a π bonding orbital to a π* antibonding orbital. This excited singlet state can then undergo intersystem crossing (ISC) to a more stable triplet state. The triplet state of maleic anhydride then reacts with a ground-state molecule to form the cyclobutane ring.
Photosensitization: For a more efficient and controlled reaction, a photosensitizer is often employed. A photosensitizer is a molecule that absorbs light and then transfers the energy to another molecule, in this case, maleic anhydride. A good photosensitizer has a high efficiency of intersystem crossing to its triplet state and a triplet energy that is higher than that of the reactant. Ketones like acetophenone and benzophenone are commonly used as photosensitizers in these reactions.[5] The mechanism involves the sensitizer absorbing a photon, undergoing ISC to its triplet state, and then transferring this triplet energy to a maleic anhydride molecule. This excited triplet-state maleic anhydride then reacts with a ground-state molecule to yield the cyclobutane product. The use of a sensitizer allows the reaction to be carried out at longer wavelengths of UV light, which can minimize side reactions. A triplet mechanism has been established for both sensitized and unsensitized reactions.[6]
The stereochemistry of the resulting cyclobutane derivative is a critical aspect of this reaction. The photodimerization of maleic anhydride predominantly yields the cis,trans,cis-isomer of cyclobutane-1,2,3,4-tetracarboxylic dianhydride. This stereochemical outcome is dictated by the orbital symmetry rules governing photochemical reactions and the steric interactions in the transition state.[7]
Materials and Equipment
| Reagents and Solvents | Equipment |
| Maleic Anhydride (≥99%) | Quartz glass photoreactor or FEP tubing for flow chemistry |
| Ethyl Acetate (anhydrous, ≥99.8%) | High-pressure mercury lamp or UV LED lamp (e.g., 300-365 nm) |
| Diethyl Carbonate (optional solvent) | Magnetic stirrer and stir bars |
| Acetic Anhydride (for purification) | Cooling system (e.g., immersion cooler or cooling bath) |
| 1,4-Dioxane (for washing) | Buchner funnel and filter paper |
| Acetone (for washing) | Vacuum filtration apparatus |
| Acetophenone (Photosensitizer, optional) | Rotary evaporator |
| Nitrogen gas (for inert atmosphere) | Vacuum oven |
| NMR spectrometer (for characterization) | |
| FTIR spectrometer (for characterization) |
Safety Precautions: Maleic anhydride is a corrosive and toxic substance that can cause severe skin burns, eye damage, and respiratory irritation.[8][9][10] Always handle maleic anhydride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][11] Photochemical reactions should be conducted in a shielded apparatus to prevent exposure to harmful UV radiation.
Experimental Protocols
Protocol 1: Batch Photodimerization in a Quartz Reactor
This protocol describes a standard batch procedure for the photodimerization of maleic anhydride.
Step-by-Step Methodology:
-
Reactor Setup: Assemble a quartz glass photoreactor equipped with a magnetic stirrer, a gas inlet/outlet, and a cooling jacket. The quartz construction is crucial as it is transparent to the UV wavelengths required for the reaction.
-
Reactant Preparation: In the photoreactor, dissolve 100 g of maleic anhydride in 250 mL of anhydrous ethyl acetate.[12] Stir the mixture until the maleic anhydride is completely dissolved. If using a photosensitizer, add acetophenone (e.g., 1-5 mol%) to the solution.
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove oxygen, which can quench the triplet excited state and lead to undesired side reactions. Maintain a gentle flow of nitrogen throughout the reaction.
-
Photoreaction: Start the cooling system to maintain the reaction temperature at approximately 5-10°C.[3] Lower temperatures can improve the yield by minimizing side reactions.[6] Turn on the UV lamp (e.g., a 300 nm high-pressure mercury lamp) to initiate the photoreaction.[12]
-
Reaction Monitoring: The product, cyclobutane-1,2,3,4-tetracarboxylic dianhydride, is insoluble in ethyl acetate and will precipitate as a white solid as the reaction progresses.[5][10] The reaction is typically run for 24 hours or until a significant amount of precipitate has formed.[12]
-
Product Isolation: After the reaction is complete, turn off the UV lamp and the cooling system. Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold ethyl acetate to remove any unreacted maleic anhydride and other soluble impurities. Dry the product in a vacuum oven at 60°C for 24 hours to obtain the crude cyclobutane-1,2,3,4-tetracarboxylic dianhydride.[12] A yield of approximately 71g can be expected from 100g of maleic anhydride under these conditions.[12]
Protocol 2: Purification by Recrystallization
The crude product can be further purified by recrystallization from acetic anhydride to obtain a higher purity product.
Step-by-Step Methodology:
-
Dissolution: Add the crude solid to acetic anhydride and heat the mixture to 150°C with stirring until the solid dissolves completely.[12]
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in a freezer at 0°C or below for 24 hours to induce crystallization.[12]
-
Isolation and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with 1,4-dioxane to remove residual acetic anhydride, followed by a wash with acetone.[12]
-
Drying: Dry the purified product in a vacuum oven at 60°C for 48 hours to obtain pure cyclobutane-1,2,3,4-tetracarboxylic dianhydride.[12] A typical purified yield is around 64g.[12]
Protocol 3: Continuous Flow Photodimerization in a Microreactor
Continuous flow microreactors offer several advantages over batch reactors, including improved light penetration, better temperature control, and the ability to handle slurries without clogging, which is a common issue due to the precipitation of the product.[1][5][6][10][13]
Step-by-Step Methodology:
-
Reactor Setup: Use a microreactor system consisting of a fluorinated ethylene propylene (FEP) tube coiled around a UV lamp. The system should include a pump for the reactant solution and a gas inlet for introducing nitrogen. Ultrasonication can be applied to the reactor to prevent clogging.[5][10]
-
Reactant Preparation: Prepare a solution of maleic anhydride in a suitable solvent such as ethyl acetate or diethyl carbonate. A lower reactant concentration is often beneficial for achieving a higher yield in a flow system.[6]
-
Flow Reaction: Pump the reactant solution through the FEP tubing while irradiating with the UV lamp. Simultaneously, introduce a segmented flow of nitrogen gas to help transport the precipitated product through the reactor.
-
Product Collection: The product slurry is collected at the outlet of the microreactor.
-
Isolation and Purification: The product is then isolated and purified using the same filtration, washing, and recrystallization steps as described in the batch protocol.
Experimental Workflow and Reaction Mechanism Diagrams
Caption: Experimental workflow for the synthesis of CBDA.
Caption: Photosensitized reaction mechanism for CBDA formation.
Characterization and Data Analysis
The structure of the synthesized cyclobutane-1,2,3,4-tetracarboxylic dianhydride can be confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum of the cis,trans,cis-isomer in a suitable solvent (e.g., DMSO-d₆) is expected to show signals for the cyclobutane protons. The chemical shifts and coupling constants will be characteristic of the strained four-membered ring.[12] |
| ¹³C NMR | The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the anhydride groups and the sp³-hybridized carbons of the cyclobutane ring.[12][14] |
| FTIR | The FTIR spectrum will exhibit strong characteristic absorption bands for the anhydride functional group, typically two carbonyl stretching peaks around 1850 cm⁻¹ and 1780 cm⁻¹ due to symmetric and asymmetric stretching, respectively.[15] A C-O stretching peak is also expected around 1058 cm⁻¹.[15] |
| Melting Point | The purified product should have a sharp melting point, which can be compared to literature values. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Yield | - Inefficient light source or incorrect wavelength.- Presence of oxygen.- Reaction temperature is too high.- Impure starting materials. | - Ensure the UV lamp is functioning correctly and emitting at the appropriate wavelength.- Thoroughly purge the reaction with an inert gas.- Maintain a low reaction temperature (5-10°C).- Use high-purity maleic anhydride and anhydrous solvents. |
| Formation of Polymeric Byproducts | - High concentration of reactants.- Prolonged reaction time at elevated temperatures. | - Use a more dilute solution of maleic anhydride.- Monitor the reaction progress and stop it once a sufficient amount of product has precipitated. |
| Clogging in Flow Reactor | - Precipitation of the product in the narrow channels. | - Introduce a segmented flow of an inert gas.- Apply ultrasonication to the reactor.- Optimize the flow rate and reactant concentration.[1][5][10] |
Conclusion
The photodimerization of maleic anhydride is a robust and reliable method for the synthesis of cyclobutane-1,2,3,4-tetracarboxylic dianhydride, a valuable building block for high-performance polymers and other advanced materials. By understanding the underlying photochemical principles and carefully controlling the reaction parameters as outlined in these protocols, researchers can achieve high yields of the desired product with excellent purity. The choice between a traditional batch setup and a modern continuous flow system will depend on the desired scale and specific experimental capabilities.
References
-
Feng, B., et al. (2015). Synthesis of Cyclobutane-1,2,3,4-Tetracarboxylic Dianhydride in Continuous Flow Photoreactor. Journal of Qingdao University of Science and Technology (Natural Science Edition). Available at: [Link]
-
Hardinger, S. A., & Hammond, G. S. (1969). Some Photochemistry of Maleic Anhydride: the Addition to Benzene and the Dimerization. Journal of the American Chemical Society. Available at: [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Maleic anhydride. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Maleic anhydride. Available at: [Link]
-
Wikipedia. (n.d.). Maleic anhydride. Available at: [Link]
-
News. (2023, September 21). What are the steps in the maleic anhydride handling guide?. Available at: [Link]
-
Blog. (2025, November 4). What are the safety precautions when using maleic anhydride in the laboratory?. Available at: [Link]
-
Horie, T., et al. (2010). Photodimerization of Maleic Anhydride in a Microreactor Without Clogging. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (2010). Photodimerization of Maleic Anhydride in a Microreactor Without Clogging. Available at: [Link]
-
Cossío, F. P., et al. (2000). Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes. Organic & Biomolecular Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3,4-Cyclobutanetetracarboxylic dianhydride. PubChem Compound Database. Available at: [Link]
-
Molgroup. (n.d.). Maleic anhydride Safety Data Sheet. Available at: [Link]
-
Quora. (2018, April 18). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?. Available at: [Link]
-
Wessig, P. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. mediaTUM. Available at: [Link]
-
Bell, E. C., & Ciufolini, M. A. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]
-
ResearchGate. (2021). Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research. Available at: [Link]
-
ResearchGate. (2003). The Diels‐Alder Reaction with Maleic Anhydride. Available at: [Link]
-
ResearchGate. (2011). Stereoselective Intermolecular [2 + 2]-Photocycloaddition Reactions of Maleic Anhydride: Stereocontrolled and Regiocontrolled Access to 1,2,3-Trifunctionalized Cyclobutanes. Available at: [Link]
-
Green Chemistry. (2022). a review on the mechanisms involved in the reaction of maleic anhydride with lipids. Available at: [Link]
-
Journal of Chemical Education. (1998). Photodimerization of Maleic Anhydride. Available at: [Link]
-
ProQuest. (n.d.). Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]
-
Yi, J., et al. (2022). Mechanistic Study Of Photochemical [2+2] Cycloaddition Between 1,5-cyclooctadiene And Maleic Anhydride. IDEALS - University of Illinois. Available at: [Link]
-
Chemical Society Reviews. (2013). Triplet photosensitizers: from molecular design to applications. Available at: [Link]
-
National Institutes of Health. (2023). Mechanism of the Photochemical Isomerization and Oxidation of 2-Butenedial: A Theoretical Study. PubMed Central. Available at: [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. Mechanistic Study Of Photochemical [2+2] Cycloaddition Between 1,5-cyclooctadiene And Maleic Anhydride | IDEALS [ideals.illinois.edu]
- 4. shyzchem.com [shyzchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [ask.orkg.org]
- 7. datapdf.com [datapdf.com]
- 8. chemos.de [chemos.de]
- 9. molgroupchemicals.com [molgroupchemicals.com]
- 10. carlroth.com [carlroth.com]
- 11. What are the steps in the maleic anhydride handling guide? - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 12. rsc.org [rsc.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | C8H4O6 | CID 107280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. spectroscopyonline.com [spectroscopyonline.com]
Application Note & Protocol: High-Yield Synthesis of 1,2,3,4-Butanetetracarboxylic Acid via Acid-Catalyzed Hydrolysis
Abstract
1,2,3,4-Butanetetracarboxylic acid (BTCA) is a cornerstone polycarboxylic acid, widely recognized as a high-performance, formaldehyde-free crosslinking agent for cellulose-based materials like cotton and for the synthesis of advanced polyimides.[1][2][3] This document provides a comprehensive guide for researchers and process chemists on the synthesis of BTCA through the acid-catalyzed hydrolysis of its precursor, tetramethyl 1,2,3,4-butanetetracarboxylate (TMBTC). We present a detailed, validated protocol derived from established methodologies, explain the underlying chemical principles, and offer expert insights to ensure a safe, efficient, and reproducible synthesis.
Introduction and Significance
BTCA is a critical reagent in the development of durable press finishes for textiles, imparting wrinkle resistance and dimensional stability without the health concerns associated with formaldehyde-based agents.[2][3][4] Its four carboxylic acid groups enable extensive crosslinking with hydroxyl groups in cellulose, forming stable ester bonds that enhance fabric performance.[2] Furthermore, BTCA serves as a monomer for producing specialty polymers and functional materials with applications in biomedical devices and advanced insulators.[1]
The most direct route to high-purity BTCA is the hydrolysis of its corresponding tetraalkyl ester, typically TMBTC, which can be synthesized via methods like the electrohydrodimerization of dimethyl maleate.[5] This application note focuses exclusively on the final, critical hydrolysis step, providing a robust protocol optimized for high conversion and purity.
Reaction Mechanism and Scientific Principles
The conversion of TMBTC to BTCA is an acid-catalyzed ester hydrolysis. While the reaction can also be performed under basic conditions (saponification), acid catalysis is often preferred for the direct isolation of the final carboxylic acid.
The mechanism involves several key steps:
-
Protonation: The hydronium ion (H₃O⁺), present in the aqueous acid, protonates the carbonyl oxygen of an ester group. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[6][7]
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon.[7] This forms a positively charged tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water moiety to one of the methoxy groups, converting it into a good leaving group (methanol).
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the hydronium ion catalyst and form the carboxylic acid functional group.
This sequence is repeated for all four ester groups on the TMBTC molecule. The reaction is reversible, so to drive it to completion, it is crucial to remove the methanol byproduct as it forms, typically by distillation.[8][9]
Sources
- 1. mdpi.org [mdpi.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3,4-Butanetetracarboxylic acid | 1703-58-8 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CA2029085C - Process for preparing butanetetracarboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Acid-Catalyzed Hydrolysis of Esters | Algor Cards [cards.algoreducation.com]
- 8. US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid - Google Patents [patents.google.com]
- 9. EP0816533B1 - Process for preparing butanetetracarboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate as a Versatile Building Block for Novel Metal-Organic Frameworks
Introduction: Unlocking New Possibilities in MOF Synthesis with a Flexible Cycloaliphatic Linker
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials that have garnered immense interest for their vast potential in gas storage and separation, catalysis, drug delivery, and sensing.[1] The tunability of their structure and function is largely dictated by the judicious selection of organic linkers and metal nodes. While rigid aromatic linkers have been extensively studied, the use of flexible, aliphatic linkers is an emerging area that offers unique opportunities for creating novel framework topologies and functionalities.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate as a precursor to a versatile building block for the synthesis of innovative MOFs. Due to the common in-situ or prior hydrolysis of the ester groups to carboxylic acids for MOF synthesis, this guide will focus on the application of the resulting 1,2,3,4-cyclobutanetetracarboxylic acid (H₄CBTC) as the active polytopic linker. The four carboxylic acid groups symmetrically positioned on the cyclobutane ring make it an excellent polydentate ligand, capable of coordinating to metal ions in multiple ways to form stable, three-dimensional architectures.[1]
Causality Behind Experimental Choices: Why 1,2,3,4-Cyclobutanetetracarboxylic Acid?
The selection of H₄CBTC as a linker is underpinned by several key advantages:
-
High Connectivity: The presence of four carboxylate groups allows for the formation of highly connected and robust frameworks, which can enhance thermal and chemical stability.
-
Structural Flexibility: The cyclobutane ring is not planar and can adopt different conformations, which can lead to the formation of MOFs with unique and dynamic structures. This flexibility can also result in interesting guest-responsive behaviors.
-
Stereoisomerism: 1,2,3,4-cyclobutanetetracarboxylic acid exists in different stereoisomeric forms. The use of specific isomers can allow for precise control over the resulting MOF architecture. For instance, the cis,trans,cis form is retained in room temperature syntheses, while hydrothermal conditions can induce isomerization to the trans,trans,trans form, leading to different framework structures.[2]
-
Aliphatic Nature: The absence of aromatic rings in the backbone can lead to MOFs with different electronic and adsorption properties compared to their aromatic counterparts, potentially offering advantages in specific applications.
These characteristics make H₄CBTC a compelling building block for the design of novel MOFs with tailored properties for applications in areas such as carbon capture, catalysis, and drug delivery.[1]
Experimental Protocols
Part 1: Ligand Preparation - Hydrolysis of this compound
The active linker, 1,2,3,4-cyclobutanetetracarboxylic acid (H₄CBTC), is typically prepared by the hydrolysis of its tetramethyl ester. This protocol is based on standard ester hydrolysis procedures.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 20% solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of ethanol and a solution of potassium hydroxide in water.
-
Heat the mixture to reflux for 20 hours.
-
After reflux, distill off the ethanol.
-
Acidify the remaining aqueous solution with 20% hydrochloric acid.
-
Extract the aqueous solution with diethyl ether.
-
Dry the combined ether extracts with anhydrous magnesium sulfate.
-
Evaporate the diethyl ether under reduced pressure to obtain 1,2,3,4-cyclobutanetetracarboxylic acid as a solid.
Diagram of Ligand Preparation Workflow:
Caption: Workflow for the hydrolysis of this compound.
Part 2: MOF Synthesis - Hydrothermal/Solvothermal Methods
The following are generalized protocols for the synthesis of MOFs using H₄CBTC with different metal ions. The specific parameters should be optimized for each system.
Protocol 2.1: Synthesis of a Cadmium-based MOF, [Cd₂(CBTC)(H₂O)₂]n
This protocol is adapted from the synthesis of the first three-dimensional framework containing the cyclobutane-1,2,3,4-tetracarboxylate ligand.[3]
Materials:
-
1,2,3,4-cyclobutanetetracarboxylic acid (H₄CBTC)
-
Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Deionized water
Procedure:
-
In a Teflon-lined stainless steel autoclave, combine H₄CBTC and Cd(NO₃)₂·4H₂O in a molar ratio of 1:2.
-
Add deionized water as the solvent.
-
Seal the autoclave and heat it to 180°C for 72 hours.
-
After 72 hours, cool the autoclave to room temperature.
-
Collect the resulting colorless crystals by filtration, wash with deionized water and ethanol, and dry in air.
Protocol 2.2: Synthesis of a Zinc-based MOF
This protocol is a general procedure based on the synthesis of zinc-based MOFs with polycarboxylate linkers.[4][5]
Materials:
-
1,2,3,4-cyclobutanetetracarboxylic acid (H₄CBTC)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve H₄CBTC and Zn(NO₃)₂·6H₂O in a solvent mixture of DMF, ethanol, and water.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave to 120°C for 48 hours.
-
Cool the autoclave to room temperature.
-
Collect the crystalline product by filtration, wash thoroughly with DMF and ethanol, and dry under vacuum.
Protocol 2.3: Synthesis of a Nickel-based MOF
This protocol is a general procedure based on the synthesis of nickel-based MOFs.[6][7]
Materials:
-
1,2,3,4-cyclobutanetetracarboxylic acid (H₄CBTC)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve H₄CBTC and Ni(NO₃)₂·6H₂O in DMF.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave to 160°C for 15 hours.[6]
-
Cool the autoclave to room temperature.
-
Collect the product by filtration, wash with DMF and ethanol, and dry in air.
Diagram of General MOF Synthesis Workflow:
Caption: A generalized workflow for the hydrothermal/solvothermal synthesis of MOFs.
Data Presentation: Synthesis Parameters and MOF Properties
The following table summarizes typical synthesis conditions and resulting properties for MOFs synthesized with 1,2,3,4-cyclobutanetetracarboxylic acid.
| MOF System | Metal Salt | Ligand | Solvent | Temperature (°C) | Time (h) | Resulting MOF Formula | Ref. |
| Cadmium-CBTC | Cd(NO₃)₂·4H₂O | H₄CBTC | Water | 180 | 72 | [Cd₂(CBTC)(H₂O)₂]n | [3] |
| Zinc-CBTC | Zn(NO₃)₂·6H₂O | H₄CBTC | DMF/H₂O/EtOH | 120 | 48 | Varies | [4][5] |
| Nickel-CBTC | Ni(NO₃)₂·6H₂O | H₄CBTC | DMF | 160 | 15 | Varies | [6][7] |
| Lithium-CBTC | LiOH·H₂O | H₄CBTC | Water | 180 | 72 | [Li₂(t-H₂cbtc)(H₂O)₂] | [2] |
| Sodium-CBTC | NaOH | H₄CBTC | Water | 180 | 72 | [Na(t-H₃cbtc)] | [2] |
| Potassium-CBTC | KOH | H₄CBTC | Water | 180 | 72 | [K(t-H₃cbtc)] | [2] |
Note: The properties of the resulting MOFs, such as surface area and pore size, are highly dependent on the specific synthesis conditions and the resulting crystal structure. For detailed characterization data, please refer to the cited literature.
Characterization of MOFs
A suite of analytical techniques is essential to confirm the successful synthesis and to characterize the properties of the newly formed MOFs.
Diagram of MOF Characterization Workflow:
Caption: Key techniques for the characterization of synthesized MOFs.
-
Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern should be compared with a simulated pattern from single-crystal X-ray diffraction data if available.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the carboxylate groups of the linker to the metal centers. A shift in the C=O stretching frequency compared to the free ligand is indicative of coordination.
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.
-
Gas Adsorption Analysis (BET): Nitrogen or argon adsorption-desorption isotherms at 77 K are used to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the MOF.
-
Scanning Electron Microscopy (SEM): SEM provides information about the morphology and particle size of the synthesized MOF crystals.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. Successful synthesis is confirmed through a combination of the characterization techniques outlined above. For instance, a crystalline PXRD pattern that matches a known or predicted structure, coupled with FTIR data showing the coordination of the linker and TGA data indicating thermal stability, provides strong evidence for the formation of the desired MOF. The reproducibility of the synthesis should be confirmed by repeating the experiment under identical conditions and obtaining consistent characterization data.
Conclusion and Future Outlook
This compound, through its hydrolyzed form, is a highly promising and versatile building block for the construction of novel metal-organic frameworks. Its inherent flexibility and high connectivity open up new avenues for the design of MOFs with unique structural features and functionalities. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this linker in creating advanced materials for a wide range of applications, from gas storage and separation to catalysis and biomedical applications. Further exploration of different metal ions, solvent systems, and reaction conditions is encouraged to unlock the full potential of this exciting building block.
References
- MOF Synthesis with 1,2,3,4-Cyclobutanetetracarboxylic Acid: A Procurement Perspective. (URL: )
-
Thuéry, P., & Masci, B. (2014). Metal–organic frameworks built from alkali metal ions (Li+–Cs+) and 1,2,3,4-cyclobutanetetracarboxylic acid. CrystEngComm, 16(8), 1433-1443. (URL: [Link])
-
Kaskel, S., & Janiak, C. (2023). Synthesis and characterization of ZnBTC-based MOFs: effect of solvents and salt. Chimica Techno Acta, 10(1), 202310105. (URL: [Link])
-
Hossain, M. A., et al. (2022). Synthesis and characterization of a novel mixed-ligand zinc-based metal-organic framework. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1137-1148. (URL: [Link])
-
Wang, Y., et al. (2006). The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. Inorganic Chemistry Communications, 9(7), 735-738. (URL: [Link])
-
Houk, K. N., & Strozier, R. W. (1973). 5. By Transformation of Other Cyclobutanes. In Methoden der Organischen Chemie (Houben-Weyl), vol. 4/4, p. 235. (URL: [Link])
-
Aghaei, S. M., et al. (2023). Synthesis and characterization of Ni-MOF and CoFe2O4/Ni-MOF as reusable heterogeneous catalysts for the synthesis of 5-substituted 1H-tetrazole. Scientific Reports, 13(1), 19894. (URL: [Link])
-
Demakov, P. A., et al. (2021). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Polymers, 13(21), 3804. (URL: [Link])
-
Arroussi, A., et al. (2022). Synthesis and Characterization of Ni based Metal Organic Framework for Enhancing the Removal of Typical Organic Dyes. ChemistrySelect, 7(24), e202201021. (URL: [Link])
-
Zare, F., et al. (2019). A Zn based metal organic framework nanocomposite: synthesis, characterization and application for preconcentration of cadmium prior to its determination by FAAS. RSC advances, 9(32), 18349-18356. (URL: [Link])
-
Ganesan, M., et al. (2022). Nitrogen-rich metal–organic framework of nickel(ii) as a highly efficient and reusable catalyst for the synthesis of cyclic carbonates at ambient pressure of CO2. RSC advances, 12(10), 6061-6071. (URL: [Link])
-
Demakov, P. A., et al. (2021). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Polymers, 13(21), 3804. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. Metal–organic frameworks built from alkali metal ions (Li+–Cs+) and 1,2,3,4-cyclobutanetetracarboxylic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. distantreader.org [distantreader.org]
- 5. Synthesis and characterization of a novel mixed-ligand zinc-based metal-organic framework | CoLab [colab.ws]
- 6. Synthesis and characterization of Ni-MOF and CoFe2O4/Ni-MOF as reusable heterogeneous catalysts for the synthesis of 5-substituted 1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Ring-Opening Reactions of Cyclobutane Derivatives in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
The inherent ring strain of cyclobutane derivatives, approximately 26 kcal/mol, renders them valuable intermediates in organic synthesis. This stored energy can be strategically released through a variety of ring-opening reactions, providing access to a diverse array of linear and macrocyclic structures that are often challenging to synthesize via conventional methods. This guide provides an in-depth exploration of the primary classes of cyclobutane ring-opening reactions, including thermal, photochemical, acid/base-catalyzed, and transition-metal-mediated transformations. We will delve into the mechanistic underpinnings of these reactions, supported by authoritative literature, and provide detailed, field-tested protocols for their practical application. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively leverage the synthetic potential of cyclobutane ring-opening reactions in their work.
The Strategic Value of Ring Strain: Why Open a Cyclobutane?
Cyclobutane rings, while generally stable at room temperature, can undergo facile cleavage under various conditions, including thermolysis, photolysis, and catalysis by acids, bases, or transition metals.[1] This reactivity is a direct consequence of their significant ring strain. The relief of this strain serves as a powerful thermodynamic driving force for ring-opening reactions, enabling the formation of new chemical bonds and the construction of complex molecular architectures.[2]
The strategic application of cyclobutane ring-opening reactions offers several advantages in organic synthesis:
-
Access to Diverse Scaffolds: Ring-opening can lead to the formation of linear chains, larger rings through rearrangement, or functionalized acyclic products.[3] This versatility is particularly valuable in medicinal chemistry for the generation of novel molecular frameworks.
-
Stereochemical Control: The stereochemistry of the starting cyclobutane derivative can often be translated into the stereochemistry of the ring-opened product, providing a powerful tool for asymmetric synthesis.
-
Introduction of Functionality: Ring-opening reactions can be designed to introduce new functional groups into the molecule, facilitating further synthetic transformations.
Thermal Ring-Opening Reactions: Harnessing Heat for Transformation
Thermal ring-opening of cyclobutanes is a classic example of a pericyclic reaction, often proceeding through a concerted mechanism governed by the Woodward-Hoffmann rules. The most well-known example is the thermal decomposition of cyclobutane itself into two molecules of ethylene, which proceeds through a biradical intermediate.[4][5]
Electrocyclic Ring-Opening of Cyclobutenes
A particularly well-studied and synthetically useful thermal reaction is the electrocyclic ring-opening of cyclobutenes to form 1,3-dienes. This reaction is a conrotatory process, meaning that the substituents on the breaking C-C bond rotate in the same direction (either both clockwise or both counter-clockwise). The stereochemical outcome of this reaction is highly predictable based on the principles of orbital symmetry.[6]
The torquoselectivity, or the preference for one conrotatory direction over the other, can be influenced by the substituents on the cyclobutene ring.[7][8] While kinetic control often dictates the initial product distribution, thermodynamic factors can sometimes lead to isomerization of the resulting dienes.[7]
Diagram: Thermal Electrocyclic Ring-Opening of a Substituted Cyclobutene
Caption: Conrotatory ring-opening of a cyclobutene to a 1,3-diene.
Protocol 1: Thermal Ring-Opening of a Benzocyclobutene Derivative
Benzocyclobutenes are valuable precursors for the in-situ generation of o-quinodimethanes, which can be trapped by dienophiles in Diels-Alder reactions.[6]
Materials:
-
Benzocyclobutene derivative (1.0 eq)
-
Dienophile (e.g., N-phenylmaleimide, 1.1 eq)
-
Anhydrous toluene or xylene
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the benzocyclobutene derivative and the dienophile.
-
Add anhydrous toluene (or xylene for higher temperatures) to achieve a concentration of approximately 0.1 M with respect to the benzocyclobutene.
-
Heat the reaction mixture to reflux (toluene: ~111°C, xylene: ~140°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Analysis:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and stereochemistry of the Diels-Alder adduct.
-
Calculate the reaction yield.
Photochemical Ring-Opening Reactions: Light-Induced Transformations
Photochemical activation provides an alternative pathway for cyclobutane ring-opening, often proceeding through different mechanisms and yielding different products compared to thermal reactions. These reactions can be initiated by direct photoexcitation or through the use of photosensitizers.
Radical-Mediated Ring-Opening
Visible-light photoredox catalysis has emerged as a powerful tool for initiating ring-opening reactions of cyclobutanes under mild conditions.[9] This approach often involves the generation of a radical species that can trigger the cleavage of a C-C bond in the cyclobutane ring. For example, photoredox-enabled ring-opening of cyclobutyl tertiary alcohols can lead to the formation of γ,δ-unsaturated ketones.[9]
Diagram: Photoredox-Catalyzed Ring-Opening Workflow
Caption: Generalized workflow for a photoredox-catalyzed ring-opening.
Acid- and Base-Catalyzed Ring-Opening Reactions
The presence of activating functional groups can render cyclobutane derivatives susceptible to ring-opening under acidic or basic conditions. These reactions often proceed through ionic intermediates and can be highly regioselective.
Acid-Catalyzed Ring-Opening of Donor-Acceptor Cyclobutanes
Donor-acceptor (D-A) cyclobutanes, which possess both an electron-donating and an electron-withdrawing group, are particularly prone to acid-catalyzed ring-opening. The reaction can be initiated by a Lewis acid, such as AlCl₃, and can proceed with a variety of nucleophiles, including electron-rich arenes, thiols, and selenols.[10][11]
Table 1: Representative Acid-Catalyzed Ring-Opening of a Donor-Acceptor Cyclobutane with Various Nucleophiles
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Anisole | γ-Aryl-substituted diester | 85 |
| 2 | Thiophenol | γ-Thio-substituted diester | 92 |
| 3 | Selenophenol | γ-Seleno-substituted diester | 88 |
Data is illustrative and based on typical outcomes.
Protocol 2: Lewis Acid-Mediated Ring-Opening with an Aromatic Nucleophile
Materials:
-
Donor-acceptor cyclobutane derivative (1.0 eq)
-
Electron-rich arene (e.g., anisole, 2.0 eq)
-
Lewis acid (e.g., AlCl₃, 1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the donor-acceptor cyclobutane derivative and the electron-rich arene.
-
Dissolve the mixture in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add the Lewis acid portion-wise with stirring. Caution: The addition of Lewis acids can be exothermic.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Transition-Metal-Catalyzed Ring-Opening Reactions
Transition metals offer a diverse and powerful platform for catalyzing the ring-opening of cyclobutane derivatives. These reactions can proceed through various mechanisms, including oxidative addition, migratory insertion, and β-carbon elimination, leading to a wide range of products.
Palladium- and Platinum-Catalyzed Ring-Opening of Silacyclobutanes
Silacyclobutanes, four-membered rings containing a silicon atom, undergo efficient ring-opening catalyzed by palladium and platinum complexes.[12] These reactions can be used to generate functionalized organosilicon compounds.
Copper-Catalyzed Radical Cascade Reactions
Copper catalysts can be employed to initiate radical cascade reactions of simple cyclobutanes, leading to the synthesis of highly functionalized cyclobutene derivatives.[13] This method allows for the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds in a single step.[13]
Diagram: Proposed Mechanism for Copper-Catalyzed Diamination of Cyclobutane
Caption: A plausible radical cascade mechanism for cyclobutane diamination.
Conclusion and Future Outlook
The ring-opening reactions of cyclobutane derivatives represent a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile strategy for the construction of complex molecular architectures. The continued development of new catalytic systems, particularly in the realm of photoredox and transition-metal catalysis, promises to further expand the synthetic utility of these fascinating transformations. For researchers in drug discovery and development, a thorough understanding of these reactions and their practical application is essential for the design and synthesis of novel therapeutic agents.
References
- Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers.
- Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Chemical Science.
- Application Notes and Protocols for Kinetic Studies of Cyclobutane Ring-Opening Reactions. Benchchem.
- Cyclobutene Ring Opening Reactions.
- Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews.
- Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity. PMC.
- Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. PMC.
- Cyclobutene Ring Opening Reactions. Tokyo University of Science.
- Silacyclobutane. Wikipedia.
- The application of cyclobutane derivatives in organic synthesis.
- Reactions of Cyclopropane and Cyclobutane. Pharmaguideline.
- Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context.
- Remarkable, contrasteric, electrocyclic ring opening of a cyclobutene.
- Cyclobutane synthesis. Organic Chemistry Portal.
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
- Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews.
- Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters.
- Tentative mechanism for ring opening of cyclobutane oxime esters.
- Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. Organic Letters.
- Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calcul
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC.
- Complicated Goings-On in the Metal-Manipulated Ring-Opening of Cyclobutene. Journal of the American Chemical Society.
- Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones.
- Ring-Opening Carbonyl-Olefin Met
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
- Cyclobutanes in Organic Synthesis. Baran Lab.
- Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2.
- Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene deriv
- Stereochemistry of Cyclobutane and Heterocyclic Analogs.
- Ring-opening reactions of BCBs for synthesis of four-membered rings and their scientific context.
- Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomeris
- Reaction of cyclopropane and cyclobutane. Slideshare.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Silacyclobutane - Wikipedia [en.wikipedia.org]
- 13. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00765G [pubs.rsc.org]
The Versatile Building Block: Applications of Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate in Advanced Materials Synthesis
Introduction: Unlocking the Potential of a Strained Ring System
In the relentless pursuit of novel materials with tailored properties, the strategic selection of molecular building blocks is paramount. Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate, a tetra-functionalized cyclobutane derivative, has emerged as a significant precursor in the synthesis of advanced materials. Its rigid, strained four-membered ring and the stereochemical arrangement of its four ester groups provide a unique platform for creating complex, high-performance polymers and porous crystalline structures. While the ester itself is often a stable starting material, its true utility in materials science is unlocked upon conversion to its more reactive derivatives: 1,2,3,4-cyclobutanetetracarboxylic acid (H₄CBTC) and its corresponding dianhydride. These derivatives serve as versatile linkers and monomers, enabling the construction of materials with remarkable thermal stability, mechanical robustness, and specific functionalities.
This comprehensive guide provides researchers, scientists, and professionals in drug development and materials science with detailed application notes and protocols for leveraging this compound in the synthesis of metal-organic frameworks (MOFs) and high-performance polymers. The protocols herein are designed to be self-validating, with a focus on the causal relationships between experimental parameters and material properties, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₈ | [1] |
| Molecular Weight | 288.25 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [2] |
| Melting Point | 144-146 °C | [3] |
| Solubility | Moderately soluble in organic solvents | [2] |
| CAS Number | 1032-95-7; 14495-41-1 | [1] |
Application I: A Rigid Linker for Metal-Organic Frameworks (MOFs)
The most prominent application of this compound is as a precursor to 1,2,3,4-cyclobutanetetracarboxylic acid (H₄CBTC), a highly effective organic linker for the synthesis of MOFs.[4] The rigidity of the cyclobutane ring and the presence of four carboxylate groups allow for the formation of stable, three-dimensional porous networks with diverse topologies.[4] These MOFs have shown significant potential in gas storage and separation.
From Ester to Linker: The Critical Hydrolysis Step
The journey from the stable tetramethyl ester to a functional MOF necessitates a critical hydrolysis step to yield the tetracarboxylic acid. This conversion is typically achieved through acid-catalyzed hydrolysis, which cleaves the methyl ester groups to reveal the carboxylic acid functionalities required for coordination with metal ions.
Caption: Workflow from the ester precursor to the final MOF.
Protocol 1: Synthesis of this compound
This protocol is based on the photochemical [2+2] cycloaddition of dimethyl maleate.[3]
Materials:
-
Dimethyl maleate
-
Deionized water
-
Nitrogen gas
-
Photochemical reactor with a UV lamp
Procedure:
-
Dissolve 20 g of dimethyl maleate in 100 g of deionized water.
-
Transfer the solution to a photochemical reactor and purge with nitrogen to create an inert atmosphere.
-
Irradiate the solution with a UV lamp at 10 °C for 20 hours. A white solid will precipitate at the bottom of the reactor.[3]
-
Collect the white solid by filtration.
-
Dry the product under reduced pressure at 60 °C to obtain a white crystalline powder of this compound.[3]
Protocol 2: Hydrolysis to 1,2,3,4-Cyclobutanetetracarboxylic Acid (H₄CBTC)
This protocol outlines the acid-catalyzed hydrolysis of the tetramethyl ester.[3]
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Three-necked flask, stirrer, thermometer, and reflux condenser
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 10 g of this compound and 30 g of concentrated hydrochloric acid.[3]
-
Heat the mixture to 80 °C and maintain the reaction for 20 hours with continuous stirring.[3]
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with deionized water and dry to obtain 1,2,3,4-cyclobutanetetracarboxylic acid.
Protocol 3: Hydrothermal Synthesis of a Cadmium-Based MOF
This is a representative protocol for the synthesis of a MOF using H₄CBTC, adapted from literature describing the formation of a 3D framework.[5]
Materials:
-
1,2,3,4-Cyclobutanetetracarboxylic acid (H₄CBTC)
-
Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Combine H₄CBTC and Cd(NO₃)₂·4H₂O in a molar ratio of 1:2 in a Teflon-lined stainless steel autoclave.
-
Add deionized water to the autoclave.
-
Seal the autoclave and heat it to a specified temperature (typically between 120-180 °C) for 2-3 days.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with water and ethanol, and dry in air.
Application II: A Monomer for High-Performance Polymers
The derivatives of this compound, particularly the dianhydride, are valuable monomers for the synthesis of high-performance polymers such as polyimides. These polymers are known for their excellent thermal stability, chemical resistance, and dielectric properties, making them suitable for applications in electronics and aerospace.
From Acid to Anhydride: The Gateway to Polyimides
The synthesis of polyimides requires the conversion of the tetracarboxylic acid to its dianhydride. This is typically achieved by dehydration using acetic anhydride. The resulting cyclobutane-1,2,3,4-tetracarboxylic dianhydride can then undergo polycondensation with various diamines.
Caption: Synthetic route to polyimides from H₄CBTC.
Protocol 4: Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride
This protocol describes the dehydration of the tetracarboxylic acid.[3][6]
Materials:
-
1,2,3,4-Cyclobutanetetracarboxylic acid
-
Acetic anhydride
-
Three-necked flask, stirrer, thermometer, and reflux condenser
Procedure:
-
In a three-necked flask, add 10 g of 1,2,3,4-cyclobutanetetracarboxylic acid and 60 g of acetic anhydride.[3]
-
Heat the mixture to 140 °C and react for 25 hours.[3]
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure and dry the resulting solid to obtain the dianhydride as a white powder.[3]
-
Expected Yield: ~84%[3]
-
Protocol 5: General Procedure for Polyimide Synthesis
This is a general two-step protocol for the synthesis of polyimides from the dianhydride and an aromatic diamine.
Materials:
-
Cyclobutane-1,2,3,4-tetracarboxylic dianhydride
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-methyl-2-pyrrolidone (NMP)
-
Nitrogen gas
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve the aromatic diamine in NMP.
-
Slowly add an equimolar amount of cyclobutane-1,2,3,4-tetracarboxylic dianhydride to the solution with stirring.
-
Continue stirring at room temperature for several hours to form a viscous poly(amic acid) solution.
-
-
Imidization:
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Heat the film in a programmable oven under a nitrogen atmosphere with a staged heating profile (e.g., 100 °C for 1 hour, 200 °C for 1 hour, and 300 °C for 1 hour) to effect thermal imidization and remove the solvent.
-
Cool the oven to room temperature to obtain the polyimide film.
-
Application in Polyesters: A Note on Transesterification
While the dianhydride is primarily used for polyimides, this compound can theoretically be used in the synthesis of polyesters via transesterification with diols. However, the steric hindrance of the four ester groups on the cyclobutane ring can make this reaction challenging compared to more conventional monomers. The general approach involves heating the tetramethyl ester with a diol in the presence of a transesterification catalyst.
General Transesterification Conditions:
-
Reactants: this compound and a diol (e.g., ethylene glycol, 1,4-butanediol).
-
Catalyst: Common transesterification catalysts such as zinc acetate or antimony trioxide.[7]
-
Conditions: The reaction is typically carried out in two stages: an initial transesterification at a lower temperature (e.g., 180-220 °C) to form oligomers and remove methanol, followed by a polycondensation step at a higher temperature (e.g., 250-280 °C) under high vacuum to increase the molecular weight.[8][9]
Conclusion and Future Outlook
This compound is a valuable and versatile precursor in materials science. Its rigid cyclobutane core, when incorporated into larger structures, imparts desirable properties such as thermal stability and mechanical strength. The protocols provided in this guide offer a solid foundation for researchers to explore the synthesis of novel MOFs and high-performance polymers. Future research in this area may focus on the synthesis of stereochemically pure isomers of the cyclobutane core to create materials with even more precisely controlled architectures and functionalities. Furthermore, the development of more efficient and environmentally benign synthetic routes to the tetramethyl ester and its derivatives will undoubtedly broaden the scope of their applications in advanced materials.
References
-
Request PDF. The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. MOF Synthesis with 1,2,3,4-Cyclobutanetetracarboxylic Acid: A Procurement Perspective. Available from: [Link]
-
Request PDF. Synthesis and Photo-Alignment Properties of Novel Polyimides with Cyclobutane-1, 2, 3, 4-Tetracarboxylic Dianhydride (CBDA). Available from: [Link]
-
Semantic Scholar. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics. Available from: [Link]
- Google Patents. Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride.
- Google Patents. Preparation method of cyclobutane tetracarboxylic dianhydride.
-
MDPI. Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol Units on Their Properties. Available from: [Link]
-
UvA-DARE (Digital Academic Repository). Synthesis of rigid biobased polyesters. Available from: [Link]
-
Dalton Transactions (RSC Publishing). Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. Available from: [Link]
-
Request PDF. Hydrothermal synthesis of metal–organic frameworks. Available from: [Link]
-
Organic Syntheses. 1. Procedure. Available from: [Link]
- Google Patents. Method for producing cyclobutane tetracarboxylic acid derivative.
-
ProQuest. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. Available from: [Link]
-
PubChem. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). Available from: [Link]
-
ScienceDirect. 5. By Transformation of Other Cyclobutanes. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Page loading... [guidechem.com]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Synthesis of Novel Ligands from Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate
Introduction & Strategic Overview
The cyclobutane ring is a valuable scaffold in chemical synthesis, offering a rigid and stereochemically defined platform for constructing complex molecular architectures. Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is a readily accessible starting material that serves as a precursor to a variety of powerful polydentate ligands. These ligands, featuring four carboxylic acid or amide functionalities, are instrumental in the design of advanced materials such as Metal-Organic Frameworks (MOFs), coordination polymers, and novel therapeutic agents.[1][2][3]
The rigid nature of the cyclobutane core allows for precise control over the spatial orientation of coordinating groups, which is critical for dictating the structure and properties of the resulting materials.[1] For instance, MOFs synthesized with cyclobutane-1,2,3,4-tetracarboxylic acid have shown potential in gas storage and separation, particularly for carbon capture applications.[1]
This guide provides detailed protocols for two primary synthetic pathways starting from the tetramethyl ester:
-
Pathway A: Saponification. A robust hydrolysis to yield the cornerstone ligand, cis,trans,cis-cyclobutane-1,2,3,4-tetracarboxylic acid (CBTA). This tetra-acid is a highly versatile building block for constructing anionic frameworks.
-
Pathway B: Direct Amidation. A direct conversion of the tetraester into tetra-amide ligands. This route provides access to neutral ligands with different coordination properties and potential for forming hydrogen-bonded networks.[2][4]
A critical consideration in this chemistry is the stereochemistry of the cyclobutane ring. The starting tetraester is typically the cis,trans,cis isomer, a result of the common synthesis via photochemical [2+2] cycloaddition of dimethyl maleate.[5] This stereochemistry influences the geometry of the final ligand and must be considered during material design. While several stereoisomers are theoretically possible, this guide will focus on the derivatives of the most common isomer.[6][7]
Visualization of Synthetic Pathways
The following diagram illustrates the two primary synthetic strategies diverging from the common starting material.
Caption: Divergent synthetic routes from the tetraester starting material.
Pathway A: Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Acid (CBTA)
The most fundamental transformation is the hydrolysis (saponification) of the four ester groups to yield the corresponding tetra-acid. This reaction is typically performed under acidic conditions to ensure complete protonation of the carboxylate intermediates upon workup. The resulting tetra-acid is a cornerstone ligand for constructing anionic metal-organic frameworks.[1][8][9]
Protocol 3.1: Acid-Catalyzed Hydrolysis of Tetramethyl Ester
This protocol details the conversion of the starting tetraester to the tetra-acid, CBTA. The procedure is adapted from established literature methods for ester hydrolysis.[5]
Rationale: Concentrated hydrochloric acid serves as both a source of hydronium ions to catalyze the hydrolysis and as the proton source to neutralize the carboxylate anions formed. Heating the reaction mixture accelerates the rate of this typically slow process. The product's low solubility in acidic water facilitates its isolation via simple filtration.
Materials & Equipment:
-
This compound (10.0 g)
-
Hydrochloric acid (37%, ~12 M, 30 g)
-
Deionized water
-
100 mL round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Combine 10.0 g of this compound and 30 g of concentrated hydrochloric acid in a 100 mL round-bottom flask equipped with a magnetic stir bar.[5]
-
Attach a reflux condenser to the flask.
-
Heat the mixture to 80°C using a heating mantle and stir vigorously for 20-24 hours.[5] The solution will become homogeneous as the reaction progresses.
-
After the reaction period, cool the flask to room temperature. White, sheet-like crystals of the product should precipitate from the solution.
-
Further cool the mixture in an ice bath for 30 minutes to maximize product precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with three portions of cold deionized water (15 mL each) to remove residual acid.
-
Dry the collected white solid in a vacuum oven at 60-70°C to a constant weight.
Data & Characterization (CBTA)
The following table summarizes expected results and key characterization data for the synthesized cyclobutane-1,2,3,4-tetracarboxylic acid.
| Parameter | Expected Value / Observation |
| Typical Yield | 80-85%[5] |
| Appearance | White, crystalline solid[5] |
| Melting Point | 239-241°C[5] |
| ¹H NMR (DMSO-d₆) | Broad singlet ~12.5 ppm (4H, -COOH), Multiplet ~3.0-3.5 ppm (4H, CH) |
| ¹³C NMR (DMSO-d₆) | ~173 ppm (C=O), ~45 ppm (CH) |
| FT-IR (KBr, cm⁻¹) | 3500-2500 (broad O-H stretch), ~1700 (sharp C=O stretch) |
Pathway B: Synthesis of Tetra-amide Ligands
Direct amidation of the tetraester provides an efficient route to neutral, multidentate ligands. These molecules are capable of forming extensive hydrogen bond networks and can coordinate to metal centers through their carbonyl oxygen atoms. The choice of amine allows for the introduction of diverse functional groups at the periphery of the ligand.
Protocol 4.1: Direct Aminolysis with Benzylamine
This protocol describes a representative procedure for synthesizing N,N',N'',N'''-tetrabenzyl-1,2,3,4-cyclobutanetetracarboxamide.
Rationale: This is a nucleophilic acyl substitution reaction. The primary amine (benzylamine) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is typically driven to completion by using an excess of the amine and heating to distill off the methanol byproduct. No external catalyst is usually required, though the reaction can be slow.
Caption: General workflow for the direct amidation protocol.
Materials & Equipment:
-
This compound (5.0 g)
-
Benzylamine (22.3 g, ~5 eq.)
-
Toluene (50 mL)
-
Ethanol
-
100 mL three-neck round-bottom flask
-
Dean-Stark trap or short-path distillation head
-
Reflux condenser, thermometer, and heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL three-neck flask, add this compound (5.0 g), benzylamine (22.3 g), and toluene (50 mL).
-
Equip the flask with a magnetic stirrer, a reflux condenser (or short-path distillation head), and a thermometer.
-
Heat the reaction mixture to reflux (~120-140°C) and maintain for 24-48 hours. The methanol byproduct can be slowly removed by distillation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add ethanol to the cooled mixture with stirring. The product may precipitate. If not, add water dropwise to induce precipitation.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid thoroughly with a 1:1 ethanol/water mixture, followed by diethyl ether, to remove excess benzylamine and other impurities.
-
Dry the product under vacuum to yield the tetra-amide as a white or off-white solid.
Data & Characterization (Tetra-amide)
Expected results for N,N',N'',N'''-tetrabenzyl-1,2,3,4-cyclobutanetetracarboxamide.
| Parameter | Expected Value / Observation |
| Typical Yield | 65-80% |
| Appearance | White to off-white powder |
| Melting Point | >250°C (typically high due to H-bonding) |
| ¹H NMR (DMSO-d₆) | Multiplet ~8.5 ppm (4H, NH), Multiplet ~7.2-7.4 ppm (20H, Ar-H), Doublet ~4.3 ppm (8H, CH₂), Multiplet ~3.2 ppm (4H, cyclobutane-CH) |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1640 (Amide I C=O stretch), ~1540 (Amide II N-H bend) |
Conclusion
This compound is a versatile and powerful precursor for the synthesis of advanced ligands. The protocols outlined in this note provide reliable and scalable methods for producing both the foundational tetracarboxylic acid (CBTA) and tailored neutral tetra-amide ligands. The choice of synthetic pathway allows researchers to tune the electronic and structural properties of the resulting ligands, opening avenues for the rational design of functional materials for catalysis, gas separation, and drug delivery. Proper characterization, particularly concerning the inherent stereochemistry of the cyclobutane core, is essential for reproducible material synthesis and performance.
References
-
Carlucci, L., et al. (2007). Metal–organic frameworks built from alkali metal ions (Li+–Cs+) and 1,2,3,4-cyclobutanetetracarboxylic acid. CrystEngComm, 9, 883-892. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride.
-
ResearchGate. (n.d.). The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. Retrieved from [Link]
-
Pazdera, P., & Šimbera, J. (n.d.). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Masaryk University. Retrieved from [Link]
-
ProQuest. (n.d.). Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. Retrieved from [Link]
-
Stack Exchange. (2017). Total number of stereoisomers of cyclobutane-1,2,3,4-tetracarboxylic acid. Retrieved from [Link]
-
Osberger, T., & Choi, W. (n.d.). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Draw all possible stereoisomers of 1,2-cyclobutanedicarboxylic acid, and indicate the.... Retrieved from [Link]
-
PubMed Central. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Retrieved from [Link]
-
YouTube. (2022). [Chemistry] Draw all possible stereoisomers of cyclobutane-1,2-dicarboxylic acid, and indicate the i. Retrieved from [Link]
-
PubMed. (2017). Metal-Organic Framework (MOF)-Based Drug/Cargo Delivery and Cancer Therapy. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 3. Metal-Organic Framework (MOF)-Based Drug/Cargo Delivery and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Metal–organic frameworks built from alkali metal ions (Li+–Cs+) and 1,2,3,4-cyclobutanetetracarboxylic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate
Welcome to the technical support center for the synthesis of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable synthetic building block. We will move beyond simple procedural lists to explore the underlying principles of the reaction, enabling you to troubleshoot effectively and optimize your experimental outcomes.
The synthesis of the cyclobutane core via photochemical [2+2] cycloaddition is a powerful but often delicate transformation. Success hinges on precise control over photochemical and physical parameters. This document provides field-proven insights to address the common challenges encountered during this synthesis.
Section 1: The Core Synthesis - Understanding the [2+2] Photocycloaddition
The most direct and high-yielding route to this compound involves the photodimerization of dimethyl maleate.[1] This reaction leverages ultraviolet (UV) light to excite the π-system of the alkene, facilitating a [2+2] cycloaddition to form the saturated four-membered ring.
The causality is straightforward: upon absorbing a photon of appropriate energy, a dimethyl maleate molecule is promoted to an excited state. This excited molecule can then react with a ground-state molecule to form the cyclobutane ring. The efficiency of this process is highly dependent on the experimental setup.
Caption: Core reaction pathway for the synthesis.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most frequent challenges.
Question 1: My reaction yield is extremely low, or I am recovering only my starting material. What are the likely causes?
This is the most common issue and almost always points to a problem with the photochemical parameters of the reaction.
-
Answer: Low conversion is typically traced back to three areas: the UV light source, the reaction concentration, and the reaction time.
-
Inadequate Photon Flux or Incorrect Wavelength: The [2+2] cycloaddition is initiated by the absorption of a photon. If the light source is weak, aged, or emits at a wavelength that is not efficiently absorbed by dimethyl maleate, the reaction will not proceed.
-
Expert Insight: While broad-spectrum high-pressure mercury lamps can work, a more controlled approach using LED cold ultraviolet light with a specific wavelength (e.g., 365 nm) can significantly improve efficiency and temperature control.[2] Ensure your reactor material (e.g., quartz) is transparent to the chosen UV wavelength. Standard borosilicate glass will block most shortwave UV light.
-
-
High Reactant Concentration: It is counterintuitive, but higher concentrations can drastically lower the yield.[3] This is due to the "inner filter effect," where molecules near the surface of the reactor absorb all the incident light, preventing photons from penetrating deeper into the solution. This leaves the bulk of the reactant unexcited and unreacted.
-
Solution: Lowering the reactant concentration is a proven method to increase yield.[3]
-
-
Insufficient Reaction Time: Photochemical reactions, especially on a larger scale, can be slow. Some reported procedures require reaction times ranging from several hours to over 100 hours.[1][2]
-
Validation Step: Monitor the reaction over time using an appropriate analytical method (e.g., GC-MS or ¹H NMR) to determine the reaction kinetics in your specific setup. A single endpoint after a short duration is often insufficient.
-
-
Question 2: I'm observing the formation of significant byproducts. How can I improve the reaction's selectivity?
Byproduct formation suggests that the excited-state molecules are participating in undesired reaction pathways.
-
Answer: Improving selectivity requires minimizing these alternative pathways, which is primarily achieved through temperature control and maintaining an inert atmosphere.
-
Poor Temperature Control: Exothermic side reactions can be initiated if the reaction temperature is not adequately controlled. The use of high-power lamps can generate significant heat.
-
Presence of Oxygen: Dissolved oxygen in the solvent can act as a triplet state quencher, which can interfere with certain photochemical pathways. It can also lead to undesired photo-oxidized byproducts.
-
Question 3: My product precipitates from the reaction, but it is impure. What is the best purification strategy?
The desired product, this compound, is a white solid that often precipitates from the reaction mixture as it is formed.[1]
-
Answer: The insolubility of the product is advantageous for isolation but can trap starting materials or byproducts.
-
Initial Isolation: The crude product can be easily isolated by filtration.
-
Purification:
-
Washing: The most critical step is to wash the filtered solid with a solvent in which the product is insoluble but the starting material (dimethyl maleate) and any soluble byproducts are highly soluble. Cold methanol or ethyl acetate can be effective.
-
Recrystallization: If washing is insufficient, recrystallization can be performed. However, finding a suitable single-solvent system can be challenging. A co-solvent system (e.g., acetone/hexane or ethyl acetate/heptane) may be required. One procedure for the related dianhydride intermediate uses recrystallization from acetic anhydride followed by washing with 1,4-dioxane.[4]
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the optimal starting material: dimethyl maleate or maleic anhydride?
-
A: For the direct synthesis of the tetramethyl ester, dimethyl maleate is the superior starting material. A reported procedure using dimethyl maleate in deionized water achieved a 96.5% yield of the ester directly.[1] Starting with maleic anhydride requires a multi-step process: (1) photodimerization to the dianhydride, (2) hydrolysis to the tetracarboxylic acid, and (3) esterification to the final product. This longer route introduces more opportunities for yield loss.
-
-
Q: Which solvent system is recommended for the highest yield?
-
A: Several solvents have been used successfully, including ethyl acetate and diethyl carbonate.[1][4] Diethyl carbonate has been noted to avoid more toxic solvents and can increase yields to around 75%.[1] However, the highest reported yield (96.5%) was achieved using deionized water as the solvent with dimethyl maleate as the starting material.[1] This aqueous system is not only high-yielding but also cost-effective and environmentally benign.
-
-
Q: Can this reaction be effectively scaled up?
-
A: Scaling up photochemical reactions in batch reactors is notoriously difficult due to the "inner filter effect" discussed earlier. For larger quantities, a continuous flow photoreactor is highly recommended. Flow reactors ensure that the entire reaction mixture is uniformly irradiated in a thin film, dramatically improving efficiency and control. Yields of over 50% have been reported for the related dianhydride synthesis in a continuous flow setup.[3]
-
Section 4: Optimized Experimental Protocol
This protocol is based on the highest-yielding method reported in the literature for a direct synthesis.[1]
Protocol: High-Yield Synthesis from Dimethyl Maleate in an Aqueous System
-
Reactor Setup: To a photochemical reactor vessel (quartz is ideal), add 20g of dimethyl maleate and 100g of deionized water.
-
Inerting: Equip the reactor with a stirrer and a gas inlet/outlet. Sparge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen. Maintain a gentle positive pressure of nitrogen for the duration of the reaction.
-
Photoreaction: Cool the reactor to 10°C using an external cooling bath. Begin stirring and turn on the UV lamp. Irradiate the solution for approximately 20 hours.
-
Product Formation: A white solid should precipitate at the bottom of the reactor as the reaction progresses.
-
Isolation: Once the reaction is complete, turn off the lamp and stirrer. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the filter cake with a small amount of cold deionized water. Dry the product under reduced pressure at 60°C to a constant weight.
-
Expected Outcome: This procedure has been reported to yield 19.3g (96.5%) of white, crystalline this compound.[1]
-
Section 5: Data Summary - Comparison of Reaction Conditions
The following table summarizes various reported conditions to illustrate the impact of different parameters on reaction outcomes.
| Starting Material | Solvent | Concentration | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Maleate | Deionized Water | 20g in 100g | 10 | 20 | 96.5 | [1] |
| Maleic Anhydride | Diethyl Carbonate | 10g in 200g | 25 | 300 | 64.6 | [2] |
| Maleic Anhydride | Ethyl Acetate | 10g in 100g | 5 | 6 | 32.8 | [2] |
| Maleic Anhydride | N/A (Flow Reactor) | 0.15 g/mL | 5 | 1.33 (80 min) | 51.8 | [3] |
Section 6: Visual Troubleshooting Workflow
Use the following flowchart to diagnose and resolve issues with low product yield.
Caption: A logical workflow for troubleshooting low yields.
References
- Synthesis of Cyclobutane-1,2,3,4-Tetracarboxylic Dianhydride in Continuous Flow Photoreactor. (2019). Journal of Chemical Engineering of Chinese Universities.
- How to Synthesize Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride? - FAQ - Guidechem. (n.d.). Guidechem.
- 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - ChemicalBook. (n.d.). ChemicalBook.
- Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride - Google Patents. (n.d.).
- Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetracarboxylic Acid Building Blocks From Biomass-Derived Precursors - UND Scholarly Commons. (n.d.). UND Scholarly Commons.
- tetramethyl cyclobutane-1,2,3,4-tetracarboxylate - CymitQuimica. (n.d.). CymitQuimica.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN102977112A - Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 3. Synthesis of Cyclobutane-1,2,3,4-Tetracarboxylic Dianhydride in Continuous Flow Photoreactor [finechemicals.com.cn]
- 4. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting the Hydrolysis of Tetramethyl Butanetetracarboxylate
Welcome to the technical support center for the hydrolysis of tetramethyl butanetetracarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this specific transformation to produce 1,2,3,4-butanetetracarboxylic acid (BTCA). BTCA is a valuable, non-formaldehyde crosslinking agent used in the textile industry and a versatile building block in the synthesis of polyimides and other functional polymers.[1]
The hydrolysis of its tetramethyl ester precursor, while seemingly straightforward, presents several challenges primarily due to steric hindrance and the need for complete conversion. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles in your experiments.
Frequently Asked Questions (FAQs)
Reaction Kinetics & Incomplete Conversion
Q1: My hydrolysis reaction is extremely slow or appears to have stalled. What is causing this, and how can I increase the reaction rate?
This is the most common challenge and is primarily due to two factors: steric hindrance and reaction conditions. The four methyl ester groups on the butane backbone are sterically crowded, making it difficult for water or hydroxide ions to attack the carbonyl carbons. Additionally, suboptimal reaction conditions can lead to very slow kinetics.
Troubleshooting Steps:
-
Increase Temperature: The rate of hydrolysis is highly dependent on temperature. For acid-catalyzed hydrolysis, increasing the reaction temperature from 80°C to 103°C can reduce the time required to reach 94% conversion from 9.4 hours to just 2.7 hours.[2]
-
Increase Catalyst Concentration: In acid-catalyzed hydrolysis, using a higher concentration of a strong acid like sulfuric acid significantly accelerates the reaction. For instance, increasing the amount of concentrated H₂SO₄ from ~6.7g to ~20.6g (in a similar reaction volume) can decrease the time to reach 97% conversion from 8.5 hours to 3.1 hours.[2]
-
Ensure Homogeneity: The starting ester is nonpolar, while the final acid product is very polar. If the reaction mixture is not homogeneous, the reaction rate will be limited by diffusion. Consider adding a co-solvent like dioxane or THF to create a single-phase system.
-
Remove Methanol Byproduct: The hydrolysis reaction produces methanol. According to Le Chatelier's principle, removing a product will drive the equilibrium towards completion. For acid-catalyzed hydrolysis, this can be achieved by fitting the reaction flask with a distillation head to continuously remove the methanol/water azeotrope as it forms.[2] Water can be continuously added to maintain a constant reaction volume.[2]
Q2: My final product is a mixture of partially hydrolyzed species (e.g., tri- and di-acids) instead of the pure tetracarboxylic acid. How can I ensure the reaction goes to completion?
Achieving 100% conversion is critical and often difficult. The presence of intermediates indicates that the reaction has not been driven sufficiently forward.
Troubleshooting Steps:
-
Drive the Equilibrium (Acid-Catalysis): As mentioned in Q1, the continuous removal of methanol is a powerful technique to ensure the reaction proceeds to completion.[2] Using a large excess of water also helps to shift the equilibrium towards the products.[3]
-
Use Irreversible Conditions (Base-Catalysis): Basic hydrolysis (saponification) is effectively irreversible.[4] The final step of the mechanism involves the deprotonation of the carboxylic acid by a strong base (like NaOH or KOH) to form a carboxylate salt.[4][5] This step is not reversible and pulls the entire equilibrium towards the final product. Therefore, using a stoichiometric excess of a strong base is highly recommended for achieving complete conversion.
-
Increase Reaction Time: Especially for sterically hindered esters, sufficient time is crucial. Monitor the reaction by a suitable analytical method (see Guide 2) until no further change is observed. A 99.8% completion was achieved after 5 hours under optimized acidic conditions.[2]
Reaction Conditions & Side Reactions
Q3: What are the advantages and disadvantages of using acidic versus basic hydrolysis for this substrate?
The choice between acid and base catalysis depends on your experimental goals, available equipment, and purification strategy.
| Parameter | Acid-Catalyzed Hydrolysis (e.g., H₂SO₄, HCl) | Base-Promoted Hydrolysis (e.g., NaOH, KOH) |
| Reversibility | Reversible. Requires strategies (e.g., excess water, product removal) to drive to completion.[4][6] | Irreversible. The final deprotonation step drives the reaction to completion.[4] |
| Mechanism | Protonation of the carbonyl oxygen activates it for nucleophilic attack by water.[4][7] | Direct nucleophilic attack of the hydroxide ion on the carbonyl carbon.[4][7] |
| Work-up | Product is the free acid. Purification involves removing the acid catalyst, often by crystallization or neutralization.[2] | Product is the tetra-carboxylate salt. Requires a separate acidification step with a strong acid (e.g., HCl) to precipitate the final tetracarboxylic acid. |
| Reaction Rate | Can be slow, but is highly accelerated by increased temperature and catalyst concentration.[2] | Generally faster and more efficient for complete conversion due to irreversibility. |
| Material Comp. | Requires acid-resistant glassware. Strong acids at high temperatures can be corrosive. | Standard glassware is typically sufficient. |
Q4: I am concerned about potential side reactions under harsh conditions. What are the likely byproducts and how can they be minimized?
While 1,2,3,4-butanetetracarboxylic acid is relatively stable, harsh conditions can potentially lead to impurities. The primary source of impurities, however, often comes from the synthesis of the starting material, tetramethyl butanetetracarboxylate.[2]
Mitigation Strategies:
-
Purify the Starting Material: Impurities in the starting tetraester can lead to colored byproducts. It is recommended to purify the tetramethyl butanetetracarboxylate, for example, by crystallization from methanol at sub-zero temperatures (-10°C), before hydrolysis.[2][3]
-
Control Temperature: While high temperatures increase the reaction rate, excessively high temperatures could potentially lead to decarboxylation, although this is less common for this specific structure. Stick to the lowest temperature that provides a reasonable reaction rate (e.g., 100-105°C for acid hydrolysis).[2]
-
Oxidative Post-Treatment: If your final product has unacceptable color, it may be due to trace organic impurities. An oxidative treatment of the final butanetetracarboxylic acid product with an agent like hydrogen peroxide can help decolorize the solution.[2]
Solubility & Work-up
Q5: My reaction starts as two phases (ester and aqueous solution). How can I improve solubility for a more efficient reaction?
A heterogeneous reaction is mass-transfer limited and will be slow and inefficient. Creating a single-phase system is crucial.
Troubleshooting Steps:
-
Use a Co-solvent: Introduce a water-miscible organic solvent that can dissolve the ester. Dioxane is a common choice for such reactions.[8] Other options include tetrahydrofuran (THF) or methanol (though adding methanol may slightly hinder the forward equilibrium in acid-catalyzed reactions).
-
Phase Transfer Catalysis (PTC): For basic hydrolysis, a phase transfer catalyst (e.g., a quaternary ammonium salt) could be employed to shuttle hydroxide ions into the organic phase, although simply using a co-solvent is often sufficient.
Q6: What is the most effective way to isolate and purify the final butanetetracarboxylic acid product?
Purification is key to obtaining a high-quality product. The strategy depends on whether you performed acid or base-catalyzed hydrolysis.
Purification Workflow:
-
Post-Hydrolysis (Base-Catalyzed): The reaction mixture contains the sodium or potassium salt of the tetracarboxylic acid. Cool the mixture (e.g., in an ice bath) and carefully acidify with a strong mineral acid like concentrated HCl until the pH is highly acidic (pH ~1). The neutral butanetetracarboxylic acid has low solubility in cold, acidic water and will precipitate.
-
Post-Hydrolysis (Acid-Catalyzed): The product is already the free acid. The main challenge is removing the inorganic acid catalyst (e.g., H₂SO₄).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any remaining salts (e.g., NaCl from base hydrolysis work-up) or the acid catalyst. Washing with a mineral acid or organic acid can also be effective in removing metallic catalyst salts.[9]
-
Drying: Dry the purified solid product under vacuum, possibly with gentle heating.
-
Recrystallization (Optional): For very high purity, the crude product can be recrystallized. The choice of solvent will depend on the specific stereoisomer, but polar solvents should be investigated.
Troubleshooting Guides & Protocols
Guide 1: Optimizing Acid-Catalyzed Hydrolysis
This guide provides a step-by-step protocol for driving the acid-catalyzed hydrolysis to completion.
Experimental Protocol:
-
Setup: To a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, addition funnel, and a distillation head with a condenser, add tetramethyl 1,2,3,4-butanetetracarboxylate (1.0 eq) and deionized water.
-
Heating: Heat the mixture to 100°C with vigorous stirring.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., ~0.8-0.9 eq) via the addition funnel.
-
Reaction & Distillation: Maintain the pot temperature at 101-103°C.[2] Continuously distill the methanol/water mixture that forms.[2] Through the addition funnel, add fresh deionized water at the same rate as the distillation to maintain a constant reaction volume.[2]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via HPLC or NMR (see Guide 2).
-
Completion: The reaction should reach >97% conversion within 3-5 hours under these conditions.[2]
-
Work-up: Once complete, cool the reaction mixture to allow the butanetetracarboxylic acid to crystallize. Isolate by filtration, wash with cold water, and dry.
Diagram 1: Acid-Catalyzed Hydrolysis Workflow This diagram illustrates the key steps for an efficient acid-catalyzed hydrolysis, emphasizing the removal of the methanol byproduct to drive the reaction to completion.
Guide 2: Product Analysis and Purity Assessment
Properly analyzing your reaction is crucial for troubleshooting and ensuring product quality.
Analytical Workflow:
-
Reaction Monitoring:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method to monitor the disappearance of the starting material and the appearance of the product and any intermediates.[10] A reverse-phase column (e.g., C18) with an acidic aqueous mobile phase (e.g., water/acetonitrile with 0.1% formic or phosphoric acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the reaction. The methyl protons of the ester groups (a singlet around 3.7 ppm) will decrease in intensity, while the characteristic broad peak for carboxylic acid protons will appear downfield (>10 ppm). Comparing the integration of the methyl signal to the backbone C-H signals can give a quantitative measure of conversion.
-
-
Final Product Purity:
-
Titration: A simple acid-base titration with a standardized NaOH solution can determine the equivalent weight of the final product, confirming it is the tetracarboxylic acid.
-
Melting Point: The purified product should have a sharp melting point. The melting point for the meso diastereomer is reported as 246°C, while the (R,R) enantiomer melts at 227-230°C.[11] A broad or depressed melting point indicates impurities.
-
Diagram 2: Analytical Troubleshooting Logic This flowchart outlines a logical sequence for analyzing the reaction outcome and diagnosing common problems.
References
-
Pazdera, P., & Šimbera, J. (n.d.). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Masaryk University. Retrieved from [Link]
-
New method for analysis of biodegradable polyesters by high-performance liquid chromatography after alkali hydrolysis. (1992). Biomaterials, 13(13), 953-8. doi: 10.1016/0142-9612(92)90120-d. Retrieved from [Link]
-
Zumstein, M. T., Kohler, H.-P. E., McNeill, K., & Sander, M. (2016). Enzymatic Hydrolysis of Polyester Thin Films: Real-Time Analysis of Film Mass Changes and Dissipation Dynamics. Environmental Science & Technology, 50(1), 197-206. doi: 10.1021/acs.est.5b04103. Retrieved from [Link]
-
Enzymatic Hydrolysis of Polyester Thin Films: Real-Time Analysis of Film Mass Changes and Dissipation Dynamics. (2016). Environmental Science & Technology, 50(1), 197-206. doi: 10.1021/acs.est.5b04103. Retrieved from [Link]
- Process for preparing 1,2,3,4-butanetetracarboxylic acid. (1994). U.S. Patent No. 5,298,653.
-
Zumstein, M. T., Kohler, H. P. E., McNeill, K., & Sander, M. (2016). Enzymatic Hydrolysis of Polyester Thin Films: Real-Time Analysis of Film Mass Changes and Dissipation Dynamics. Environmental Science & Technology, 50, 197-206. Retrieved from [Link]
-
Preparation of 1,2,3,4-Butane Tetracarboxylic Acid Monododecyl Ester. (n.d.). PrepChem.com. Retrieved from [Link]
- Process for preparing butanetetracarboxylic acid. (1994). Canadian Patent No. CA2029085C.
- Preparation methods of butanetetracarboxylic acid and butanetetracarboxyl dianhydride. (2013). Chinese Patent No. CN102627550B.
-
Dash, T. K., & Konkimalla, V. B. (2018). Hydrolytic Degradation and Erosion of Polyester Biomaterials. Polymers, 10(8), 846. doi: 10.3390/polym10080846. Retrieved from [Link]
- Preparation methods of butanetetracarboxylic acid and butanetetracarboxyl dianhydride. (2012). Chinese Patent No. CN102627550A.
- Process for preparing butanetetracarboxylic acid. (2001). European Patent No. EP0816533B1.
- Purification of 1,2,3,4-butanetetracarboxylic acid. (1984). Japanese Patent No. JPS59128350A.
- Process for preparing butanetetracarboxylic acid. (2001). European Patent No. EP0816533B1.
-
Hydrolysis Reactions. (2021). In Chemistry LibreTexts. Retrieved from [Link]
-
Osbourn, J. (2014, March 3). Ester Hydrolysis (Acidic and Basic Conditions) [Video]. YouTube. Retrieved from [Link]
-
1,2,3,4-Butanetetracarboxylic acid. (n.d.). In Wikipedia. Retrieved from [Link]
-
BCH3023 Saponification of Esters. (2022, October 10). [Video]. YouTube. Retrieved from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). In Chemistry Steps. Retrieved from [Link]
-
Synthesis of Tetra-Functional Cubane Derivatives. (1989). Defense Technical Information Center. Retrieved from [Link]
-
Navas, M., et al. (2020). Highly Branched Bio-Based Unsaturated Polyesters by Enzymatic Polymerization. Molecules, 25(22), 5462. doi: 10.3390/molecules25225462. Retrieved from [Link]
Sources
- 1. mdpi.org [mdpi.org]
- 2. US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid - Google Patents [patents.google.com]
- 3. EP0816533B1 - Process for preparing butanetetracarboxylic acid - Google Patents [patents.google.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. JPS59128350A - Purification of 1,2,3,4-butanetetracarboxylic acid - Google Patents [patents.google.com]
- 10. New method for analysis of biodegradable polyesters by high-performance liquid chromatography after alkali hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,2,3,4-Butanetetracarboxylic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for Cyclobutane Ring Formation
Welcome to our comprehensive technical support center dedicated to the synthesis of cyclobutane rings. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming these strained yet synthetically valuable structures. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address the challenges you may encounter during your experiments.
Section 1: Photochemical [2+2] Cycloadditions: Harnessing Light for Cyclobutane Synthesis
Photochemical [2+2] cycloaddition is a cornerstone for constructing cyclobutane rings, offering a powerful and versatile method.[1][2] However, its success is highly dependent on carefully optimized reaction conditions. This section will guide you through common issues and their solutions.
Frequently Asked Questions & Troubleshooting
Q1: My [2+2] photocycloaddition is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in photochemical [2+2] cycloadditions.[3] Several factors can contribute to this, and a systematic approach to troubleshooting is essential.
-
Insufficient Light Source/Wavelength: The wavelength of your UV lamp must be appropriate for the excitation of your substrate.[3] For instance, enones often require specific wavelengths for efficient excitation.[3] Ensure your light source is powerful enough to drive the reaction effectively.[3] The reaction may proceed smoothly at 370 nm but give a lower yield at 390 nm, and fail at higher wavelengths.[4]
-
Reaction Time and Concentration: Inadequate reaction time can lead to incomplete conversion. It is crucial to monitor the reaction's progress using techniques like TLC or GC-MS.[3] Concentration also plays a critical role; overly dilute conditions can hinder intermolecular reactions.[3]
-
Quenching and Side Reactions: The presence of quenching species, most notably oxygen, can inhibit the desired photochemical reaction.[3] It is imperative to properly degas your solvent before starting the reaction. Competing side reactions, such as the cis-trans isomerization of the alkene, can also lower the yield of the desired cyclobutane product.[3]
-
Substrate Reactivity: The electronic properties of the reacting alkenes are crucial for success. Electron-rich and electron-poor alkenes often react more efficiently.[3] For less reactive substrates, the use of a photosensitizer can be beneficial.[3]
-
Photosensitizers: For reactions that do not proceed efficiently through direct irradiation, a triplet sensitizer like acetone or benzophenone can be employed to populate the triplet excited state of the olefin.[5]
Q2: I am observing the formation of multiple products, leading to low selectivity. How can I improve the regioselectivity and diastereoselectivity?
A2: Achieving high selectivity is a common hurdle in [2+2] cycloadditions. The formation of regioisomers ("head-to-head" vs. "head-to-tail") and diastereomers is governed by a combination of electronic and steric factors.[3][6]
-
Regioselectivity: The regiochemical outcome is primarily dictated by the electronic properties of the substituents on the alkenes.[3] Steric hindrance can also play a significant role, favoring the formation of the less sterically hindered product.[3]
-
Diastereoselectivity:
-
Solvent Effects: The polarity of the solvent can have a profound impact on diastereoselectivity.[3] In some reported cases, changing the solvent can even reverse the selectivity. It is advisable to screen a range of solvents from non-polar (e.g., hexanes) to polar (e.g., acetonitrile).[3]
-
Temperature: Lowering the reaction temperature can favor the formation of the thermodynamically more stable diastereomer.[3]
-
Chiral Auxiliaries: The use of chiral auxiliaries attached to one of the reactants can effectively control the facial selectivity of the cycloaddition, leading to enantiomerically enriched products after cleavage of the auxiliary.[3]
-
Catalysis: The use of chiral catalysts, such as chiral thioxanthones, can induce stereoselectivity.[7]
-
Q3: My starting material is being consumed, but I am not isolating the desired cyclobutane product. What could be happening?
A3: This scenario often points towards product decomposition or the formation of undesired side products.
-
Product Instability: Cyclobutanes are strained molecules and can undergo ring-opening under harsh conditions, such as high temperatures or the presence of strong acids or bases during workup.[3] It is advisable to use mild workup and purification conditions.
-
Photochemical Degradation: The cyclobutane product itself might be photolabile under the reaction conditions. If you suspect this, try to monitor the reaction and stop it before significant product degradation occurs. Protecting the product from light after the reaction is complete is also recommended.[3]
-
Polymerization: Especially with activated alkenes, polymerization can be a significant side reaction. Adjusting the concentration (sometimes higher dilution favors the desired cycloaddition) and temperature can help minimize this.
Experimental Protocols & Data
General Protocol for a Photochemical [2+2] Cycloaddition
-
Reaction Setup: In a quartz reaction vessel, combine the alkene substrates.
-
Solvent: Add a suitable solvent (e.g., acetonitrile, acetone) that has been thoroughly degassed to remove oxygen.[3]
-
Irradiation: Place the reaction vessel in a photoreactor equipped with an appropriate light source (e.g., medium-pressure mercury lamp, LEDs).[3][8] Ensure the setup is properly cooled to maintain the desired reaction temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS.[3]
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.[3]
Data Summary: Solvent Effects on Diastereoselectivity
| Entry | Solvent | Diastereomeric Ratio (dr) | Reference |
| 1 | Hexanes | 4:1 | [3] |
| 2 | Benzene | 3:1 | [3] |
| 3 | Acetonitrile | 1:2 | [3] |
| 4 | Water | 1:5 | [3] |
Note: The data presented is a representative example and actual results will vary depending on the specific substrates used.
Visualization of Key Concepts
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields in cyclobutane synthesis.
Section 2: Thermal [2+2] Cycloadditions: The Role of Heat and Specialized Substrates
While photochemical methods are prevalent, thermal [2+2] cycloadditions offer an alternative, particularly for specific classes of compounds like ketenes and fluorinated alkenes.[6][9] These reactions proceed through different mechanisms and present their own unique set of challenges.
Frequently Asked Questions & Troubleshooting
Q1: My thermal [2+2] cycloaddition is not proceeding. What are the key considerations for this type of reaction?
A1: Thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for simple alkenes under thermal conditions, as they would have to proceed through a high-energy antarafacial transition state.[10][11][12] However, they are possible with specific substrates:
-
Ketenes: Ketenes are excellent substrates for thermal [2+2] cycloadditions due to their linear geometry, which reduces steric hindrance in the transition state.[13]
-
Fluorinated Alkenes: The high reactivity of fluorinated alkenes allows them to undergo thermal dimerization to form cyclobutanes.[9]
-
High Pressure: Applying high pressure can sometimes promote otherwise unfavorable thermal cycloadditions.[14]
If your reaction is not proceeding, first ensure you are using a suitable substrate. For standard alkenes, a thermal [2+2] cycloaddition is highly unlikely to occur.
Q2: I am attempting a ketene cycloaddition, but the reaction is messy and gives a low yield. How can I optimize this?
A2: Ketene cycloadditions can be sensitive and require careful control of reaction conditions.
-
Ketene Generation: Ketenes are often generated in situ. The method of generation can significantly impact the reaction's success. Ensure your ketene precursor is pure and the generation conditions are optimal.
-
Temperature Control: While these are thermal reactions, excessive heat can lead to decomposition of the ketene or the cyclobutanone product. Careful temperature control is crucial.
-
Solvent Choice: The choice of solvent can influence the stability of the ketene and the transition state. Non-polar, aprotic solvents are often preferred.
General Protocol for a Thermal Ketene [2+2] Cycloaddition
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alkene in a suitable anhydrous solvent.
-
Ketene Generation: Add the ketene precursor and the activating reagent (e.g., a tertiary amine for the dehydrohalogenation of an acyl chloride) dropwise at the desired temperature.
-
Reaction: Allow the reaction to stir for the required time, monitoring by TLC or GC-MS.
-
Workup and Purification: After completion, perform an appropriate workup to remove byproducts and purify the crude product by distillation or column chromatography.
Section 3: Transition Metal-Catalyzed Cyclobutane Formation
Transition metal catalysis has emerged as a powerful tool for the synthesis of cyclobutanes, often offering milder reaction conditions and unique selectivity profiles compared to photochemical and thermal methods.[15][16]
Frequently Asked Questions & Troubleshooting
Q1: My transition metal-catalyzed [2+2] cycloaddition has a low yield. What are the common culprits?
A1: Low yields in these reactions can often be traced back to issues with the catalyst or the reaction environment.[16]
-
Catalyst Deactivation: The active catalytic species can be sensitive to air, moisture, or impurities in the reagents and solvents.[16] This can lead to a low turnover number and an incomplete reaction.[16]
-
Sub-optimal Reaction Conditions: Parameters such as temperature, solvent, and concentration can significantly affect the reaction's efficiency.[16]
-
Poor Substrate Reactivity: The electronic and steric properties of the alkene substrates may not be suitable for the chosen catalytic system.[16]
-
Side Reactions: Competing pathways like alkene isomerization or polymerization can consume the starting materials and reduce the yield of the desired cyclobutane.[16]
Q2: How can I determine if my catalyst is the problem?
A2: If you suspect catalyst deactivation, there are a few diagnostic steps you can take:
-
Monitor Reaction Progress: Track the consumption of starting materials over time. If the reaction starts and then stalls before completion, catalyst deactivation is a likely cause.[16]
-
Add Fresh Catalyst: If the reaction has stalled, adding a fresh portion of the catalyst can sometimes restart it, confirming that deactivation was the issue.[16]
-
Use a Glovebox or Schlenk Line: If your catalyst is known to be sensitive, ensure all manipulations are performed under a strictly inert atmosphere.
General Protocol for a Transition Metal-Catalyzed [2+2] Cycloaddition
-
Catalyst Preparation (if necessary): In a flame-dried Schlenk flask under an inert atmosphere, dissolve the metal precatalyst and any necessary ligands in an anhydrous, degassed solvent. Stir to allow for complex formation.[16]
-
Reaction Setup: To the catalyst solution, add the alkene substrates via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress.
-
Workup and Purification: Upon completion, cool the reaction, and perform a suitable workup to remove the catalyst and any byproducts, followed by purification of the product.[16]
Visualization of Key Concepts
Decision Tree for Optimizing Metal-Catalyzed Reactions
Caption: Decision-making process for optimizing metal-catalyzed cyclobutane synthesis.
References
- Technical Support Center: Optimizing Cyclobutane Synthesis - Benchchem. (n.d.).
- Process for the recovery and purification of cyclobutanone. (n.d.). Google Patents.
- Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- [2+2+2] Cycloaddition Reactions of Macrocyclic Systems Catalyzed by Transition Metals. A Review. (n.d.). MDPI.
- Cyclobutane Derivatives from Thermal Cycloaddition Reactions. (n.d.). Organic Reactions.
- Cobalt Catalysts for [2+2+2] Cycloaddition Reactions: Isolated Precatalysts and in situ Generated Catalysts. (2021). PubMed.
- Technical Support Center: Troubleshooting Low Yields in 2H-Oxete Cycloadditions. (n.d.). Benchchem.
- The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. (2022).
- Regio control in [2+2] photocycloaddition. (n.d.). ResearchGate.
- Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024). PMC - NIH.
- Cyclobutanes in Organic Synthesis. (n.d.). Baran Lab.
- Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. (n.d.). NIH.
- Cyclobutane Synthesis. (n.d.). Andrew G Myers Research Group.
- Photochemical Reactor Setup - Photoreactor Setup and Design. (n.d.). HepatoChem.
- Photochemical Reactors. (n.d.).
- Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Formation. (n.d.). Benchchem.
- Micro Photochemical Reactor. (n.d.). Sigma-Aldrich.
- Catalyst Design Principles Enabling Intermolecular Alkene-Diene [2+2] Cycloaddition and Depolymerization Reactions. (2021). Journal of the American Chemical Society.
- A Small-Footprint, High-Capacity Flow Reactor for UV Photochemical Synthesis on the Kilogram Scale. (2016). Organic Process Research & Development - ACS Publications.
- 30.6: Stereochemistry of Cycloadditions. (2024). Chemistry LibreTexts.
- Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. (n.d.). ResearchGate.
- Photochemical Reactor. (2025). Techinstro.
- 29 Cyclobutane Synthesis. (n.d.). Scribd.
- Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. (2024). Chemical Science (RSC Publishing).
- 30.6 Stereochemistry of Cycloadditions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). NC State University Libraries.
- Silacyclobutane. (n.d.). Wikipedia.
- Transition Metal-Mediated Cycloaddition Reactions. (n.d.). Chemical Reviews - ACS Publications.
- Cyclobutane Derivatives from Thermal Cycloaddition Reactions. (n.d.). ResearchGate.
- 1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts.
- Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. (2023). The Journal of Organic Chemistry - ACS Publications.
- Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives. (2023). Organic & Biomolecular Chemistry (RSC Publishing).
- Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (n.d.). Radboud Repository.
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry - ACS Publications.
- Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2016). Chemical Reviews - ACS Publications.
- troubleshooting low yields in cyclopropenone functionalization. (n.d.). Benchchem.
- Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. (n.d.). Baran Lab.
- Week 4: Lecture 16: Thermal [2+2] Cycloaddition Reaction. (2025). YouTube.
- The application of cyclobutane derivatives in organic synthesis. (2025). ResearchGate.
- Cyclobutane. (n.d.). Wikipedia.
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (n.d.). MDPI.
- Help with understanding 2+2 cycloadditions. (2024). Reddit.
- Intermolecular vs. Intramolecular Forces: Definitions & Key Differences. (2024). YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. scribd.com [scribd.com]
- 7. Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. hepatochem.com [hepatochem.com]
- 9. organicreactions.org [organicreactions.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 30.6 Stereochemistry of Cycloadditions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. m.youtube.com [m.youtube.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate
Welcome to the technical support hub for the purification of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile cyclobutane derivative. Here, we address common challenges and provide in-depth, field-proven solutions to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing cyclobutane rings is through the [2+2] photocycloaddition of alkenes. If your synthesis involves the dimerization of dimethyl fumarate or a similar precursor, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual dimethyl fumarate.
-
Stereoisomers: The formation of various stereoisomers of this compound is highly probable. The desired isomer's isolation is often the primary purification challenge.[1]
-
Hydrolysis Products: Partial or complete hydrolysis of the methyl ester groups to the corresponding carboxylic acids can occur, especially in the presence of moisture or acidic/basic conditions. This can lead to di-acids or the fully hydrolyzed cyclobutanetetracarboxylic acid.[2]
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: What is the general appearance and stability of pure this compound?
A2: Pure this compound is typically a white to off-white crystalline solid or a colorless to pale yellow liquid, depending on the specific isomer and purity.[3] It is a relatively stable compound but can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. For long-term storage, it is advisable to keep it in a cool, dry place under an inert atmosphere.
Q3: Which analytical techniques are best suited to assess the purity of my product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for determining the isomeric purity and identifying the presence of starting materials or hydrolysis products. The symmetry of the molecule will influence the complexity of the spectra.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity and separating different isomers. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can provide information on both purity and the mass of the components, aiding in impurity identification.
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available for the specific isomer) indicates high purity. A broad melting range suggests the presence of impurities.[4]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[5]
Problem 1: My compound will not dissolve in the hot recrystallization solvent.
Cause & Solution:
This issue arises from an inappropriate solvent choice. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.[4]
Troubleshooting Steps:
-
Increase Solvent Volume: You may not be using enough solvent. Add more hot solvent in small increments until the compound dissolves. Be mindful that excessive solvent will reduce your final yield.
-
Switch to a More Polar Solvent: If you are using a non-polar solvent (e.g., hexanes), try a more polar solvent like ethyl acetate, acetone, or isopropanol. The eight ester groups in this compound lend it some polarity.
-
Use a Solvent Mixture: A binary solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Add a few drops of the good solvent to redissolve the solid and then allow it to cool slowly.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexanes | 0.1 | 69 | Good for removing non-polar impurities. |
| Toluene | 2.4 | 111 | May be a good choice for this compound. |
| Ethyl Acetate | 4.4 | 77 | A versatile solvent for moderately polar compounds. |
| Isopropanol | 4.0 | 82 | A common protic solvent for recrystallization. |
| Methanol | 5.1 | 65 | May be too polar, but can be used in a binary system. |
Problem 2: My compound "oils out" instead of forming crystals upon cooling.
Cause & Solution:
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that precipitation occurs above the compound's melting point.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for "oiling out" during recrystallization.
Problem 3: No crystals form, even after extended cooling.
Cause & Solution:
This can be due to using too much solvent or the solution being reluctant to nucleate.
Troubleshooting Steps:
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound. Then, allow it to cool again.
-
Induce Crystallization:
-
Cool to a Lower Temperature: Use an ice bath or a refrigerator to further decrease the solubility of your compound.
Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[7][8][9]
Problem 1: Poor separation of my target compound from an impurity.
Cause & Solution:
This often stems from an improperly chosen mobile phase (eluent) system. The goal is to find a solvent system that provides a good separation factor (ΔRf) between your product and the impurities on a Thin Layer Chromatography (TLC) plate before scaling up to a column.
Troubleshooting Protocol:
-
TLC Analysis:
-
Develop a TLC plate with your crude material in various solvent systems.
-
Aim for an Rf value of ~0.3-0.4 for your target compound.
-
The impurity should have a significantly different Rf value.
-
-
Adjusting Eluent Polarity:
-
If Rf is too low (spots don't move far): Increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.
-
If Rf is too high (spots run with the solvent front): Decrease the polarity of the eluent by increasing the percentage of the less polar solvent (e.g., hexanes).
-
-
Consider a Different Solvent System: If a hexane/ethyl acetate system doesn't provide adequate separation, consider trying other combinations like dichloromethane/methanol or toluene/acetone.
Problem 2: The column runs dry or cracks.
Cause & Solution:
Cracking of the silica bed leads to channeling, where the solvent and sample bypass the stationary phase, resulting in poor or no separation. This is caused by letting the solvent level drop below the top of the silica.
Preventative Measures:
-
Always keep the silica bed submerged in the eluent.
-
Add new eluent carefully by running it down the sides of the column to avoid disturbing the silica bed.[7]
-
If you need to pause the chromatography, close the stopcock to stop the flow.
Problem 3: Tailing or streaking of the compound band.
Cause & Solution:
Tailing can be caused by several factors, including overloading the column, the compound being too polar for the silica gel, or interactions with acidic sites on the silica.
Troubleshooting Steps:
Caption: Decision-making process for addressing band tailing in column chromatography.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Based on small-scale solubility tests, choose an appropriate solvent or solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid just dissolves.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask.[5]
-
Further Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: General Column Chromatography Procedure
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.[8]
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.[7]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
References
-
PubChem. (n.d.). Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
- Science of Synthesis. (n.d.). By Transformation of Other Cyclobutanes. Thieme.
- Google Patents. (n.d.). CN1765870B - Preparation method of cyclobutane tetracarboxylic ester compound.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Supreme Science. (2018, December 3). Top 6 Steps to Run The PERFECT Column Chromatography [Video]. YouTube. [Link]
-
Organic Chemistry Solutions. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]
-
Masaryk University. (n.d.). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Research Group for Chemical Syntheses and Technologies of the Sustainable Development. Retrieved from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. [Link]
-
Organic Chemistry Lab Techniques. (2022, February 13). Column Chromatography [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. CAS 1032-95-7: tetramethyl cyclobutane-1,2,3,4-tetracarbox… [cymitquimica.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Cyclobutanetetracararboxylic Acid Esters
Welcome to the technical support center for the synthesis of cyclobutanetetracarboxylic acid esters. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the causality behind common experimental challenges. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address issues you may encounter in the lab.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis of cyclobutanetetracarboxylic acid esters, particularly via the common [2+2] photocycloaddition route.
Q1: I'm getting a very low yield of my desired cyclobutane product, or the reaction isn't working at all. What are the likely causes?
A1: Low or no yield is a frequent issue, often stemming from several competing factors. Let's break down the most common culprits.
-
Probable Cause 1: Competing Side Reactions (Oligomerization/Polymerization) Instead of the desired intramolecular [2+2] cycloaddition, the activated starting material can react with other molecules in an uncontrolled chain reaction. This is particularly prevalent in syntheses starting from maleic anhydride or its esters.[1]
-
Solution:
-
Solvent Choice: The reaction solvent plays a critical role. While toxic solvents like carbon tetrachloride were used historically, safer and more effective alternatives exist. Using diethyl carbonate has been shown to increase yield significantly by minimizing side reactions.[2][3]
-
Concentration: Ensure the concentration of your starting material (e.g., dimethyl maleate) is optimized. A solution that is too concentrated can favor intermolecular reactions leading to oligomers. A typical starting point is dissolving the reactant in a 5 to 20-fold mass excess of the solvent.[3]
-
Temperature Control: For photochemical reactions, excessive heat can promote unwanted side reactions. It's crucial to maintain the recommended reaction temperature, often between -5°C and 30°C, using a cooling system for the reactor.[3]
-
-
-
Probable Cause 2: Inefficient Photochemical Setup The success of a [2+2] photocycloaddition hinges on the correct light source and reaction setup.
-
Solution:
-
Wavelength and Power: The UV light source must have an appropriate wavelength (typically 300-400 nm) and sufficient power to induce the reaction.[3] High-power lamps like high-pressure mercury lamps can generate significant heat, necessitating robust cooling.[3] Newer LED-based cold UV light sources offer better temperature control and energy efficiency.[3]
-
Reactor Material: The reactor must be made of a material transparent to the required UV wavelength, such as quartz glass.[4]
-
Stirring: Inadequate stirring can lead to reactants adhering to the reactor walls, reducing their exposure to UV light and causing localized overheating.[4]
-
-
-
Probable Cause 3: Reaction Reversibility The cycloaddition reaction can be reversible (a retro-[2+2] cycloaddition), especially at higher temperatures. This equilibrium can limit the final yield.[1]
-
Solution:
-
Maintain Low Temperatures: As mentioned, keeping the reaction cool helps shift the equilibrium toward the product.
-
Product Precipitation: In some solvent systems, the desired cyclobutane product is less soluble than the starting material and will precipitate out of the solution as it forms. This effectively removes it from the equilibrium, driving the reaction to completion.[2]
-
-
Q2: My final product is contaminated with a significant amount of a linear tetra-ester. How did this form and how can I prevent it?
A2: This specific side product is characteristic of the malonic ester synthesis route for cyclobutane derivatives, where a dihaloalkane (like 1,3-dibromopropane) is used to alkylate a malonic ester.
-
Mechanism of Side Reaction: The intended reaction is a double alkylation of a single malonic ester molecule by the dihalide. However, a common side reaction involves two molecules of the malonic ester carbanion reacting with one molecule of the dihalide. For instance, using diethyl malonate and trimethylene bromide, this side reaction produces ethyl pentane-1,1,5,5-tetracarboxylate.[5]
-
Prevention and Purification:
-
Control of Stoichiometry and Addition: Carefully controlling the stoichiometry and the rate of addition of the base (e.g., sodium ethoxide) can help favor the intramolecular cyclization.
-
Purification by Steam Distillation: This side product is typically much less volatile than the desired cyclobutane diester. Steam distillation is an effective method to separate the desired, more volatile product from the high-boiling linear tetra-ester, which remains in the distillation residue.[5]
-
Q3: My NMR spectrum shows a complex mixture of isomers instead of a single, clean product. How can I improve the stereoselectivity?
A3: Achieving high stereoselectivity is a primary challenge, as multiple diastereomers of the cyclobutanetetracarboxylic ester can form.
-
Probable Cause 1: Isomerization of Starting Material If you start with an alkene like diethyl maleate (the cis isomer), it can isomerize to diethyl fumarate (the trans isomer) under the reaction conditions, especially in the presence of heat or trace amounts of acid/base.[6] This leads to a mixture of cyclobutane products with different stereochemistries.
-
Solution:
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize isomerization.
-
Minimize Reaction Time: Longer reaction times provide more opportunity for isomerization. Monitor the reaction progress (e.g., by TLC or GC) and stop it once the starting material is consumed.
-
Purify Starting Materials: Ensure your starting alkenes are pure and free from the opposing isomer before starting the reaction.
-
-
-
Probable Cause 2: Non-Optimal Reaction Conditions In syntheses involving Lewis acids, such as the reaction of fumaric esters with ketene acetals, the choice and amount of reagents are critical for stereocontrol.[7]
-
Solution:
-
Use of Additives: The addition of a sterically hindered base (e.g., ethyldiisopropylamine) in conjunction with a Lewis acid can significantly improve both the yield and the diastereomeric excess.[7]
-
Temperature: These reactions are often performed at very low temperatures (e.g., -40°C) to maximize selectivity.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cyclobutanetetracarboxylic dianhydride, the precursor to the esters?
A1: The most prevalent industrial and laboratory method is the [2+2] photocycloaddition of maleic anhydride.[2][3] This reaction is typically carried out in a solvent like ethyl acetate or diethyl carbonate under UV irradiation.[3][4] The resulting dianhydride can then be used directly or converted to the corresponding tetracarboxylic acid by hydrolysis, and subsequently to the esters via Fischer esterification.[2][8] An alternative, though more complex, route involves starting from fumaric acid, which requires four steps: esterification, cycloaddition, hydrolysis, and finally dehydration to the dianhydride.[3]
Q2: How do I choose the right solvent for a photochemical synthesis?
A2: Solvent choice is critical for safety, yield, and cost-effectiveness.
-
Avoid Halogenated Solvents: Historically, solvents like carbon tetrachloride were used, but they are toxic and environmentally harmful.[2]
-
Ethyl Acetate: A common choice, but yields can sometimes be moderate.[3]
-
Diethyl Carbonate: This has emerged as a superior solvent, offering higher yields (up to 75-76%) and being less toxic than many alternatives.[2][3]
-
Water: For the synthesis of the tetramethyl ester from dimethyl maleate, water can be used as a green and inexpensive solvent. The product conveniently precipitates from the aqueous solution.[2]
Q3: What are the best practices for purifying the final cyclobutanetetracarboxylic acid ester product?
A3: Purification strategies depend on the nature of the impurities.
-
Washing: A standard workup involves washing the crude product with an aqueous solution of sodium bicarbonate to remove any unreacted acidic starting materials or hydrolyzed byproducts. This is followed by a water wash to remove residual salts.[9]
-
Recrystallization: If the ester is a solid, recrystallization from a suitable solvent (e.g., a methanol/water mixture) is a powerful technique for achieving high purity.[7]
-
Distillation: For liquid esters, distillation under reduced pressure can be effective, provided the product is thermally stable. As mentioned earlier, steam distillation is particularly useful for removing high-boiling linear side products.[5]
-
Treatment with Adsorbents: Sometimes, residual catalysts or colored impurities can be removed by treating the product with activated clay or charcoal followed by filtration.[10]
Data Presentation & Protocols
Table 1: Impact of Reaction Parameters on Side Reactions in Photochemical Synthesis
| Parameter | Condition | Potential Side Reaction | Mitigation Strategy | Reference |
| Temperature | Too High (> 30°C) | Oligomerization, Cycloreversion | Use a reactor with a cooling jacket; employ LED cold UV source. | [1][3] |
| Solvent | CCl₄, Ethyl Acetate | Lower Yield, Toxic Byproducts | Use Diethyl Carbonate or Water as a solvent. | [2][3] |
| Concentration | Too High | Intermolecular Polymerization | Use a 5-20 fold mass excess of solvent relative to reactant. | [3] |
| UV Source | High-Pressure Hg Lamp | Thermal Side Reactions | Use a robust cooling system or switch to an LED cold UV source. | [3] |
| Atmosphere | Presence of Water | Hydrolysis of Anhydride/Ester | Use dry solvents and glassware; run the reaction under an inert atmosphere (N₂). | [4][9] |
Experimental Protocol: Synthesis of Cyclobutane Tetracarboxylic Acid Tetramethyl Ester
This protocol is adapted from a high-yield, environmentally conscious method.[2]
-
Setup: In a photochemical reactor equipped with a UV lamp, a magnetic stirrer, and a nitrogen inlet, dissolve 20g of dimethyl maleate in 100g of deionized water.
-
Reaction: Protect the solution with a slow stream of nitrogen. Begin stirring and irradiate the mixture with a UV lamp while maintaining the temperature at 10°C.
-
Monitoring: Continue the irradiation for approximately 20 hours. A white solid, the desired product, will precipitate at the bottom of the reactor.
-
Isolation: Once the reaction is complete, turn off the lamp and stirrer. Collect the white solid by filtration.
-
Drying: Dry the collected solid under reduced pressure at 60°C to obtain the cyclobutane tetracarboxylic acid tetramethyl ester.
-
Analysis: The expected yield is approximately 96.5%. The product can be characterized by its melting point (144-146°C) and spectroscopic methods (NMR, IR).
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the desired [2+2] cycloaddition pathway versus the competing oligomerization side reaction.
Caption: Desired dimerization vs. unwanted oligomerization pathway.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low-yield synthesis.
References
-
Organic Syntheses, Coll. Vol. 2, p.153 (1943); Vol. 17, p.31 (1937).
-
US Patent 6,025,519A. Process for preparing cyclobutane-1,2-dicarboxylic esters.
-
JP Patent 2005-298418A. Method for producing cyclobutane tetracarboxylic acid derivative.
-
Ibarra, I. A. (2018). Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. ProQuest Dissertations Publishing.
-
Guidechem. (n.d.). How to Synthesize Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride?. FAQ - Guidechem.
-
Ibarra, I. A. (2018). Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetracarboxylic Acid Building Blocks From Biomass-Derived Precursors. UND Scholarly Commons.
-
ChemicalBook. (n.d.). 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis.
-
Quora. (2015). What factors may influence the yield of an ester?.
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
-
US Patent 4,304,925A. Process for purifying esters.
-
CN Patent 102432431A. Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride.
-
Pazdera, P., & Šimbera, J. (n.d.). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Masaryk University.
-
US Patent 4,521,595A. Process for the purification of esters.
-
Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?.
-
Myers, A. G. (n.d.). Cyclobutane Synthesis. Harvard University.
-
Synerzine. (2018). Diethyl maleate Safety Data Sheet.
-
EP Patent 1310496A1. Process for the preparation of cyclic esters and method for purification of the same.
-
PrepChem. (n.d.). Synthesis of 1,2,3,4-butane tetracarboxylic acid.
-
BenchChem. (2025). Application Notes and Protocols for the Esterification of Cyclopentane-1,2,3,4-tetracarboxylic Acid in Derivative Synthesis.
-
Wikipedia. (n.d.). Diethyl maleate.
-
National Center for Biotechnology Information. (n.d.). Diethyl Maleate. PubChem Compound Database.
-
ResearchGate. (n.d.). Scheme 12 [2+2] Cycloaddition of 1,1-dimethylallene with diethyl...
-
California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester.
-
Reddit. (2023). Isomerization of Diethyl maleate into Diethyl fumarate. r/OrganicChemistry.
Sources
- 1. WO2015108168A1 - Method for producing cyclobutane tetracarboxylic acid derivative - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN102977112A - Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 4. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. csub.edu [csub.edu]
- 10. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for the Hydrolysis of Tetramethyl 1,2,3,4-Butanetetracarboxylate
Welcome to the technical support center for the hydrolysis of tetramethyl 1,2,3,4-butanetetracarboxylate (TMBTC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this specific hydrolysis reaction. Our goal is to move beyond simple protocols and explain the why behind experimental choices, ensuring both scientific integrity and successful outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the hydrolysis of TMBTC, providing a foundational understanding of catalyst choice and reaction conditions.
Q1: What are the primary catalyst types for the hydrolysis of tetramethyl 1,2,3,4-butanetetracarboxylate?
A1: The hydrolysis of TMBTC to 1,2,3,4-butanetetracarboxylic acid (BTCA) can be effectively achieved using either acid or base catalysis.[1]
-
Acid Catalysts: Strong mineral acids are commonly employed. Sulfuric acid is a frequently used and effective catalyst for this transformation.[2] Other strong acids like hydrochloric acid can also be used.[3] The reaction under acidic conditions is a reversible equilibrium, meaning an excess of water is necessary to drive the reaction to completion.[3]
-
Base Catalysts (Saponification): Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used in stoichiometric amounts.[1][3] This process, known as saponification, is irreversible and typically proceeds to completion.[1][4] The initial product is the carboxylate salt, which then requires an acidic workup to yield the final carboxylic acid.[5]
Q2: What are the advantages and disadvantages of acid versus base catalysis for this hydrolysis?
A2: The choice between acid and base catalysis depends on the specific requirements of your synthesis, such as desired reaction time, temperature, and tolerance for reversible reactions.
| Catalyst Type | Advantages | Disadvantages |
| Acid Catalysis | - Uses catalytic amounts of acid.[1] - Can be driven to high conversion by removing the methanol byproduct via distillation.[2] | - The reaction is reversible and may not go to completion without specific measures.[3] - May require higher temperatures and longer reaction times.[2] - The strong acid catalyst needs to be removed from the final product.[2] |
| Base Catalysis | - The reaction is irreversible and goes to completion.[1][3] - Products are often easier to separate.[3] | - Requires stoichiometric amounts of base.[1] - An additional acidification step is necessary to obtain the carboxylic acid from the carboxylate salt.[5] - Can be sensitive to sterically hindered esters, potentially requiring harsher conditions.[6][7] |
Q3: How does steric hindrance affect the hydrolysis of this tetraester?
A3: Tetramethyl 1,2,3,4-butanetetracarboxylate is a sterically hindered ester. This molecular crowding can slow down the rate of hydrolysis by making it more difficult for the nucleophile (water in acid catalysis, hydroxide ion in base catalysis) to attack the carbonyl carbon.[6][8] Overcoming this steric hindrance may necessitate more forcing reaction conditions, such as higher temperatures, longer reaction times, or higher catalyst concentrations.[2][6] For particularly stubborn or sterically hindered esters, alternative methods like using non-aqueous solvent systems with poorly solvated, "naked" hydroxide ions have been shown to be effective at room temperature.[6][9]
II. Troubleshooting Guide
This section is formatted to directly address specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Problem 1: Low Yield or Incomplete Hydrolysis
Q: My hydrolysis reaction is not going to completion, and I'm observing a low yield of 1,2,3,4-butanetetracarboxylic acid. What are the likely causes and how can I fix this?
A: Incomplete hydrolysis is a common issue, often stemming from the reversible nature of the reaction under acidic conditions or insufficient reaction drivers.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for low hydrolysis yield.
Experimental Protocols for Improving Yield
Acid-Catalyzed Hydrolysis with Methanol Removal [2]
-
Setup: In a flask equipped with a distillation head and condenser, combine tetramethyl 1,2,3,4-butanetetracarboxylate and water.
-
Catalyst Addition: Heat the mixture to the desired reaction temperature (e.g., 100-103°C) and add concentrated sulfuric acid.
-
Reaction & Distillation: Continuously distill the methanol formed during the reaction along with some water.
-
Maintain Volume: Continuously add water to the reaction flask to maintain a constant volume.
-
Monitoring: Monitor the reaction's progress by a suitable analytical method (e.g., HPLC, titration) until the desired conversion is achieved. A conversion of over 99% can be reached within 5 hours under these conditions.[2]
Base-Catalyzed Hydrolysis (Saponification) [5]
-
Dissolution: Dissolve the tetraester in a suitable solvent like methanol or a mixture of methanol and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide (at least 4 molar equivalents).
-
Reaction: Stir the mixture at room temperature or heat under reflux for several hours until the reaction is complete (monitor by TLC or LCMS).
-
Workup:
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether) to remove the alcohol byproduct and any unreacted ester.
-
Acidify the aqueous phase with a strong acid (e.g., concentrated HCl) to a low pH (pH 1-3).
-
Extract the resulting butanetetracarboxylic acid with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic phases with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent.[10]
-
Problem 2: Side Reactions and Impurity Formation
Q: I'm observing unexpected byproducts in my final product. What are the potential side reactions, and how can I minimize them?
A: Side reactions can occur, particularly under harsh conditions. The most common issues are incomplete hydrolysis leading to partially esterified products or, in the case of basic hydrolysis with an alcohol co-solvent, transesterification.
-
Incomplete Hydrolysis: If the reaction is stopped prematurely, you will have a mixture of the fully hydrolyzed acid, as well as mono-, di-, and tri-methyl esters of butanetetracarboxylic acid.
-
Solution: Ensure sufficient reaction time, temperature, and catalyst/reagent concentration as detailed in Problem 1.
-
-
Transesterification (during basic hydrolysis): If using an alcohol other than methanol as a co-solvent (e.g., ethanol), you risk transesterification, where the methyl ester groups are exchanged for ethyl esters.[11]
Problem 3: Difficulty in Product Purification
Q: How can I effectively purify the 1,2,3,4-butanetetracarboxylic acid from the reaction mixture?
A: Purification involves removing the catalyst, solvents, and any remaining starting material or byproducts.
Purification Workflow
Caption: General purification workflows for BTCA.
Detailed Purification Steps
-
Removal of Acid Catalyst: After acid-catalyzed hydrolysis, the mineral acid catalyst can be removed by treating the product with a base, such as sodium hydroxide, to form a salt, followed by purification steps like crystallization.[2] Alternatively, washing the crystallized BTCA with water can remove residual acid.[2]
-
Purification from Basic Hydrolysis:
-
After saponification, the alcohol byproduct (methanol) can be removed by distillation.[3]
-
The remaining aqueous solution contains the sodium salt of butanetetracarboxylic acid.
-
Carefully add a strong mineral acid (e.g., HCl, H₂SO₄) until the pH is acidic (pH 1-3) to precipitate the free butanetetracarboxylic acid.
-
The solid acid can then be collected by filtration and purified by recrystallization from a suitable solvent, such as water.[12]
-
III. References
Sources
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Stereochemical Control in Substituted Cyclobutane Synthesis
Welcome to the Technical Support Center for cyclobutane synthesis. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of stereocontrol in the formation of substituted cyclobutane rings. Chiral cyclobutanes are critical structural motifs in numerous natural products and pharmaceutical agents, yet their synthesis with precise stereochemical definition remains a significant challenge.[1][2][3][4] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles in your experimental work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to guide your optimization strategy.
Issue 1: Poor Diastereoselectivity in Thermal [2+2] Cycloadditions
Question: My thermal [2+2] cycloaddition between a ketene and an alkene is producing a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?
Root Cause Analysis: Poor diastereoselectivity in these reactions often indicates a stepwise mechanism proceeding through a zwitterionic intermediate. The extended lifetime of this intermediate allows for bond rotation, which scrambles the stereochemical information of the starting alkene before ring closure.[5]
Troubleshooting Steps:
-
Decrease Solvent Polarity: Polar solvents can stabilize the charge-separated zwitterionic intermediate, prolonging its lifetime and promoting stereochemical erosion.
-
Increase Steric Hindrance: The facial selectivity of the reactants' approach is governed by steric interactions in the transition state.
-
Employ Lewis Acid Catalysis: Lewis acids can coordinate to the alkene or ketene, lowering the LUMO energy and enforcing a more rigid, concerted transition state geometry.[5]
| Parameter | Condition A (Poor Selectivity) | Condition B (Improved Selectivity) | Rationale |
| Solvent | Acetonitrile (polar) | Toluene (nonpolar) | Disfavors zwitterionic intermediate, promoting concertedness.[5] |
| Temperature | Room Temperature | -78 °C | Lower temperatures can enhance selectivity by reducing conformational flexibility.[7] |
| Additive | None | TiCl₄ (10 mol%) | Enforces a specific transition state geometry.[5] |
Issue 2: Low Enantioselectivity in a Catalytic Photochemical [2+2] Cycloaddition
Question: I am using a chiral photosensitizer for an enantioselective [2+2] cycloaddition, but the enantiomeric excess (ee) of my product is below 20%. What are the likely causes and solutions?
Root Cause Analysis: Low enantioselectivity in photochemical reactions can arise from several factors: an ineffective chiral catalyst that fails to create a sufficiently differentiated chiral environment, a competing uncatalyzed "background" reaction that produces racemate, or a mismatch between the catalyst's excited state properties and the substrates.[5][8]
Troubleshooting Steps:
-
Optimize the Chiral Catalyst/Ligand: The catalyst is the primary source of stereochemical information. Its structure must effectively shield one face of the substrate during the key bond-forming step.
-
Recommendation: If using a metal-based catalyst, systematically modify the chiral ligand to tune its steric and electronic properties. Small changes can have a profound impact on the transition state energies.[5] If using an organocatalyst, consider analogues with different steric bulk or hydrogen-bonding capabilities.[9]
-
-
Minimize the Uncatalyzed Background Reaction: Direct absorption of light by the substrate can lead to a non-selective reaction pathway, diluting the enantiomeric excess.
-
Recommendation:
-
Use a Light Filter: Employ a filter that allows the catalyst to be excited but blocks wavelengths that the substrate can absorb directly.
-
Adjust Concentration: Lowering the substrate concentration can sometimes favor the catalyzed pathway over the bimolecular background reaction.
-
-
-
Control Reaction Temperature: Lowering the temperature can amplify small energy differences between the diastereomeric transition states, leading to higher selectivity.[7]
Workflow for Troubleshooting Poor Stereoselectivity
The following diagram outlines a systematic approach to diagnosing and solving issues with stereocontrol.
Caption: Troubleshooting Decision Tree for Stereocontrol.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high enantioselectivity in cyclobutane synthesis? A1: The main approaches involve using chiral information to influence the reaction's transition state. These include:
-
Chiral Auxiliaries: A chiral molecule is temporarily attached to a starting material to direct the stereochemical outcome of the cycloaddition. It is removed in a later step.[5][6]
-
Chiral Catalysts: Using a chiral Lewis acid, transition metal complex, or organocatalyst creates a chiral environment that favors the formation of one enantiomer.[5][6] This is often the most atom-economical approach.
-
Biocatalysis: Enzymes can be used for kinetic resolution of racemic cyclobutanes or for direct stereoselective synthesis.[5]
Q2: My [2+2] reaction is giving a regioisomeric mixture instead of the desired cyclobutane. How can I improve regioselectivity? A2: Poor regioselectivity is common when the electronic properties of the two alkenes are similar. To improve it:
-
Enhance Electronic Bias: Increase the electronic difference between the two reactants. For example, use a strongly electron-rich alkene (e.g., an enol ether) with a strongly electron-poor alkene (e.g., an enone).[5] This enhances the frontier molecular orbital (HOMO-LUMO) interactions that govern regioselectivity.[5]
-
Use an Intramolecular Strategy: If possible, tethering the two alkene partners can pre-organize the molecule, often forcing a single regiochemical outcome.[5]
-
Metal Catalysis: Certain transition metal catalysts can control regioselectivity through coordination effects that override the inherent electronic preferences of the substrates.[5][10]
Q3: Can temperature significantly impact the diastereoselectivity of my pericyclic reaction? A3: Yes, absolutely. According to the Eyring equation, the ratio of diastereomeric products is dependent on the difference in the free energy of activation (ΔΔG‡) between the two competing pathways. Lowering the reaction temperature can make the reaction more sensitive to small differences in activation energies, often leading to a significant improvement in diastereomeric ratio (dr).[7][11] It is a crucial parameter to screen during optimization.
Key Experimental Protocol: Asymmetric Lewis Acid-Catalyzed [2+2] Cycloaddition
This protocol is a representative example of a chiral Lewis acid-catalyzed cycloaddition for the synthesis of an enantioenriched cyclobutane, adapted from literature procedures.[5]
Objective: To synthesize a chiral cyclobutane derivative from ethyl vinyl ether and trifluoroethyl acrylate with high diastereoselectivity and enantioselectivity.
Materials:
-
(R)-(-)-2-Amino-2-phenylethanol
-
Trimethylaluminum (2.0 M in toluene)
-
Aluminum bromide (AlBr₃)
-
Trifluoroethyl acrylate
-
Ethyl vinyl ether
-
Anhydrous Toluene
-
Standard anhydrous/inert atmosphere glassware and Schlenk line equipment
Procedure:
Part A: Catalyst Preparation
-
To a flame-dried Schlenk flask under an argon atmosphere, add a solution of (R)-(-)-2-amino-2-phenylethanol (1.0 equiv) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylaluminum (1.0 equiv) dropwise. Caution: Gas evolution (methane).
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the chiral oxazaborolidine precursor.
-
Cool the resulting solution to -78 °C (acetone/dry ice bath).
-
Add aluminum bromide (1.0 equiv) as a solution in toluene and stir for 30 minutes at -78 °C. The active catalyst is now formed in situ.
Part B: Cycloaddition Reaction
-
To the prepared catalyst solution (0.1 equiv) at -78 °C, add trifluoroethyl acrylate (1.0 equiv) dropwise.
-
Add ethyl vinyl ether (2.0 equiv) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 12 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at -78 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cyclobutane adduct.
-
Characterize the product and determine diastereomeric ratio (by ¹H NMR) and enantiomeric excess (by chiral HPLC).
References
- BenchChem. (2025). Strategies for controlling stereochemistry in cyclobutane synthesis. BenchChem Technical Support.
-
Griesbeck, A. G., & Bondock, S. (2009). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 109(5), 2179–2213. [Link]
-
Yang, P., Wang, R.-X., Huang, X.-L., Cheng, Y.-Z., & You, S.-L. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link]
-
ChemistryViews. (2023). Enantioselective Synthesis of Cyclobutanes. [Link]
-
Davies, H. M., & Lee, G. H. (2010). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. PubMed Central. [Link]
-
Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie - International Edition, 54(41), 11918-11928. [Link]
-
Hoveyda, A. H., & Xu, Z. (2011). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PubMed Central. [Link]
-
D'Auria, M. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15538-15594. [Link]
-
Antonchick, A. P., & Samanta, R. C. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PubMed Central. [Link]
-
ResearchGate. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. [Link]
-
D'Auria, M. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
-
Giedyk, M., et al. (2021). Understanding the mechanism of direct visible-light-activated [2 + 2] cycloadditions mediated by Rh and Ir photocatalysts: combined computational and spectroscopic studies. National Institutes of Health. [Link]
-
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045–10066. [Link]
-
Roglans, A., Pla-Quintana, A., & Solà, M. (2020). Mechanistic Studies of Transition-Metal-Catalyzed [2 + 2 + 2] Cycloaddition Reactions. Chemical Reviews. [Link]
-
ResearchGate. (n.d.). Metal-Mediated and Metal-Catalyzed [2+2] Cycloadditions. [Link]
-
Cheng, C.-H. (2006). Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes. Bentham Science. [Link]
-
Tsao, K.-W., & Isobe, M. (2010). Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. Organic Letters. [Link]
-
Griesbeck, A. G., et al. (2011). Temperature effects on diastereoselective [2+2] photocycloadditions. ResearchGate. [Link]
-
Martin, R., et al. (2023). Stereoselective [2 + 2 + 2] Cycloaddition of Benzocyclobutanones and Norbornadienes through Nickel-Catalyzed C–C Bond Activation. PubMed Central. [Link]
-
Antonchick, A. P., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. [Link]
-
Reusch, W. (n.d.). Pericyclic Reactions. Michigan State University Chemistry. [Link]
-
Antonchick, A. P., & Samanta, R. C. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Nanyang Technological University. [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]
-
Liu, W., & Shen, B. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PubMed Central. [Link]
-
Soderberg, T. (n.d.). 30.9 A Summary of Rules for Pericyclic Reactions. Organic Chemistry: A Tenth Edition. [Link]
Sources
- 1. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the mechanism of direct visible-light-activated [2 + 2] cycloadditions mediated by Rh and Ir photocatalysts: combined computational and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 30.9 A Summary of Rules for Pericyclic Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Troubleshooting Low Reactivity of Tetramethyl 1,2,3,4-Butanetetracarboxylate
Welcome to the technical support center for tetramethyl 1,2,3,4-butanetetracarboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this sterically hindered tetraester. Here, we will explore the underlying reasons for its low reactivity and provide actionable troubleshooting strategies and detailed protocols to ensure the success of your experiments.
Introduction: Understanding the Challenge
Tetramethyl 1,2,3,4-butanetetracarboxylate is a versatile building block, particularly as a precursor to 1,2,3,4-butanetetracarboxylic acid (BTCA), a non-formaldehyde durable press finishing agent.[1][2] However, its compact structure with four ester groups on a short butane chain presents significant steric hindrance. This spatial crowding around the carbonyl carbons makes them less accessible to nucleophiles, leading to sluggish or incomplete reactions, most notably in hydrolysis.[3][4][5] This guide will provide a systematic approach to overcoming these challenges.
Troubleshooting Guide: Overcoming Low Reactivity
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Incomplete or Slow Hydrolysis to Butanetetracarboxylic Acid (BTCA)
Question: My hydrolysis of tetramethyl 1,2,3,4-butanetetracarboxylate is extremely slow, and I'm not achieving complete conversion to BTCA. What factors can I adjust to improve the reaction rate and yield?
Answer: This is a common challenge directly related to the molecule's structure. The low reactivity is due to both steric hindrance and the relatively low electrophilicity of the carbonyl carbons.[3][4] To drive the reaction to completion, several parameters can be optimized:
-
Catalyst Concentration: The hydrolysis of tetramethyl 1,2,3,4-butanetetracarboxylate requires a catalyst. Both acid and base catalysis can be employed. For acid-catalyzed hydrolysis, increasing the concentration of a strong mineral acid like sulfuric acid or phosphoric acid can significantly accelerate the reaction.[6] It has been found that high concentrations of both the ester and the acid lead to better reaction rates.[6] For instance, using a high concentration of sulfuric acid (e.g., >10% by weight of water) can reduce reaction times from over 50 hours to just a few hours.[6]
-
Temperature: Increasing the reaction temperature is a crucial factor. Hydrolysis of this tetraester at room temperature is often negligible. Heating the reaction mixture, for example to 100°C or even 103°C, has been shown to dramatically increase the rate of conversion.[6]
-
Removal of Methanol: The hydrolysis of an ester is a reversible reaction.[3][7] To shift the equilibrium towards the formation of the carboxylic acid, it is highly effective to remove one of the products, in this case, methanol.[6] This can be achieved by performing the reaction in a setup equipped with a distillation head to continuously remove the methanol as it is formed.[6]
-
Water Concentration: While it might seem counterintuitive, simply using a large excess of water with low concentrations of the ester and acid can result in very poor reaction rates.[6] A more effective approach is to use a controlled amount of water initially and then continuously add water to replace what is removed during the distillation of methanol.[6]
-
Choice of Catalyst: While sulfuric and phosphoric acids are common, other catalysts like benzenesulfonic acid have also been used.[6] For base-catalyzed hydrolysis (saponification), stronger bases like sodium hydroxide or potassium hydroxide are necessary. However, given the steric hindrance, harsh conditions (high temperatures and long reaction times) may still be required.[8][9]
Workflow for Optimizing Hydrolysis:
Caption: A stepwise approach to troubleshooting incomplete hydrolysis.
Issue 2: Difficulty with Transesterification Reactions
Question: I am trying to perform a transesterification reaction with a higher-boiling alcohol, but I am observing very low conversion rates. How can I facilitate this reaction?
Answer: Similar to hydrolysis, transesterification is hampered by steric hindrance. To favor the forward reaction, you can:
-
Use a Large Excess of the Reagent Alcohol: Employing the desired alcohol as the solvent, if feasible, can help drive the equilibrium towards the product side.[10]
-
Catalyst Choice: A strong acid or base catalyst is essential. For base-catalyzed transesterification, sodium or potassium alkoxides corresponding to the reagent alcohol are effective.
-
Removal of Methanol: Just as in hydrolysis, removing the lower-boiling methanol as it forms is a critical step to drive the reaction to completion. A distillation setup is recommended.
Issue 3: Poor Solubility of Reactants
Question: My reaction is heterogeneous, and I suspect poor solubility is limiting the reaction rate. What can I do?
Answer: For reactions in aqueous media, the solubility of the tetraester can be an issue. In non-aqueous reactions, the solubility of catalysts or other reagents might be the problem.
-
Co-solvents: In cases of poor solubility, the use of a co-solvent can create a homogeneous reaction mixture. For base-mediated reactions, solvents like THF or dioxane are sometimes used with water to improve substrate solubility.[11] However, be cautious with alcoholic co-solvents in hydrolysis as they can lead to competing transesterification.[12]
-
Phase-Transfer Catalysts: For heterogeneous reactions, a phase-transfer catalyst can be employed to shuttle the reacting species between the organic and aqueous phases, thereby increasing the reaction rate.[8]
Frequently Asked Questions (FAQs)
Q1: What is the IUPAC name for tetramethyl 1,2,3,4-butanetetracarboxylate? A1: The IUPAC name is tetramethyl butane-1,2,3,4-tetracarboxylate.[13]
Q2: What are the key physical properties of this compound? A2: The key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₈ | [13] |
| Molecular Weight | 290.27 g/mol | [13] |
| CAS Number | 24261-13-0 | [13] |
Q3: How is tetramethyl 1,2,3,4-butanetetracarboxylate typically synthesized? A3: It is commonly prepared through the electrohydrodimerization of dialkyl maleates (like dimethyl maleate) in an alkanol solvent.[14]
Q4: Can I use milder conditions for hydrolysis? A4: While harsh conditions are generally required, some methods for hydrolyzing hindered esters under milder, non-aqueous conditions have been developed. These often involve using a strong base like potassium tert-butoxide in an aprotic solvent like DMSO, or specialized systems like NaOH in a methanol/dichloromethane mixture.[8][15] These approaches aim to increase the reactivity of the hydroxide anion by reducing its solvation.[8]
Q5: Are there any specific safety precautions I should take when working with this compound and its reactions? A5: Standard laboratory safety practices should be followed. When performing high-temperature reactions with concentrated acids or bases, use appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. All reactions should be conducted in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Accelerated Acid-Catalyzed Hydrolysis
This protocol is based on methods that have been shown to achieve high conversion in a relatively short time.[6]
Materials:
-
Tetramethyl 1,2,3,4-butanetetracarboxylate
-
Concentrated Sulfuric Acid (95-98%)
-
Deionized Water
-
Round-bottom flask
-
Distillation head and condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Addition funnel
Procedure:
-
To a 500 mL four-neck round-bottom flask equipped with a distillation head, condenser, addition funnel, and magnetic stirrer, add 68.4 g (0.235 mol) of tetramethyl 1,2,3,4-butanetetracarboxylate and 129.5 g of deionized water.
-
Begin stirring and heat the mixture to 100°C using a heating mantle.
-
Carefully add 20.6 g of concentrated sulfuric acid (95.5%) to the mixture. The pot temperature should be maintained around 103°C.
-
Continuously distill off the methanol/water azeotrope as it forms.
-
Use the addition funnel to continuously add fresh deionized water to the flask to maintain a constant reaction volume.
-
Monitor the reaction progress by analyzing the distillate for methanol content or by taking small aliquots of the reaction mixture for analysis (e.g., by HPLC or NMR).
-
The reaction is expected to reach >99% completion within approximately 5 hours under these conditions.[6]
-
Once the reaction is complete, cool the mixture to room temperature. The product, 1,2,3,4-butanetetracarboxylic acid, can then be isolated and purified, for example, by crystallization.
Factors Influencing Reaction Rate:
Sources
- 1. mdpi.org [mdpi.org]
- 2. researchgate.net [researchgate.net]
- 3. psiberg.com [psiberg.com]
- 4. Esters Hydrolysis Rates - 852 Words | Internet Public Library [ipl.org]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. reddit.com [reddit.com]
- 13. Tetramethyl 1,2,3,4-butanetetracarboxylate | C12H18O8 | CID 225910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. EP0816533B1 - Process for preparing butanetetracarboxylic acid - Google Patents [patents.google.com]
- 15. tandfonline.com [tandfonline.com]
"avoiding byproducts in the photodimerization of maleic anhydride derivatives"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the photodimerization of maleic anhydride derivatives. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and avoiding the formation of unwanted byproducts during your [2+2] photocycloaddition experiments. As your virtual Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower your experimental design and execution.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the photodimerization of maleic anhydride and its derivatives, offering explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Photodimer
Q: My reaction is showing very low conversion to the cyclobutane tetracarboxylic dianhydride (CBTA) photodimer. What are the likely causes and how can I improve the yield?
A: Low yields in photodimerization reactions are a frequent challenge and can stem from several factors, ranging from the reaction setup to the intrinsic properties of the reactants. Here’s a breakdown of potential causes and how to address them:
-
Inadequate Light Source or Wavelength: The photochemical reaction is initiated by the absorption of a photon (hν) to promote a maleic anhydride molecule to an excited state.[1] If the wavelength of your light source does not overlap with the absorption spectrum of the maleic anhydride derivative or the photosensitizer, the reaction will not proceed efficiently.
-
Solution: Ensure your UV lamp's emission spectrum is appropriate for the reaction. For many maleic anhydride derivatives, a high-pressure mercury lamp is effective.[2][3] Consider using a photosensitizer like acetophenone, which can absorb light and transfer the energy to the maleic anhydride, if direct excitation is inefficient.[4]
-
-
Presence of Quenchers: Molecular oxygen is a notorious quencher of the triplet excited state required for the dimerization process.[5] Its presence can significantly reduce the quantum yield of the reaction.
-
Solution: Deoxygenate your reaction mixture thoroughly before and during irradiation. This is typically achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent for at least 30 minutes prior to turning on the lamp.[5]
-
-
Solvent Incompatibility: The choice of solvent can dramatically influence the reaction's success. Some solvents can interfere with the reaction or promote side reactions.
-
Precipitation and Clogging: The photodimer product, cyclobutane tetracarboxylic dianhydride (CBTA), is often insoluble and can precipitate out of the solution.[2][3] In flow reactors, this can lead to clogging and halt the reaction.[2][3]
Issue 2: Formation of Undesired Stereoisomers
Q: I've successfully synthesized the photodimer, but I'm getting a mixture of stereoisomers instead of the desired cis,trans,cis product. How can I improve the stereoselectivity?
A: Controlling stereochemistry in [2+2] photocycloadditions is a critical aspect for many applications. The formation of multiple isomers is often related to the reaction mechanism and conditions.
-
Reaction Mechanism: The photodimerization typically proceeds through a triplet excited state, leading to a 1,4-diradical intermediate.[1] The stereochemical outcome is determined by the relative stability of the possible diradical conformations before ring closure.
-
Insight: The formation of the thermodynamically more stable trans-fused cyclobutane ring from the diradical intermediate is often favored. The stereochemistry of the final product is a result of the suprafacial-suprafacial overlap of the two reacting π systems.[1]
-
-
Solvent Effects: The polarity of the solvent can influence the lifetime and stability of the diradical intermediate, thereby affecting the stereochemical outcome.
-
Recommendation: Experiment with a range of solvents with varying polarities to determine the optimal conditions for the desired stereoisomer.
-
-
Temperature Control: While photochemical reactions are often less temperature-dependent than thermal reactions, temperature can still play a role in the conformational flexibility of the diradical intermediate.
-
Actionable Step: Running the reaction at lower temperatures may restrict bond rotations in the intermediate, potentially leading to higher stereoselectivity.
-
Issue 3: Polymerization and Other Side Reactions
Q: My reaction mixture is turning into a viscous, intractable material, suggesting polymerization. What is causing this and how can it be prevented?
A: Polymerization is a common and troublesome side reaction in the photodimerization of maleic anhydride, especially at higher concentrations.
-
Mechanism of Polymerization: Maleic anhydride can undergo free-radical polymerization, especially under UV irradiation. This is more likely to occur if the concentration of the monomer is high, increasing the probability of intermolecular reactions that lead to polymer chains rather than the desired dimer.
-
Preventative Measure: Work at lower concentrations of the maleic anhydride derivative. While this may slow down the rate of dimerization, it will significantly reduce the likelihood of polymerization.
-
-
Solvent Choice: The solvent can influence the propensity for polymerization.
-
Recommendation: Solvents that are poor at solvating the growing polymer chains can sometimes help to precipitate them out of the solution before they become problematic. However, the primary approach should be concentration control.
-
-
Presence of Initiators: Trace impurities in the starting materials or solvent can sometimes act as initiators for polymerization.
-
Best Practice: Use purified reagents and solvents to minimize the presence of potential initiators.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of maleic anhydride photodimerization.
Q1: What is the general mechanism for the photodimerization of maleic anhydride?
A1: The photodimerization of maleic anhydride proceeds via a [2+2] cycloaddition reaction. The process can be summarized in three main steps[1]:
-
Photoexcitation: A molecule of maleic anhydride absorbs a photon (hν), promoting it from the ground singlet state (S₀) to an excited singlet state (S₁). This is followed by rapid intersystem crossing to the more stable triplet state (T₁).
-
Formation of a 1,4-Diradical Intermediate: The excited triplet state of one maleic anhydride molecule reacts with a ground-state molecule. This involves a suprafacial-suprafacial overlap of the two π systems, forming two new σ bonds and creating a 1,4-diradical intermediate.
-
Ring Closure: The two radical centers in the intermediate combine to form the final cyclobutane ring, yielding the cyclobutane-1,2,3,4-tetracarboxylic dianhydride product.
Q2: Do I need a photosensitizer for this reaction?
A2: Not always, but it can be highly beneficial. Maleic anhydride can undergo direct photoexcitation. However, if the efficiency of intersystem crossing to the reactive triplet state is low, a photosensitizer can be used. A good photosensitizer will absorb the light energy, efficiently cross to its triplet state, and then transfer that energy to a ground-state maleic anhydride molecule. Acetophenone is a commonly used photosensitizer for this purpose.[4]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent can have a significant impact on several aspects of the reaction:
-
Solubility: The solvent must be able to dissolve the maleic anhydride derivative to a sufficient concentration for the reaction to proceed.
-
Byproduct Formation: Some solvents can participate in side reactions. For example, in the presence of benzene, a competing Diels-Alder type addition can occur.[8]
-
Stereoselectivity: As mentioned in the troubleshooting guide, solvent polarity can influence the stability of intermediates and affect the stereochemical outcome.
-
Product Isolation: The insolubility of the product in certain solvents can be advantageous for purification, as it may precipitate out of the reaction mixture.[2][3]
Q4: What are the key safety precautions I should take?
A4: When conducting photochemical reactions, several safety measures are crucial:
-
UV Protection: UV radiation is harmful to the eyes and skin. Always use appropriate shielding for your photoreactor and wear UV-protective safety glasses.
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents being used. Work in a well-ventilated fume hood.
-
Maleic Anhydride Handling: Maleic anhydride is corrosive and can cause severe skin and eye irritation.[9] It is also a respiratory irritant. Always handle it with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Experimental Protocols and Data
General Protocol for Photodimerization of Maleic Anhydride
This protocol provides a starting point for the photodimerization of maleic anhydride. Optimization will likely be necessary for specific derivatives.
-
Preparation: Dissolve the maleic anhydride derivative in a suitable solvent (e.g., acetone, acetonitrile) in a quartz or Pyrex reaction vessel. The concentration should be kept low (e.g., 0.1 M) to minimize polymerization.
-
Deoxygenation: Bubble a gentle stream of inert gas (nitrogen or argon) through the solution for 30-60 minutes to remove dissolved oxygen.[5]
-
Irradiation: While maintaining a slow, continuous flow of the inert gas over the solution's surface, irradiate the mixture with a suitable UV lamp (e.g., a high-pressure mercury lamp). Maintain constant stirring.
-
Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy by periodically taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete, the product may precipitate from the solution. If so, it can be collected by filtration. If the product is soluble, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Table 1: Recommended Solvents and Their Properties
| Solvent | Polarity | Boiling Point (°C) | Key Considerations |
| Acetone | Polar aprotic | 56 | Good solvent for many organic compounds, can act as a photosensitizer. |
| Acetonitrile | Polar aprotic | 82 | Good transparency to UV light, often used in photochemical reactions.[7] |
| Benzene | Nonpolar | 80 | Historically used, but is carcinogenic and can undergo side reactions.[1][8] |
| Dichloromethane | Polar aprotic | 40 | Good solvent, but its volatility requires a well-sealed system. |
Visualizing the Process
Diagram 1: Key Steps in Troubleshooting Low Yield
Caption: A workflow for diagnosing and resolving low product yield.
Diagram 2: Reaction Mechanism of Photodimerization
Caption: The mechanistic pathway of maleic anhydride photodimerization.
References
-
Hardham, M. J., & Hammond, G. S. (1967). Some Photochemistry of Maleic Anhydride: the Addition to Benzene and the Dimerization. Journal of the American Chemical Society, 89(13), 3200–3205. [Link]
-
Filo. (2025, December 10). Suggest a mechanism to show how the following compound may be formed by irradiation of a solution of cis-butenedioic anhydride (maleic anhydride) in benzene. [Link]
-
Wikipedia. (n.d.). Maleic anhydride. [Link]
-
ResearchGate. (2025, August 6). Stereoselective Intermolecular [2 + 2]-Photocycloaddition Reactions of Maleic Anhydride: Stereocontrolled and Regiocontrolled Access to 1,2,3-Trifunctionalized Cyclobutanes. [Link]
-
Royal Society of Chemistry. (2014). Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes. Organic & Biomolecular Chemistry, 12(40), 8038-8047. [Link]
-
National Center for Biotechnology Information. (2023, June 26). Mechanism of the Photochemical Isomerization and Oxidation of 2-Butenedial: A Theoretical Study. [Link]
-
ResearchGate. (2010). Photodimerization of Maleic Anhydride in a Microreactor Without Clogging. Organic Process Research & Development, 14(2), 405-410. [Link]
-
Journal of Chemical Education. (1998). Photodimerization of Maleic Anhydride. 75(12), 1515. [Link]
-
ResearchGate. (n.d.). Regio control in [2+2] photocycloaddition. [Link]
-
R Discovery. (2010, January 28). Photodimerization of Maleic Anhydride in a Microreactor Without Clogging. [Link]
-
PubMed. (2014, March 7). Aluminum-phthalocyanine chloride associated to poly(methyl vinyl ether-co-maleic anhydride) nanoparticles as a new third-generation photosensitizer for anticancer photodynamic therapy. [Link]
-
Royal Society of Chemistry. (1987). [2 + 2] Photocycloadditions of dichloromaleimide and dichloromaleic anhydride to cyclic olefins. Journal of the Chemical Society, Perkin Transactions 1, 107-112. [Link]
-
datapd.com. (1998, December 1). Photodimerization of Maleic Anhydride - Journal of Chemical. [Link]
-
Royal Society of Chemistry. (2025, June 19). a review on the mechanisms involved in the reaction of maleic anhydride with lipids. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). Poly(styrene-co-maleic acid) Micelle of Photosensitizers for Targeted Photodynamic Therapy, Exhibits Prolonged Singlet Oxygen Generating Capacity and Superior Intracellular Uptake. [Link]
-
UCL Discovery. (n.d.). Novel methods in [2+2] photocycloadditions and cysteine modification. [Link]
-
Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. [Link]
-
YouTube. (2014, July 12). Photochemical (2+2) Cycloaddition Example. [Link]
-
ResearchGate. (n.d.). Optimization of the [2+2] cycloaddition reaction conditions. [Link]
-
ResearchGate. (2025, August 6). Maleic anhydride grafting of polypropylene: Peroxide and solvent effects. [Link]
-
Oreate AI Blog. (2025, December 16). Research Progress on Photoluminescence of Maleic Anhydride/Maleimide Copolymers and Derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). a review on the mechanisms involved in the reaction of maleic anhydride with lipids. [Link]
Sources
- 1. Qtn 33. Suggest a mechanism to show how the following compound may be for.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [ask.orkg.org]
- 9. Maleic anhydride - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate Stereoisomers
For researchers, synthetic chemists, and professionals in drug development, the unambiguous stereochemical assignment of cyclic molecules is a cornerstone of molecular characterization. The rigid, puckered nature of the cyclobutane ring presents a unique challenge and opportunity for structural elucidation. Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the three-dimensional arrangement of atoms. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate, with a focus on differentiating its key stereoisomers.
The Stereochemical Complexity of Substituted Cyclobutanes
This compound is a fascinating molecule, not only for its synthetic utility but also for its rich stereoisomerism. The relative orientations of the four methoxycarbonyl groups give rise to several stereoisomers, each with distinct symmetry properties. Understanding these symmetries is paramount, as they directly dictate the appearance of the NMR spectra. The most common or synthetically accessible isomers include the cis,trans,cis isomer, the all-cis isomer, and the all-trans isomer, among others.
The cyclobutane ring is not planar but exists in a dynamic equilibrium between two puckered, "butterfly" conformations to alleviate torsional strain.[1] This conformational flexibility significantly influences the chemical shifts and coupling constants observed in NMR spectra. Protons and substituents can occupy either axial or equatorial positions, leading to different magnetic environments.
In-Depth NMR Analysis of the cis,trans,cis-Isomer
The cis,trans,cis-isomer of this compound is a common product in certain synthetic routes. Its structure possesses a C₂ axis of symmetry, which simplifies its NMR spectra to a degree but still provides a wealth of structural information.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of the cis,trans,cis-isomer is expected to show distinct signals for the methoxy protons and the cyclobutane ring protons.
-
Methoxy Protons (-OCH₃): Due to the molecule's symmetry, the four methoxy groups are not all chemically equivalent. The two cis methoxycarbonyl groups are in a different environment from the two trans methoxycarbonyl groups. This should result in two distinct singlets, each integrating to 6 protons.
-
Cyclobutane Ring Protons (-CH): The four protons on the cyclobutane ring are also in two different chemical environments. This will give rise to two distinct multiplets, each integrating to 2 protons. The exact chemical shifts and coupling patterns provide a deeper insight into the stereochemistry.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Methoxy Protons (cis) | ~3.7 | Singlet | 6H |
| Methoxy Protons (trans) | ~3.6 | Singlet | 6H |
| Ring Protons (adjacent to cis esters) | 3.0 - 3.5 | Multiplet | 2H |
| Ring Protons (adjacent to trans esters) | 3.0 - 3.5 | Multiplet | 2H |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The coupling constants (J-values) between the cyclobutane ring protons are particularly informative. In cyclobutane systems, the magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons.[2] The analysis of these coupling constants can help to confirm the relative stereochemistry of the substituents. For instance, a larger coupling constant is generally observed for protons with a dihedral angle approaching 180° (anti-periplanar), while smaller couplings are seen for angles around 90° (syn-clinal).
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum of the cis,trans,cis-isomer will also reflect the molecule's symmetry.
-
Carbonyl Carbons (-C=O): Similar to the methoxy protons, the four carbonyl carbons are in two distinct chemical environments, leading to two separate resonance signals in the typical ester carbonyl region (~170-175 ppm).[3]
-
Methoxy Carbons (-OCH₃): The four methoxy carbons will also be in two different environments, resulting in two signals around 50-55 ppm.
-
Cyclobutane Ring Carbons (-CH): The four carbons of the cyclobutane ring are in two distinct environments, giving rise to two signals in the aliphatic region (typically 30-50 ppm for substituted cyclobutanes).[1][3]
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carbonyl Carbons (cis) | 170 - 175 |
| Carbonyl Carbons (trans) | 170 - 175 |
| Methoxy Carbons (cis) | 50 - 55 |
| Methoxy Carbons (trans) | 50 - 55 |
| Ring Carbons (adjacent to cis esters) | 30 - 50 |
| Ring Carbons (adjacent to trans esters) | 30 - 50 |
A Comparative Look at Other Stereoisomers
The true power of NMR in stereochemical analysis becomes evident when comparing the expected spectra of different isomers. The key differentiator is molecular symmetry.
Caption: Symmetry differences between stereoisomers.
-
All-cis-Isomer: This isomer possesses a high degree of symmetry (C₄ᵥ). All four methoxycarbonyl groups are chemically and magnetically equivalent. Consequently, the ¹H NMR spectrum would show only one singlet for the methoxy protons and one multiplet for the ring protons. Similarly, the ¹³C NMR spectrum would display only one signal for the carbonyl carbons, one for the methoxy carbons, and one for the ring carbons.
-
All-trans-Isomer: This isomer also has a high degree of symmetry (C₂ₕ). Similar to the all-cis isomer, all four substituents are equivalent. Therefore, its ¹H and ¹³C NMR spectra would each show only one set of signals for the respective functional groups. Differentiating the all-cis and all-trans isomers based solely on the number of signals is not possible; however, their chemical shifts and, more definitively, their coupling constants would differ due to the different spatial arrangements.
-
Chiral Isomers (e.g., cis,cis,trans,trans): A chiral isomer with no internal symmetry (C₁ symmetry) would exhibit the most complex NMR spectra. In this case, all four methoxycarbonyl groups would be in unique chemical environments. This would lead to four distinct singlets for the methoxy protons in the ¹H NMR spectrum and four separate signals for each type of carbon (carbonyl, methoxy, and ring) in the ¹³C NMR spectrum.
This comparative analysis underscores a fundamental principle: the number of signals in an NMR spectrum is a direct reflection of the molecular symmetry.
Experimental Protocol for NMR Analysis
To obtain high-quality, reproducible NMR data for the analysis of this compound, the following protocol is recommended.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Structural Elucidation of Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate: Interpreting the Mass Spectrum
In the landscape of molecular characterization, mass spectrometry stands as a cornerstone technique, offering profound insights into the structural intricacies of organic compounds. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrum of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate, a molecule of interest in synthetic and materials chemistry. We will dissect its fragmentation patterns, compare its spectral features with those of analogous structures, and evaluate the complementary roles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy in its comprehensive structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these analytical techniques for unambiguous molecular characterization.
The Analytical Challenge: Unraveling a Compact, Multi-functionalized Structure
This compound (C₁₂H₁₆O₈, Molecular Weight: 288.25 g/mol ) presents a unique analytical puzzle.[1] Its compact cyclobutane core is densely functionalized with four methoxycarbonyl groups. This structure dictates a fragmentation behavior that is a composite of the tendencies of both the strained cyclic alkane and the multiple ester functionalities. Understanding these competing and cooperating fragmentation pathways is key to a definitive interpretation of its mass spectrum.
Interpreting the Mass Spectrum of this compound
While a publicly available, annotated mass spectrum of this compound is not readily accessible for direct reproduction, its fragmentation pattern can be confidently predicted based on well-established principles of mass spectrometry and the known behavior of its constituent functional groups.[2][3] Data for this compound is available in spectral databases such as those provided by the National Institute of Standards and Technology (NIST) and can be accessed for verification.[1]
The electron ionization (EI) process begins with the removal of an electron to form a molecular ion (M⁺•), which would be observed at a mass-to-charge ratio (m/z) of 288. The subsequent fragmentation of this molecular ion is driven by the stability of the resulting fragments.
Key Predicted Fragmentation Pathways:
-
α-Cleavage of the Ester Group: A primary fragmentation for esters is the cleavage of the bond alpha to the carbonyl group. This can result in the loss of a methoxy radical (•OCH₃, 31 Da) or a methoxycarbonyl radical (•COOCH₃, 59 Da).
-
McLafferty-type Rearrangements: While classic McLafferty rearrangements require a γ-hydrogen, the compact nature of the cyclobutane ring may hinder this. However, other hydrogen rearrangement processes can lead to characteristic neutral losses.
-
Cyclobutane Ring Cleavage: The strained cyclobutane ring is susceptible to cleavage, often resulting in the loss of neutral molecules like ethene (C₂H₄, 28 Da) or larger fragments.
-
Sequential Loss of Ester Groups: The presence of four ester groups allows for a cascade of fragmentation events, leading to a series of peaks corresponding to the sequential loss of methoxy and methoxycarbonyl groups.
Table 1: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure/Loss | Fragmentation Pathway |
| 288 | [C₁₂H₁₆O₈]⁺• | Molecular Ion (M⁺•) |
| 257 | [M - •OCH₃]⁺ | α-Cleavage: Loss of a methoxy radical |
| 229 | [M - •COOCH₃]⁺ | α-Cleavage: Loss of a methoxycarbonyl radical |
| 197 | [M - •COOCH₃ - CH₃OH]⁺ | α-Cleavage followed by loss of methanol |
| 171 | [M - 2 x •COOCH₃ - H]⁺ | Sequential loss of two methoxycarbonyl groups and a hydrogen radical |
| 143 | [C₇H₇O₄]⁺ | Complex rearrangement and cleavage of the cyclobutane ring |
| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |
Comparative Analysis: Insights from Simpler Scaffolds
To truly appreciate the unique fragmentation of this compound, it is instructive to compare its predicted spectrum with those of molecules containing its core structural motifs in isolation.
Comparison with a Linear Diester: Dimethyl Succinate
Dimethyl succinate (C₆H₁₀O₄, MW: 146.14 g/mol ) provides a simple, acyclic diester for comparison. Its mass spectrum is well-documented and exhibits characteristic ester fragmentation.[4][5]
-
Dominant Ester Cleavages: The spectrum of dimethyl succinate is dominated by fragments arising from α-cleavage, such as the loss of a methoxy group to give an ion at m/z 115, and the formation of the methoxycarbonyl ion at m/z 59.
-
Absence of Ring-induced Fragmentation: Unlike our target molecule, dimethyl succinate lacks a strained ring, and therefore, its spectrum is devoid of fragments resulting from cyclobutane ring cleavage.
Comparison with a Substituted Cycloalkane: Methylcyclohexane
Methylcyclohexane (C₇H₁₄, MW: 98.19 g/mol ) serves as a good comparative model for the fragmentation of a substituted cycloalkane.[6]
-
Loss of the Alkyl Substituent: A prominent fragmentation pathway for methylcyclohexane is the loss of the methyl group (•CH₃, 15 Da) to form a stable secondary carbocation at m/z 83.
-
Ring Cleavage: The cyclohexane ring can also undergo fragmentation, often leading to the loss of ethene (28 Da) to produce a fragment at m/z 70.
The comparison highlights that the mass spectrum of this compound is a complex convolution of these fundamental fragmentation patterns, with the high degree of functionalization providing numerous pathways for charge stabilization and rearrangement.
A Multi-faceted Approach: The Synergy of MS, NMR, and IR Spectroscopy
While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural elucidation relies on the synergistic use of multiple analytical techniques.
Table 2: Comparison of Analytical Techniques for the Structural Elucidation of this compound
| Technique | Information Provided | Application to Target Molecule |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula (from M⁺• at m/z 288) and provides clues about the connectivity of the ester groups and the cyclobutane ring through characteristic fragment ions. |
| ¹H NMR Spectroscopy | Number of non-equivalent protons, their chemical environment, and neighboring protons (spin-spin coupling). | Would show signals for the methoxy protons (likely a singlet around 3.7 ppm) and the cyclobutane ring protons, with their chemical shifts and coupling patterns revealing the stereochemistry of the molecule. |
| ¹³C NMR Spectroscopy | Number of non-equivalent carbons and their chemical environment. | Would confirm the presence of the carbonyl carbons of the ester groups (around 170 ppm), the methoxy carbons (around 52 ppm), and the carbons of the cyclobutane ring. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | A strong absorption band around 1735 cm⁻¹ would confirm the presence of the ester carbonyl (C=O) groups. C-O stretching bands would appear in the 1300-1000 cm⁻¹ region, and C-H stretching of the cyclobutane and methyl groups would be observed around 2950 cm⁻¹.[7] |
Experimental Protocols
Mass Spectrometry Analysis
A standard protocol for acquiring the electron ionization mass spectrum of a solid sample like this compound is as follows:
-
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.
-
Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) is used. The GC is equipped with a suitable capillary column (e.g., DB-5ms).
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: The resulting total ion chromatogram and mass spectrum are analyzed to identify the molecular ion and major fragment ions.
NMR Spectroscopy Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the proton signals.
Infrared Spectroscopy Analysis
-
Sample Preparation: For a solid sample, either prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Fragmentation and Analytical Workflow
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural elucidation of this compound serves as an excellent case study in the power and complementarity of modern analytical techniques. While mass spectrometry provides a rapid and sensitive means of determining the molecular weight and obtaining a structural fingerprint through fragmentation analysis, a truly unambiguous identification is best achieved through its synergistic application with NMR and IR spectroscopy. By understanding the fundamental principles of fragmentation and the unique information provided by each technique, researchers can confidently navigate the complexities of molecular characterization.
References
-
Bian, X., Mbadinga, S. M., Yang, S., Liu, Y., Ye, L., Liu, J., & Mu, B. (2014). Mass spectra of dimethyl 2-(1-methylalkyl)succinates, 2-cyclohexylsuccinate and 2-benzylsuccinate. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 266035, Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). PubChem. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. In Chemistry LibreTexts. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
HighChem LLC. (2017). Dimethyl succinate. mzCloud. Retrieved from [Link]
-
MassBank. (2008). dimethyl succinate. MassBank. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 544590, 1,2,3,4-Tetramethylcyclobutane. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis.... Doc Brown's Chemistry. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent Technologies. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-. NIST WebBook. Retrieved from [Link]
-
Agilent Technologies. (2019). A Fast Analysis of the GC/MS/MS Amenable Pesticides Regulated by the California Bureau of Cannabis Control. Agilent Technologies. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl-. NIST WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,2,4,4-Tetramethyl-cyclobutane-1,3-dione - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclobutane. NIST WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,2,3,4-Tetramethyl-cyclopentane. NIST WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation.... Doc Brown's Chemistry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1.... Doc Brown's Chemistry. Retrieved from [Link]
-
Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Biological and Molecular Chemistry. Retrieved from [Link]
Sources
- 1. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 | CID 266035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. mzCloud – Dimethyl succinate [mzcloud.org]
- 5. massbank.eu [massbank.eu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to the Vibrational Spectroscopy of Cyclobutane-1,2,3,4-tetracarboxylic Acid Tetramethyl Ester
Introduction: The Challenge of Characterizing Substituted Cycloalkanes
Cyclobutane-1,2,3,4-tetracarboxylic acid tetramethyl ester is a molecule of significant interest in materials science and organic synthesis, serving as a rigid scaffold for constructing complex architectures. Its structure, featuring a strained four-membered ring densely functionalized with four methyl ester groups, presents a unique characterization challenge. The stereochemical possibilities—multiple cis and trans isomers—further complicate analysis, demanding a robust and multi-faceted analytical approach.[1]
This guide provides an in-depth analysis of the application of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of this molecule. As a rapid and non-destructive technique, FTIR is invaluable for confirming the presence of key functional groups. However, its limitations, particularly in discerning subtle stereochemical differences, necessitate a comparative approach. Here, we will not only predict and interpret the FTIR spectrum but also objectively compare its utility against complementary techniques like Raman Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), providing researchers with a comprehensive framework for structural elucidation.
Pillar 1: Deciphering the FTIR Spectrum - A Predictive Analysis
The infrared spectrum of a molecule is a unique fingerprint derived from the vibrations of its constituent bonds. For cyclobutane-1,2,3,4-tetracarboxylic acid tetramethyl ester, the spectrum is a convolution of vibrations from the cyclobutane ring, the four methyl ester groups, and the methyl C-H bonds.
The Dominant Signature: Ester Functional Groups
The most prominent features in the spectrum will arise from the four ester functionalities. Ester IR spectra are typically characterized by a set of strong absorptions which have been described as following a "Rule of Three".[2]
-
C=O Carbonyl Stretch: This is the most intense and readily identifiable peak in the spectrum. For a saturated, aliphatic ester like the one , this stretching vibration is expected to appear in the range of 1750-1735 cm⁻¹.[3][4] The presence of four such groups will lead to a very strong, sharp absorption band. Factors like ring strain can influence this frequency; incorporation into small rings tends to increase the stretching frequency.[5]
-
C-O-C Asymmetric Stretch: A second strong band is expected between 1300 cm⁻¹ and 1160 cm⁻¹, which arises from the asymmetric stretching of the C-C-O moiety.[2]
-
O-C-C Symmetric Stretch: A third, typically less intense but still prominent, band is found in the 1100-1000 cm⁻¹ region, corresponding to the symmetric C-O stretch.[2][3]
The Strained Core: Cyclobutane Ring Vibrations
The cyclobutane ring itself contributes a series of more complex and less intense absorptions, primarily in the fingerprint region (<1500 cm⁻¹).
-
C-H Stretching: The stretching vibrations of the C-H bonds on the cyclobutane ring will appear just below 3000 cm⁻¹, typically around 2990-2980 cm⁻¹.[6][7] These will likely overlap with the C-H stretching bands from the methyl groups.
-
CH₂/CH Bending (Scissoring): Deformations of the ring's C-H bonds will give rise to absorptions around 1450 cm⁻¹.[6]
-
Ring Puckering and Deformation: The four-membered ring is not planar and undergoes a low-frequency "puckering" motion.[7][8][9] These complex skeletal vibrations and other ring deformations result in a unique pattern of absorptions in the fingerprint region, typically below 1260 cm⁻¹.[6][10] While difficult to assign definitively without computational modeling, this region is critical for fingerprint identification.
Methyl Group Vibrations
The twelve C-H bonds of the four methyl groups will also contribute to the spectrum:
-
Asymmetric and Symmetric C-H Stretching: These occur in the 2960-2850 cm⁻¹ range and will overlap with the ring C-H stretches.
-
Asymmetric and Symmetric C-H Bending: These vibrations typically appear around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric "umbrella" mode).
The molecular structure of a cis,trans,cis isomer of the target compound is visualized below.
Caption: Molecular structure of a stereoisomer of the target analyte.
Predicted FTIR Data Summary
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 2990 - 2950 | C-H Stretch (Ring CH & Methyl CH₃) | Medium |
| 2880 - 2850 | C-H Stretch (Methyl CH₃) | Medium-Weak |
| 1750 - 1735 | C=O Stretch (Ester) | Very Strong, Sharp |
| ~1450 | C-H Bend (Ring CH₂ & Methyl CH₃) | Medium |
| ~1375 | C-H Bend (Methyl Umbrella Mode) | Medium-Weak |
| 1300 - 1160 | C-O-C Asymmetric Stretch (Ester) | Strong |
| 1100 - 1000 | C-O-C Symmetric Stretch (Ester) | Strong |
| < 1260 | Cyclobutane Ring Deformations | Weak-Medium, Complex |
Pillar 2: A Comparative Guide to Structural Characterization
While FTIR is excellent for functional group identification, it provides limited information on molecular connectivity and stereochemistry. A comprehensive analysis relies on a suite of complementary techniques.
Caption: Comparison of analytical techniques for this specific application.
FTIR vs. Raman Spectroscopy: The Symmetry Question
Raman spectroscopy measures light scattering from vibrating molecules. A key principle is the Rule of Mutual Exclusion , which states that for molecules with a center of symmetry (a center of inversion), vibrational modes that are IR-active are Raman-inactive, and vice-versa.[11] Some stereoisomers of cyclobutane-1,2,3,4-tetracarboxylic acid will possess this symmetry element. Therefore, a complete vibrational analysis is impossible without acquiring both FTIR and Raman spectra. Raman would provide crucial data on symmetric stretching modes of the cyclobutane ring that may be weak or silent in the IR spectrum.
FTIR vs. NMR Spectroscopy: The Stereochemistry Answer
NMR spectroscopy is the gold standard for determining the precise three-dimensional structure and stereochemistry of organic molecules.
-
¹H NMR: Would show distinct signals for the protons on the cyclobutane ring and the methyl protons. The coupling constants (J-values) between the ring protons would definitively establish their relative stereochemistry (cis or trans).
-
¹³C NMR: Would confirm the presence of the carbonyl carbons (typically ~170 ppm), the methoxy carbons (~50-60 ppm), and the ring carbons. The number of distinct signals would reveal the symmetry of the isomer.[12]
While FTIR can confirm the presence of the ester-on-cyclobutane motif, only NMR can reliably distinguish between the different possible stereoisomers.
FTIR vs. Mass Spectrometry: The Formula Confirmation
Mass spectrometry provides the molecular weight of the molecule, confirming the molecular formula C₁₂H₁₆O₈ (MW = 288.25 g/mol ).[13] High-resolution mass spectrometry (HRMS) can confirm this formula with high precision. While MS is essential for confirming identity and purity, it cannot distinguish between isomers and provides no information about the functional groups in the way FTIR can.
Pillar 3: Experimental Protocol & Workflow
Trustworthy data begins with a robust protocol. Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples due to its simplicity and reproducibility, eliminating the need for sample preparation like KBr pellets.
Detailed Protocol: ATR-FTIR Analysis
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize (typically >30 minutes).
-
Verify the desiccator status to ensure low humidity in the sample compartment.
-
-
Background Collection (Self-Validation Step):
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a solvent-safe wipe (e.g., soaked in isopropanol) and allow it to fully evaporate.
-
Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This spectrum of the empty crystal is crucial as it is subtracted from the sample spectrum to remove instrument and atmospheric (H₂O, CO₂) contributions.
-
-
Sample Application:
-
Place a small amount of the solid cyclobutane-1,2,3,4-tetracarboxylic acid tetramethyl ester powder onto the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Collection:
-
Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background from the sample spectrum.
-
Perform an ATR correction if necessary (software-dependent) to account for the wavelength-dependent depth of penetration of the IR beam.
-
Identify and label the major peaks, comparing their positions to the expected values detailed in this guide.
-
The following diagram illustrates this validated workflow.
Caption: A self-validating workflow for ATR-FTIR analysis.
Conclusion
FTIR spectroscopy is a powerful, first-line analytical tool for the characterization of cyclobutane-1,2,3,4-tetracarboxylic acid tetramethyl ester. It provides rapid and definitive confirmation of the crucial ester functional groups through their strong and characteristic C=O and C-O stretching vibrations. Furthermore, the fingerprint region, while complex, offers a unique pattern for identity confirmation against a known standard.
However, researchers and drug development professionals must recognize the limitations of the technique. FTIR alone is insufficient for the complete structural elucidation of this molecule. The inherent complexities of its stereoisomers demand a multi-technique approach. For unambiguous determination of stereochemistry, NMR is indispensable . For a complete understanding of all vibrational modes, particularly for symmetric isomers, Raman spectroscopy is essential . Finally, mass spectrometry provides the ultimate confirmation of molecular weight and formula . By using these techniques in concert, a scientist can build a complete and irrefutable picture of this complex and valuable molecule.
References
-
Title: IR Spectroscopy Tutorial: Esters Source: University of Colorado Boulder, Department of Chemistry URL: [Link]
-
Title: The C=O Bond, Part VI: Esters and the Rule of Three Source: Spectroscopy Online URL: [Link]
-
Title: Difference between Ether and Ester Bonding in FTIR Spectra Source: Rocky Mountain Labs URL: [Link]
-
Title: IR Frequency Region: Alkene and Carbonyl Stretching Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Infrared spectrum of cyclobutane Source: Doc Brown's Chemistry URL: [Link]
-
Title: High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes Source: Defense Technical Information Center (DTIC) URL: [Link]
-
Title: Vibrational Spectra of Substituted Cyclobutane Compounds Source: Defense Technical Information Center (DTIC) URL: [Link]
-
Title: High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes Source: ResearchGate URL: [Link]
-
Title: Why is the carbonyl IR stretch in an ester higher than in a ketone? Source: Henry Rzepa's Blog (Imperial College London) URL: [Link]
-
Title: High resolution infrared spectroscopy of cyclobutane: A study of vibrational mode coupling involving large amplitude, low frequency modes Source: The Journal of Chemical Physics URL: [Link]
-
Title: Carbonyl compounds - IR - spectroscopy Source: Adam Mickiewicz University, Poznań URL: [Link]
-
Title: Spectroscopy of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL: [Link]
-
Title: Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Total number of stereoisomers of cyclobutane-1,2,3,4-tetracarboxylic acid Source: Chemistry Stack Exchange URL: [Link]
-
Title: A Second Application of Symmetry: Vibrational Spectroscopy Source: University of California, Berkeley, College of Chemistry URL: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 | CID 266035 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate and Related Scaffolds for Advanced Synthesis
The cyclobutane moiety, a four-membered carbocycle, represents a unique and powerful building block in modern chemistry. Its inherent ring strain and distinct three-dimensional stereochemistry offer novel pathways for the synthesis of complex molecules, advanced polymers, and pharmacologically active agents.[1][2] Among the vast family of cyclobutane derivatives, those bearing multiple carboxylate functionalities are of particular interest due to their versatility as synthetic precursors.
This guide provides an in-depth comparison of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate (TMCB) with its immediate and vital chemical relatives: 1,2,3,4-cyclobutanetetracarboxylic acid (CBTA) and 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA). Understanding the nuanced differences in their synthesis, properties, and reactivity is paramount for researchers selecting the optimal scaffold for applications ranging from polymer science to materials engineering and drug discovery.[1][3][4]
Section 1: Synthesis and Stereochemistry: The Photochemical Gateway
The primary and most efficient route to the core cyclobutane-1,2,3,4-tetracarboxylate structure is the [2+2] photocycloaddition of maleic or fumaric acid derivatives.[5][6] This method is notable for its elegance and atom economy.
The synthesis of TMCB typically begins with the photochemical dimerization of dimethyl maleate or dimethyl fumarate.[5][7][8] Irradiating a solution of the starting material, often in a solvent like water or ethyl acetate, with ultraviolet (UV) light induces a cycloaddition reaction, yielding the saturated cyclobutane ring.[5][7][9] This reaction is a cornerstone of cyclobutane chemistry, providing high yields of the desired tetramethyl ester.[5]
Causality Behind the Choice: The ester form (TMCB) is often the preferred initial target over the direct dimerization of maleic anhydride because the ester is generally more soluble and stable for purification and storage.[10] It serves as a robust, isolable intermediate that can be quantitatively converted to its derivatives.
The photochemical nature of this reaction means that a mixture of stereoisomers can be formed. The precise stereochemical outcome is influenced by the starting olefin (cis or trans) and the reaction conditions. The cis,trans,cis- isomer is a commonly cited product in the literature.[3]
Caption: Synthetic pathway from Dimethyl Maleate to key cyclobutane derivatives.
Section 2: Comparative Physicochemical Properties
The choice between the tetramethyl ester (TMCB), the tetra-acid (CBTA), and the dianhydride (CBDA) is fundamentally dictated by their distinct physical and chemical properties, which in turn govern their solubility, reactivity, and suitability for subsequent reactions.
| Property | This compound (TMCB) | 1,2,3,4-Cyclobutanetetracarboxylic Acid (CBTA) | 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA) |
| Molecular Formula | C₁₂H₁₆O₈[10][11] | C₈H₈O₈[12] | C₈H₄O₆[9] |
| Molecular Weight | 288.25 g/mol [10][11] | 232.14 g/mol | 196.11 g/mol [9] |
| Physical State | White crystalline powder/solid[5][10] | White crystalline solid[5][12] | White to yellow powder/solid[9] |
| Melting Point | 144-146 °C[5] | 239-241 °C (decomposes)[5][12] | >300 °C |
| Solubility | Moderately soluble in organic solvents.[10] | Low solubility.[12] | Reacts with protic solvents; soluble in some polar aprotic solvents. |
| Primary Role | Stable, storable synthetic intermediate.[10] | Precursor for dianhydride formation and coordination chemistry.[12] | Highly reactive monomer for polymerization.[5] |
Trustworthiness through Validation: The significant jump in melting point from the ester to the acid and finally to the dianhydride is a key physical validation of successful conversion through the synthetic pathway. The high melting point of CBDA is indicative of its rigid, planar structure and strong intermolecular forces, which also correlate with its utility in creating thermally stable polymers.[3]
Section 3: Reactivity and Synthetic Utility
The functional group present on the cyclobutane core—ester, carboxylic acid, or anhydride—is the primary determinant of its chemical behavior and application.
-
This compound (TMCB): The Stable Precursor TMCB is the most stable of the three derivatives. The methyl ester groups are relatively unreactive, making TMCB an excellent compound for storage and purification.[10] Its primary synthetic role is to serve as a protected form of the tetra-acid. The conversion to CBTA is typically achieved through acid-catalyzed hydrolysis, which cleaves the ester bonds to reveal the four carboxylic acid groups.[5][7][13][14]
-
1,2,3,4-Cyclobutanetetracarboxylic Acid (CBTA): The Versatile Intermediate With four carboxylic acid groups, CBTA is a polyprotic acid capable of engaging in a variety of reactions.[12] It can be deprotonated to form carboxylate salts, which are crucial for developing coordination polymers and metal-organic frameworks (MOFs).[3] However, its most common and critical application is as the immediate precursor to the highly reactive dianhydride, CBDA.[5][15]
-
1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA): The High-Energy Monomer CBDA is the most reactive derivative and a cornerstone monomer for high-performance polymers.[3][5] The two anhydride rings are highly strained and thus susceptible to nucleophilic attack. This high reactivity is harnessed in the synthesis of polyimides, a class of exceptionally strong and thermally stable polymers.[5][16] CBDA reacts readily with diamines in a polycondensation reaction to form a poly(amic acid) precursor, which is then thermally or chemically treated to yield the final polyimide.[16] The alicyclic (non-aromatic) nature of the cyclobutane core in CBDA imparts unique properties to the resulting polyimides, such as improved transparency and a lower dielectric constant compared to their fully aromatic counterparts.[5]
Section 4: Detailed Experimental Protocols
The following protocols are self-validating systems, where the physical properties (e.g., melting point) of the product serve as a confirmation of successful reaction completion.
Caption: High-level experimental workflow for the multi-step synthesis.
Protocol 1: Synthesis of this compound (TMCB)
-
Reaction Setup: Dissolve 20g of dimethyl maleate in 100g of deionized water in a photochemical reactor.[5] Protect the solution with a nitrogen atmosphere to prevent unwanted side reactions.
-
Photoreaction: While stirring, irradiate the solution with a UV lamp at a controlled temperature of 10°C for approximately 20 hours.[5] A white solid will precipitate as the reaction progresses.
-
Workup and Purification: Filter the reaction mixture to collect the white solid precipitate.
-
Drying and Characterization: Dry the solid under reduced pressure at 60°C. The resulting white crystalline powder is TMCB. A successful synthesis will yield a product with a melting point of 144-146°C.[5] A yield of approximately 96.5% can be expected.[5]
Protocol 2: Hydrolysis of TMCB to 1,2,3,4-Cyclobutanetetracarboxylic Acid (CBTA)
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 10g of the synthesized TMCB and 30g of hydrochloric acid.[5] Using a strong acid catalyst is crucial for efficient ester cleavage.[13]
-
Hydrolysis Reaction: Heat the mixture to 80°C and maintain this temperature for 20 hours with continuous stirring.[5]
-
Workup and Purification: Cool the reaction mixture to room temperature. Concentrate the solution to induce crystallization and then filter to collect the product.
-
Drying and Characterization: Dry the collected white, sheet-like crystals. The product is CBTA, which should exhibit a melting point of 239-241°C.[5] This step typically proceeds with a yield of around 80%.[5]
Protocol 3: Dehydration of CBTA to 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA)
-
Reaction Setup: To a three-necked flask, add 10g of the synthesized CBTA and 60g of acetic anhydride.[5] Acetic anhydride serves as both the dehydrating agent and the solvent.
-
Dehydration Reaction: Heat the mixture to 140°C and react for 25 hours.[5] This elevated temperature is necessary to drive the dehydration to completion.
-
Workup and Purification: Cool the mixture to room temperature, then concentrate and dry the resulting solid. This yields the final product, CBDA, as a white powder.
-
Characterization: The purity of the CBDA can be confirmed by liquid chromatography. A successful synthesis can achieve a purity of over 99% with a yield of approximately 84%.[5]
Conclusion and Researcher Guidance
The selection of this compound, its corresponding acid, or its dianhydride is a critical decision in the design of a synthetic strategy.
-
Choose This compound (TMCB) when a stable, easily purifiable, and storable precursor is required. It is the ideal starting point for accessing the other derivatives in a controlled, stepwise manner.
-
Choose 1,2,3,4-Cyclobutanetetracarboxylic Acid (CBTA) when the research goal involves creating metal-organic frameworks, coordination polymers, or when it is to be used as the direct, unpurified precursor for the dianhydride in a multi-step, one-pot synthesis.
-
Choose 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA) for applications demanding high reactivity, particularly in polymer chemistry for the synthesis of high-performance polyimides with desirable properties like thermal stability and optical transparency.[5][16]
By understanding the distinct causality behind the synthesis, properties, and reactivity of these three key cyclobutane derivatives, researchers can confidently select the appropriate building block to advance their scientific and developmental objectives.
References
-
Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest. [Link]
- Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride - Google P
- CN114507240A - Preparation method of cyclobutane tetracarboxylic dianhydride - Google P
-
Cyclobutane tetracarboxylic acid - ChemBK. [Link]
-
Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetracarboxylic Acid Building Blocks From Biomass-Derived Precursors - UND Scholarly Commons. [Link]
-
"Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour - UND Scholarly Commons. [Link]
-
Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride - Eureka. [Link]
-
Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC - NIH. [Link]
-
Cyclobutane Synthesis - Andrew G Myers Research Group. [Link]
-
Synthesis and Photo-Alignment Properties of Novel Polyimides with Cyclobutane-1, 2, 3, 4-Tetracarboxylic Dianhydride (CBDA) | Request PDF - ResearchGate. [Link]
-
Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - NIH. [Link]
-
The Conversion Of Dimethyl Maleate To Dimethyl Fumarate OCH3 OCH3... (1 Answer) | Transtutors. [Link]
- US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid - Google P
-
Cyclobutanecarboxylic Acid: Properties, Uses, and Applications. [Link]
- US20080033199A1 - Cyclobutanetetracarboxylate compound and preparation method thereof - Google P
-
Linear Cyclobutane-Containing Polymer Synthesis via [2 + 2] Photopolymerization in an Unconfined Environment under Visible Light. | Semantic Scholar. [Link]
-
Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 - PubChem. [Link]
-
1,2,3,4-Cyclobutane tetracarboxylic acid | C8H12O10 | CID 70181777 - PubChem. [Link]
-
-
By Transformation of Other Cyclobutanes. [Link]
-
-
Chemistry Lab- Cis- trans isomerisation reaction- Dimethyl maleate to Dimethyl fumarate, by Dr Beena - YouTube. [Link]
-
The Chemistry of Photodimers of Maleic and Fumaric Acid Derivatives.1 I. Dimethyl Fumarate Dimer | Journal of the American Chemical Society. [Link]
-
The application of cyclobutane derivatives in organic synthesis - ResearchGate. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]
- 4. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 5. Page loading... [guidechem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. US20080033199A1 - Cyclobutanetetracarboxylate compound and preparation method thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 10. CAS 1032-95-7: tetramethyl cyclobutane-1,2,3,4-tetracarbox… [cymitquimica.com]
- 11. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 | CID 266035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid - Google Patents [patents.google.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. CN114507240A - Preparation method of cyclobutane tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Stereoisomer Characterization: Unambiguous Structure Elucidation of cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylic Acid Tetramethyl Ester
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. Stereoisomers, molecules with identical chemical formulas and connectivity but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the unambiguous determination of a molecule's stereochemistry is a cornerstone of modern pharmaceutical science. This guide provides an in-depth comparison of two primary analytical techniques for stereochemical assignment—Single-Crystal X-ray Diffraction (SC-XRD) and Nuclear Magnetic Resonance (NMR) Spectroscopy—using cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid tetramethyl ester as a case study. We will delve into the experimental data for this specific isomer and contrast it with a hypothetical alternative, the all-cis stereoisomer, to illuminate the unique strengths and limitations of each method.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is widely regarded as the definitive method for determining the absolute structure of a crystalline solid. By measuring the diffraction pattern of X-rays passing through a single, well-ordered crystal, it is possible to generate a precise three-dimensional map of electron density, revealing atomic positions, bond lengths, and bond angles with unparalleled accuracy.
Experimental Data for cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylic Acid Tetramethyl Ester
A single-crystal X-ray diffraction study has provided definitive structural data for this isomer. The analysis confirms a planar conformation of the cyclobutane ring, a significant finding as cyclobutane rings can exist in both planar and puckered forms. The planarity in this case is attributed to the specific cis,trans,cis arrangement of the bulky tetramethyl ester substituents.
| Crystallographic Parameter | Value |
| Molecular Formula | C₁₂H₁₆O₈ |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 8.939 |
| b (Å) | 5.963 |
| c (Å) | 6.454 |
| α (°) | 95.17 |
| β (°) | 81.43 |
| γ (°) | 78.74 |
| Volume (ų) | 330.5 |
| Z (Molecules per unit cell) | 1 |
| Calculated Density (g/cm³) | 1.45 |
| Final R-value | 0.035 |
Data sourced from a single-crystal X-ray diffraction study.
This data provides an unambiguous, static picture of the molecule in the solid state, confirming the relative stereochemistry of the four ester groups.
Protocol for Single-Crystal X-ray Diffraction
The journey from a powdered sample to a refined crystal structure is a meticulous process. Each step is designed to ensure the quality of the final data, a principle of self-validation that is core to the technique.
Experimental workflow for single-crystal X-ray diffraction.
Step-by-Step Methodology:
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. The goal is to encourage slow, ordered growth to minimize defects.
-
Causality: Rapid precipitation leads to a polycrystalline powder, which is unsuitable for SC-XRD. Slow solvent evaporation or vapor diffusion allows molecules to pack in a highly ordered, repeating lattice.
-
-
Crystal Selection and Mounting: Under a microscope, a suitable crystal (typically 0.1-0.3 mm, clear, with well-defined faces) is selected.[1] It is then mounted on a thin fiber or loop at the end of a goniometer head.
-
Causality: A flawed or fractured crystal will produce poor-quality, diffuse diffraction patterns. The goniometer head allows for precise rotation of the crystal in the X-ray beam.
-
-
Data Collection: The mounted crystal is placed in a diffractometer, centered in the X-ray beam, and cooled (typically to ~100 K) to reduce thermal vibration of the atoms.[1] A series of diffraction images are collected as the crystal is rotated.
-
Causality: Cooling improves the quality of the diffraction data by minimizing atomic motion, which can smear the electron density. Rotation ensures that all sets of crystal planes are brought into the correct orientation to satisfy Bragg's Law and diffract the X-ray beam.
-
-
Structure Solution and Refinement: The positions of the diffraction spots are used to determine the unit cell dimensions and space group. The intensities of the spots are then used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined using least-squares methods to best fit the experimental data.[2][3][4]
-
Causality: The refinement process minimizes the difference between the diffraction pattern calculated from the model and the observed experimental pattern. The final R-value is a measure of the goodness of fit, with lower values indicating a more accurate model.[2]
-
The Solution-State Perspective: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C) within a molecule. Unlike SC-XRD, which provides a static picture of the solid state, NMR reveals the structure and dynamics of molecules in solution. This is particularly relevant for drug development, as biological interactions occur in an aqueous environment.
Predicted NMR Data for cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylic Acid Tetramethyl Ester
¹H NMR Predictions:
-
Symmetry: The cis,trans,cis isomer possesses a center of inversion, making pairs of protons chemically equivalent. We would expect two distinct signals for the cyclobutane ring protons and two for the methyl ester protons.
-
Chemical Shifts (δ): The methine protons on the cyclobutane ring (CH-COOCH₃) would likely appear in the range of 3.0-4.0 ppm. The methyl protons (-OCH₃) would appear as two distinct singlets, likely between 3.6 and 3.8 ppm.
-
Coupling Constants (J): The magnitude of the coupling constants between adjacent cyclobutane protons is highly dependent on their dihedral angle. For a planar ring, both cis and trans couplings are expected, leading to complex splitting patterns (multiplets) for the ring protons.
¹³C NMR Predictions:
-
Symmetry: Due to the center of inversion, we would expect two signals for the cyclobutane ring carbons and two for the ester carbons (one for the carbonyl and one for the methoxy carbon).
-
Chemical Shifts (δ): The cyclobutane methine carbons would be expected in the range of 40-50 ppm. The methoxy carbons (-OCH₃) would appear around 50-55 ppm, and the carbonyl carbons (C=O) would be significantly downfield, in the 170-175 ppm region.
Protocol for NMR Spectroscopy
Experimental workflow for NMR spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean vial.[5] The solution is then transferred to a high-quality NMR tube, often through a filter to remove any particulate matter.[5][6][7]
-
Causality: Deuterated solvents are used to avoid large, interfering signals from the solvent itself. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, compensating for drift.[5] Particulate matter can disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution.[7]
-
-
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is optimized through a process called "shimming." A series of radiofrequency pulses are then applied to the sample to excite the nuclei, and the resulting signal (the Free Induction Decay, or FID) is detected.
-
Causality: Shimming adjusts the magnetic field to be as homogeneous as possible across the sample volume, which is critical for obtaining sharp, well-resolved spectral peaks.
-
-
Data Processing and Interpretation: The FID is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (typically to tetramethylsilane, TMS). The chemical shifts, integration (peak areas), and coupling patterns are then analyzed to elucidate the structure. For complex molecules, 2D NMR experiments (like COSY, which shows ¹H-¹H couplings) are often necessary to assign all signals correctly.[8][9][10]
-
Causality: The Fourier Transform is a mathematical operation that deconvolutes the time-domain FID signal into its constituent frequencies, which correspond to the chemical shifts of the different nuclei. Phasing and baseline correction are necessary to ensure accurate representation of the peaks for integration and analysis.
-
Comparative Analysis: Differentiating Stereoisomers
To truly appreciate the power of these techniques, we will compare the known data for the cis,trans,cis isomer with the predicted data for a hypothetical all-cis (cis,cis,cis,cis) stereoisomer.
| Technique | cis,trans,cis Isomer (Experimental XRD, Predicted NMR) | all-cis Isomer (Predicted) | Rationale for Differences |
| Symmetry | Cᵢ (Center of inversion) | C₄ᵥ (Plane of symmetry) | The arrangement of substituents dictates the overall molecular symmetry. |
| SC-XRD | Crystal System: Triclinic, Space Group: Pī. Provides exact bond lengths/angles confirming the stereochemistry. | Crystal System: Likely higher symmetry (e.g., Tetragonal or Orthorhombic). The more "globular" shape would lead to a different, likely more symmetric, crystal packing arrangement. | A molecule's shape directly influences how it packs into a crystal lattice, determining the unit cell parameters and space group. |
| ¹H NMR | Signals: 2 for ring protons, 2 for methyl protons. Complex multiplets for ring protons. | Signals: 1 for ring protons, 1 for methyl protons. A single, simpler multiplet for the ring protons. | The higher symmetry of the all-cis isomer makes all four ring protons chemically equivalent, and all four methyl groups equivalent, drastically simplifying the spectrum. |
| ¹³C NMR | Signals: 2 for ring carbons, 2 for ester carbons. | Signals: 1 for ring carbons, 1 for ester carbons. | Similar to ¹H NMR, the higher symmetry results in fewer unique carbon environments. |
Conclusion: A Complementary Partnership
This comparative guide illustrates that while both Single-Crystal X-ray Diffraction and NMR Spectroscopy are powerful tools for structure elucidation, they provide different and complementary information.
-
SC-XRD offers an unparalleled, definitive snapshot of the molecular structure in the solid state. Its primary strength lies in providing unambiguous proof of stereochemistry, bond lengths, and angles. However, it is contingent on the ability to grow high-quality single crystals and provides no information on the molecule's behavior or conformation in solution.[8][11][12]
-
NMR Spectroscopy provides a detailed picture of the molecular structure and dynamics in solution, an environment more analogous to biological systems. It is excellent for confirming connectivity and can provide strong evidence for stereochemistry through the analysis of coupling constants and 2D correlation experiments. While it may not always provide the absolute stereochemical assignment with the same certainty as XRD, it is a more versatile technique that does not require crystallization.[8][11][12]
For researchers, scientists, and drug development professionals, the choice of technique is not always a matter of one versus the other. The most robust structural characterization often comes from the synergistic use of both. SC-XRD can provide the definitive solid-state structure, while NMR confirms that the structure is maintained in solution and provides insights into its dynamic behavior. This dual-pronged approach ensures a comprehensive understanding of a molecule's identity, a critical foundation for all subsequent research and development.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]
- 3. scribd.com [scribd.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. organomation.com [organomation.com]
- 8. longdom.org [longdom.org]
- 9. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 10. emerypharma.com [emerypharma.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. news-medical.net [news-medical.net]
A Comparative Guide to the Synthesis and Validation of 1,2,3,4-Butanetetracarboxylic Acid from its Tetramethyl Ester
Introduction: The Significance of 1,2,3,4-Butanetetracarboxylic Acid (BTCA)
1,2,3,4-Butanetetracarboxylic acid (BTCA) is a cornerstone polycarboxylic acid valued for its role as a high-performance, formaldehyde-free crosslinking agent.[1][2] Its molecular structure, featuring four carboxylic acid groups, allows it to form robust ester bonds with materials rich in hydroxyl groups, such as cellulose.[2][3] This reactivity makes BTCA indispensable in the textile industry for imparting wrinkle resistance and dimensional stability to fabrics.[1][4] Beyond textiles, it is crucial in synthesizing advanced polyimide materials with exceptional thermal and chemical resistance, and in formulating specialized coatings, adhesives, and resins.[1][2][4]
Given its industrial importance, reliable and verifiable synthetic routes are paramount. A common and effective laboratory- and industrial-scale synthesis involves the hydrolysis of the precursor, tetramethyl-1,2,3,4-butanetetracarboxylate (TMBTC). This guide provides an in-depth, validated protocol for this conversion. We will explore the causality behind the experimental choices, present a detailed methodology for synthesis and purification, and outline a comprehensive validation workflow using standard analytical techniques. Furthermore, we will compare this established method with an alternative industrial synthesis—the oxidation of tetrahydrophthalic anhydride—to provide a broader context for researchers and process chemists.
Method 1: Acid-Catalyzed Hydrolysis of Tetramethyl-1,2,3,4-butanetetracarboxylate
Principle and Mechanistic Rationale
The conversion of TMBTC to BTCA is a classic acid-catalyzed ester hydrolysis. The reaction involves the nucleophilic attack of water on the four ester carbonyl groups, facilitated by a strong acid catalyst such as sulfuric acid.[5]
Reaction: C H 3 OOC−CH 2 −CH(COOCH 3 )−CH(COOCH 3 )−CH 2 −COOCH 3 + 4H 2 O ⇌[H + ] HOOC−CH 2 −CH(COOH)−CH(COOH)−CH 2 −COOH + 4CH 3 OH
This is an equilibrium reaction. To achieve a high conversion rate and yield, the equilibrium must be shifted to the right, favoring the formation of BTCA. This is accomplished by continuously removing the methanol byproduct from the reaction mixture as it forms.[5][6] According to Le Chatelier's principle, the removal of a product forces the system to produce more of it to re-establish equilibrium, thus driving the hydrolysis to completion. A US Patent details that high concentrations of both the ester and the acid catalyst are surprisingly effective at achieving good reaction rates (e.g., 4-5 hours), contrary to typical hydrolysis reactions that use dilute solutions and experience very slow conversions (e.g., 20-54 hours).[5]
Experimental Workflow for Synthesis, Purification, and Validation
The overall process is a logical sequence of synthesis, isolation, and analytical confirmation to ensure the final product meets the required identity and purity standards.
Caption: Overall workflow for BTCA synthesis and validation.
Detailed Experimental Protocol: Hydrolysis
This protocol is adapted from established procedures described in the literature.[5]
Materials and Equipment:
-
Tetramethyl 1,2,3,4-butanetetracarboxylate (TMBTC)
-
Concentrated Sulfuric Acid (95-98%)
-
Deionized Water
-
500 mL four-neck round-bottom flask
-
Distillation head and condenser
-
Addition funnel
-
Heating mantle with temperature controller
-
Mechanical stirrer
-
Vacuum filtration apparatus (Büchner funnel)
Procedure:
-
Reactor Setup: Assemble the four-neck flask with a mechanical stirrer, heating mantle, distillation head connected to a condenser, and an addition funnel.
-
Charging the Reactor: To the flask, add 68.4 g (0.235 mol) of TMBTC and 129.5 g of deionized water. Begin stirring to create a slurry.
-
Initiating the Reaction: Heat the mixture to 100°C. Once the temperature is stable, slowly add 20.6 g of concentrated sulfuric acid through the addition funnel. The pot temperature will likely stabilize around 103°C.[5]
-
Driving the Reaction: Continuously distill the methanol/water azeotrope that forms. Simultaneously, add fresh deionized water through the addition funnel at a rate that maintains a constant mass in the reactor. This step is critical for driving the reaction to completion.
-
Monitoring and Completion: Monitor the reaction progress by analyzing the distillate for methanol content or by taking small aliquots from the reaction mass for LC-MS analysis. The reaction should approach completion (>99%) within approximately 5 hours.[5]
-
Isolation and Purification:
-
Once the reaction is complete, stop the heating and allow the solution to cool to room temperature, then further cool in an ice bath to induce crystallization of the BTCA.
-
Collect the solid BTCA crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any residual sulfuric acid and impurities.
-
Dry the purified BTCA in a vacuum oven at 60-70°C to a constant weight.
-
Method 2 (Comparative): Oxidation of Tetrahydrophthalic Anhydride
For a comprehensive guide, it is instructive to compare the hydrolysis method with a common industrial alternative: the oxidative cleavage of tetrahydrophthalic anhydride.
Principle and Rationale
This route begins with a Diels-Alder reaction product (tetrahydrophthalic anhydride) and uses strong oxidizing agents to cleave the cyclohexene ring, yielding BTCA.[7][8] Various oxidizing systems have been developed, including nitric acid with a vanadium catalyst, or a combination of ozone and hydrogen peroxide.[5][9][10] This method leverages readily available petrochemical feedstocks but requires careful handling of aggressive and potentially hazardous reagents.[8]
Caption: General scheme for BTCA synthesis via oxidation.
Summarized Protocol: Oxidation
-
Reaction Setup: Tetrahydrophthalic anhydride is dissolved in a suitable solvent (e.g., acetic acid or water).[10][11]
-
Oxidation: An oxidizing agent (e.g., nitric acid with an ammonium metavanadate catalyst, or ozone followed by hydrogen peroxide) is introduced under controlled temperature conditions.[10][11]
-
Workup: The reaction mixture is processed to isolate the crude BTCA, which may involve cooling, crystallization, and filtration.
-
Purification: The crude product often requires purification, such as washing with a mineral acid, to remove metallic catalysts and other impurities.[12]
Validation of Synthesized Butanetetracarboxylic Acid
Validation is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[13] For this synthesis, validation confirms that the final product is indeed BTCA and that it meets a desired purity level.
Analytical Techniques and Protocols
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the functional groups present and confirm the conversion of ester to carboxylic acid.
-
Protocol: Acquire a spectrum of the dried product (e.g., using a KBr pellet or ATR).
-
Expected Result:
2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Purpose: To confirm the proton environment of the BTCA molecule.
-
Protocol: Dissolve a sample of the dried product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Expected Result: The spectrum should be consistent with the structure of BTCA, showing signals for the methine (-CH) and methylene (-CH₂) protons of the butane backbone. The absence of a sharp singlet around 3.6 ppm confirms the removal of the methyl ester (-OCH₃) groups.[17][18]
3. Acid-Base Titration
-
Purpose: To quantitatively determine the purity of the synthesized BTCA.
-
Protocol:
-
Accurately weigh a sample of the dried BTCA and dissolve it in deionized water.
-
Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) using a pH meter or an indicator like phenolphthalein.
-
Record the volume of NaOH required to reach the final equivalence point.
-
-
Calculation: Since BTCA has four acidic protons, its equivalent weight is its molecular weight (234.16 g/mol ) divided by four. Purity can be calculated based on the amount of NaOH consumed. This technique has been used to confirm the purity of industrial-grade BTCA to be around 95%.[3]
4. Melting Point Determination
-
Purpose: To assess the purity of the crystalline product.
-
Protocol: Measure the melting point range of the dried crystals using a standard melting point apparatus.
-
Expected Result: A sharp melting point range close to the literature value (approx. 187-190°C, though it can vary with stereoisomerism) indicates high purity.[19][20] A broad or depressed melting range suggests the presence of impurities.
Summary of Validation Data
| Analytical Technique | Expected Result | Interpretation of a Positive Result |
| FTIR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), absence of ester C=O (~1740 cm⁻¹).[14][16] | Confirms successful hydrolysis of ester groups to carboxylic acid groups. |
| ¹H NMR Spectroscopy | Signals corresponding to butane backbone protons; absence of methyl ester singlet (~3.6 ppm).[17][18] | Confirms the correct chemical structure and complete removal of methyl groups. |
| Acid-Base Titration | Consumption of four equivalents of base per mole of sample. Purity calculation >95%.[3] | Provides quantitative confirmation of purity and the presence of four acid groups. |
| Melting Point | Sharp range, e.g., 187-190°C.[20] | Indicates a high degree of crystalline purity. |
Comparative Performance of Synthesis Methods
| Parameter | Method 1: TMBTC Hydrolysis | Method 2: Anhydride Oxidation |
| Typical Yield | High (>95% achievable with efficient methanol removal).[5] | Variable (75-95%), highly dependent on the specific process and catalyst used.[10] |
| Purity | Can be very high after crystallization. Primary impurities are unreacted ester or hydrolysis intermediates. | Purity depends on the efficiency of removing the catalyst and oxidation byproducts.[12] |
| Key Reagents | TMBTC, Sulfuric Acid, Water. | Tetrahydrophthalic Anhydride, Nitric Acid, Vanadium Catalysts, Ozone, H₂O₂.[10][11] |
| Safety & Environmental | Uses concentrated sulfuric acid. Generates methanol as a byproduct, which must be managed. | Involves strong, hazardous oxidizing agents (HNO₃, O₃). May use heavy metal catalysts.[10] |
| Reaction Time | 4-5 hours under optimized conditions.[5] | Can vary significantly depending on the specific oxidative system. |
| Scalability | Well-established and scalable process.[5] | Common industrial-scale method.[10] |
Conclusion
The acid-catalyzed hydrolysis of tetramethyl-1,2,3,4-butanetetracarboxylate represents a robust and high-yielding pathway to 1,2,3,4-butanetetracarboxylic acid. The success of the synthesis hinges on a key experimental choice: the continuous removal of the methanol byproduct to drive the reaction equilibrium to completion. This guide provides a detailed, self-validating framework where the synthesis is directly followed by a suite of standard analytical procedures—FTIR, ¹H NMR, titration, and melting point analysis—to unequivocally confirm product identity and purity.
While the alternative synthesis via oxidation of tetrahydrophthalic anhydride is a viable industrial method, the hydrolysis route offers advantages in terms of reagent simplicity and potentially fewer hazardous byproducts, making it highly suitable for both laboratory and scaled-up production. By understanding the chemical principles and adhering to the validation protocols outlined, researchers and drug development professionals can confidently produce and verify high-purity BTCA for their advanced material applications.
References
-
Autech Industry. 1,2,3,4-Butanetetracarboxylic Acid/BTCA with Cas 1703-58-8. Available from: [Link]
-
Wikipedia. 1,2,3,4-Butanetetracarboxylic acid. Available from: [Link]
-
ResearchGate. FTIR spectra of different chemicals: a BTCA; b SHP; c BTCA + SHP; and d BTCA + NaOH. Available from: [Link]
- Google Patents. US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid.
-
Pazdera, P., & Šimbera, J. Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Available from: [Link]
-
Chemstock. The Science Behind BTCA: A Key to Advanced Material Properties. Available from: [Link]
-
PubMed Central. Locating the Reaction Site of 1,2,3,4-Butanetetracarboxylic Acid Carboxyl and Cellulose Hydroxyl in the Esterification Cross-Linking. Available from: [Link]
-
ResearchGate. FTIR spectra of the BTCA-treated fabric at different temperatures. Available from: [Link]
-
SpectraBase. 1,2,3,4-Butanetetracarboxylic acid - Optional[1H NMR] - Spectrum. Available from: [Link]
-
ACS Omega. Locating the Reaction Site of 1,2,3,4-Butanetetracarboxylic Acid Carboxyl and Cellulose Hydroxyl in the Esterification Cross-Linking. Available from: [Link]
-
ResearchGate. (PDF) CHEMICAL SYNTHESES AND TECHNOLOGIES FOR THE SUSTAINABLE DEVELOPMENT III. Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Available from: [Link]
-
PubChem. 1,2,3,4-Butanetetracarboxylic acid. Available from: [Link]
-
ResearchGate. The 1 H NMR spectrum of silylation derivative of 1,2,3,4-buta- netetracarboxylic acid. Available from: [Link]
-
ResearchGate. Chemical Analysis of 1,2,3,4-Butanetetracarboxylic Acid | Request PDF. Available from: [Link]
- Google Patents. EP0816533B1 - Process for preparing butanetetracarboxylic acid.
- Google Patents. CA2029085C - Process for preparing butanetetracarboxylic acid.
-
National Toxicology Program. Nomination Background: 1,2,3,4-Butanetetracarboxylic acid (CASRN 1703-58-8). Available from: [Link]
-
PrepChem.com. Synthesis of 1,2,3,4-butane tetracarboxylic acid. Available from: [Link]
- Google Patents. JPS59128350A - Purification of 1,2,3,4-butanetetracarboxylic acid.
-
Kumar, A., et al. Development and Validation of Analytical Methods for Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Bagedar, S. A., & Shinde, J. V. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance. Available from: [Link]
Sources
- 1. 1,2,3,4-Butanetetracarboxylic acid 99 1703-58-8 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. autechindustry.com [autechindustry.com]
- 5. US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid - Google Patents [patents.google.com]
- 6. EP0816533B1 - Process for preparing butanetetracarboxylic acid - Google Patents [patents.google.com]
- 7. mdpi.org [mdpi.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,3,4-Butanetetracarboxylic acid | 1703-58-8 [chemicalbook.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. CN102627550B - Preparation methods of butanetetracarboxylic acid and butanetetracarboxyl dianhydride - Google Patents [patents.google.com]
- 12. JPS59128350A - Purification of 1,2,3,4-butanetetracarboxylic acid - Google Patents [patents.google.com]
- 13. omicsonline.org [omicsonline.org]
- 14. researchgate.net [researchgate.net]
- 15. Locating the Reaction Site of 1,2,3,4-Butanetetracarboxylic Acid Carboxyl and Cellulose Hydroxyl in the Esterification Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. MESO-BUTANE-1,2,3,4-TETRACARBOXYLIC ACID(4534-68-3) 1H NMR [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. 1,2,3,4-Butanetetracarboxylic acid - Wikipedia [en.wikipedia.org]
- 20. 1,2,3,4-Butanetetracarboxylic acid for synthesis 1703-58-8 [sigmaaldrich.com]
"comparative study of different synthetic routes to cyclobutanetetracarboxylic acids"
A Comparative Guide to the Synthetic Routes of Cyclobutanetetracarboxylic Acids
Cyclobutanetetracarboxylic acids (CBTCAs) and their corresponding dianhydrides (CBDAs) are pivotal molecular building blocks. Their rigid, compact cyclobutane core, adorned with four carboxylic acid groups, makes them ideal monomers for the synthesis of high-performance polymers such as polyimides and polyesters. These polymers exhibit exceptional thermal stability, mechanical strength, and low dielectric constants, rendering them invaluable in the aerospace and microelectronics industries.[1] This guide provides a comparative analysis of the primary synthetic strategies for accessing the cyclobutane-1,2,3,4-tetracarboxylic acid scaffold, offering researchers the critical insights needed to select the optimal route for their specific application.
Overview of Synthetic Strategies
The construction of the cyclobutanetetracarboxylic acid core is primarily achieved through two distinct strategic approaches:
-
[2+2] Cycloaddition Reactions: This is the most direct and common method, involving the dimerization of a two-carbon unsaturated precursor, typically a derivative of maleic or fumaric acid.[1][2] This approach can be initiated either photochemically or thermally.
-
Ring Contraction via Rearrangement: A less common but powerful strategy involves the synthesis of a larger ring system, such as a substituted cyclopentanone or cyclohexanedione, followed by a chemically induced ring contraction, like the Favorskii rearrangement, to form the desired cyclobutane ring.[2]
Each strategy presents a unique set of advantages and challenges concerning yield, stereocontrol, scalability, and reaction conditions. The choice of method is therefore a critical decision dictated by the desired isomer and the scale of the synthesis.
Caption: Primary synthetic pathways to cyclobutanetetracarboxylic acids.
Route 1: Photochemical [2+2] Cycloaddition
The photochemical [2+2] cycloaddition is the most widely employed method for synthesizing the cyclobutane core of CBTCAs.[3] It typically involves the dimerization of maleic anhydride or its derivatives.
Mechanism and Rationale: This reaction proceeds via the photoexcitation of an alkene. One molecule of the starting material, such as maleic anhydride, absorbs a photon (hν), promoting it from its ground singlet state to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.[4] This excited triplet molecule then reacts with a ground-state molecule in a suprafacial-suprafacial overlap of the two π systems.[4] This process forms a 1,4-diradical intermediate, which subsequently closes to form the cyclobutane ring.[4] The stereochemistry of the product is often the cis,trans,cis isomer, a result of the specific geometric constraints of the diradical intermediate's ring closure.[5]
Detailed Experimental Protocol (Synthesis of CBDA from Maleic Anhydride): This protocol is adapted from established literature procedures.[6]
-
Reaction Setup: To a 2 L quartz glass photoreactor equipped with a stirrer, cooling system, and UV lamps (e.g., 300 nm), add 100 g of maleic anhydride and 250 mL of ethyl acetate. Stir the mixture to ensure complete dissolution.
-
Photoreaction: Begin cooling the reactor to maintain a controlled temperature (e.g., 5-10°C).[1][7] Irradiate the solution with UV light while stirring continuously for 24 hours. The product will precipitate as a white solid.
-
Isolation of Crude Acid: Filter the reaction mixture to collect the white solid. Dry the solid in a vacuum oven at 60°C for 24 hours. This yields the crude 1,2,3,4-cyclobutanetetracarboxylic acid.
-
Dehydration to Dianhydride: Add the dried acid (e.g., 19.0 g) to acetic anhydride (e.g., 190 g). Heat the mixture to 100-150°C under a nitrogen atmosphere and stir for 24 hours.[6]
-
Purification: Cool the reaction mixture to 10°C and filter the resulting solid. The filter cake can be further purified by washing with a solvent like acetone or 1,4-dioxane and then drying in a vacuum oven at 60°C to yield the final 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA).[6] A yield of 92.5% with 99.3% purity has been reported for this dehydration step.[6]
Performance and Limitations: The primary advantage of this route is its directness, often accomplishing the core synthesis in a single step. Yields can be quite high, with some processes reporting up to 76.5%.[7] However, this method has limitations. The reaction can produce a mixture of stereoisomers, which can be challenging to separate.[8][9] Furthermore, the efficiency is highly dependent on the solvent, reaction temperature, and the wavelength of the UV light.[1][7] Scaling up photochemical reactions can also be problematic due to the light penetration depth and the need for specialized, energy-intensive equipment like high-pressure mercury lamps or LED arrays.[7]
Route 2: Thermal [2+2] Cycloaddition
Thermal cycloaddition offers an alternative to photochemical methods, avoiding the need for specialized light sources. This method is particularly effective for electron-deficient alkenes.
Mechanism and Rationale: Unlike photochemical cycloadditions that often proceed through a triplet diradical, thermal [2+2] cycloadditions are formally forbidden by the Woodward-Hoffmann rules for a concerted suprafacial-suprafacial pathway.[10][11] Therefore, they are believed to proceed through a stepwise mechanism involving a diradical intermediate or a concerted suprafacial-antarafacial pathway, which is sterically demanding.[10][11] These reactions typically require high temperatures or pressures to overcome the activation barrier.[8] The use of free-radical inhibitors is sometimes necessary to prevent polymerization.[12]
Performance and Limitations: Thermal dimerization can be advantageous for specific substrates, such as fluorinated alkenes, which dimerize readily.[12][13] However, for precursors of CBTCAs, this method is less common due to the harsh conditions required. Forcing conditions, such as temperatures exceeding 130°C, can lead to a lack of selectivity and the formation of multiple byproducts.[8] For instance, the thermal dimerization of methacrylonitrile at 340°C produces a mixture of dimers with only a 50% yield of the desired cyclobutane products.[13] The high energy input and potential for complex product mixtures make this route less attractive for the synthesis of well-defined CBTCAs compared to the photochemical approach.
Route 3: Multi-Step Synthesis via Favorskii Rearrangement
This strategy builds the cyclobutane ring through a rearrangement of a pre-existing cyclic precursor, offering a non-cycloaddition pathway.
Mechanism and Rationale: This synthetic route begins with a larger, more readily available cyclic starting material, such as a derivative of 1,4-cyclohexanedione or cyclopentanone.[2] The key step is a Favorskii rearrangement, a reaction of a ketone having an α-halo atom with a base. The proposed mechanism involves the formation of a cyclopropanone intermediate from the enolate, which is then attacked by a nucleophile (the base), leading to the cleavage of the cyclopropanone and contraction of the larger ring to form a smaller, functionalized carboxylic acid derivative. This method provides a novel entry into the cyclobutane system without relying on photochemical or thermal dimerization.
Detailed Experimental Protocol (Conceptual Workflow): This protocol outlines the general steps described in patent literature.[2]
-
Halogenation: A starting material like 1,4-cyclohexanedione-2,5-dicarboxylate is halogenated in an organic solvent to produce an α-halo ketone derivative.
-
Favorskii Rearrangement: The halogenated product is treated with an alkaline reagent (e.g., a hydroxide or alkoxide base). This induces the ring contraction to form a 1,2,3,4-cyclobutanetetracarboxylate salt or ester.
-
Hydrolysis: The resulting cyclobutane derivative is hydrolyzed in an acidic solution (e.g., at 80-100°C for 15-24 hours) to yield the free 1,2,3,4-cyclobutanetetracarboxylic acid.
-
Dehydration: The final acid is then dehydrated, typically with acetic anhydride, to form the corresponding dianhydride (CBDA), similar to the final step in Route 1.
Performance and Limitations: The primary advantage of this route is the potential for stereocontrol, as the stereochemistry can be influenced by the structure of the starting cyclic ketone and the reaction conditions. The method avoids the challenges of photochemistry and high-temperature reactions, offering potentially milder conditions and easier scalability.[2] However, this is a multi-step synthesis, which can lead to a lower overall yield and increased production costs compared to a direct dimerization. The availability and synthesis of the functionalized starting cyclic ketones can also be a limiting factor.
Comparative Analysis
To facilitate an objective comparison, the key performance indicators for each synthetic route are summarized below.
| Feature | Photochemical [2+2] Cycloaddition | Thermal [2+2] Cycloaddition | Favorskii Rearrangement |
| Starting Material | Maleic Anhydride, Dimethyl Maleate | Electron-deficient alkenes | Substituted Cyclopentanones/Cyclohexanediones |
| Key Conditions | UV light (e.g., 300-365 nm), 5-25°C[6][7] | High Temperature (>130°C), Pressure[8] | Halogenation, Base, Acid Hydrolysis |
| Typical Yield | Moderate to High (up to 76.5%)[7] | Low to Moderate (often <50%)[13] | Potentially High (step-dependent) |
| Stereoselectivity | Often produces a mixture of isomers[8] | Generally low selectivity[8] | Potentially high, substrate-dependent |
| Scalability | Challenging due to light penetration[7] | Moderate, requires high-pressure/temp reactors | Good, uses standard chemical reactors[2] |
| Pros | Direct, one-step core synthesis | Avoids specialized photochemical equipment | Good potential for stereocontrol, mild conditions |
| Cons | Isomer separation, specialized equipment[7][8] | Harsh conditions, low selectivity[8] | Multi-step process, lower overall yield |
Conclusion and Expert Recommendation
The synthesis of cyclobutanetetracarboxylic acids is dominated by the photochemical [2+2] cycloaddition of maleic anhydride derivatives. This method is the most direct and widely documented approach, making it the go-to strategy for many applications, particularly when a specific, pure stereoisomer is not a strict requirement. Recent advancements, such as the use of LED cold ultraviolet light, have improved energy efficiency and temperature control, making the process more viable.[7]
For syntheses where stereochemical purity is paramount, the multi-step route involving a Favorskii rearrangement presents a compelling, albeit less explored, alternative. Its potential for controlled stereochemistry and use of standard chemical engineering equipment make it an attractive area for future process development, especially for high-value applications in pharmaceuticals or advanced electronics.
The thermal [2+2] cycloaddition route is generally the least favorable for producing CBTCAs due to its requirement for harsh conditions and resulting lack of selectivity. It remains a useful tool for other specific types of cyclobutane synthesis but is not recommended for the preparation of high-purity cyclobutanetetracarboxylic acids.
Ultimately, the selection of a synthetic route requires a careful balancing of priorities, including desired yield, isomeric purity, cost of starting materials and reagents, and the available equipment and scale of production.
References
- ChemicalBook. (n.d.). 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis.
- Organic Reactions. (n.d.). Cyclobutane Derivatives from Thermal Cycloaddition Reactions.
- Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions, 12, 1-56.
- Akande, S. (2022). Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetracarboxylic Acid Building Blocks From Biomass-Derived Precursors. UND Scholarly Commons.
- Filo. (2025). Mechanism for the Photochemical Dimerization of Maleic Anhydride in Benzene.
- Gutekunst, W. R., & Baran, P. S. (2011). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Journal of Organic Chemistry, 76(21), 8949-8962.
- Akande, S. O. (2022). Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. ProQuest.
- Bobbitt, N. S., et al. (2021). Cyclobutane-linked nanothreads through thermal and photochemically mediated polymerization of cyclohexadiene. Chemical Science, 12(20), 7049-7056.
- MDPI. (2021). Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation.
- ResearchGate. (2016). Synthesis of Functionalized Cyclobutane‐Fused Naphthalene Derivatives via Cascade Reactions of Allenynes with tert‐Butyl Nitrite.
- Wang, P., et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, 13(23), 6939-6944.
- Guidechem. (n.d.). How to Synthesize Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride?.
- BenchChem. (2025). An In-depth Technical Guide to the Isomers of Cyclopentane-1,2,3,4-tetracarboxylic Acid.
- Yu, X., Boddaert, T., & Aitken, D. J. (2023). Functionalized Alkylidenecyclobutanes from a Cyclopent‐2‐enone Substrate via a Tandem Photochemical Transformation and an Allylic Substitution Protocol.
- Google Patents. (n.d.). Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride.
- Molecules. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
- Google Patents. (n.d.). Preparation method of cyclobutane tetracarboxylic dianhydride.
- BenchChem. (2025). Application Notes and Protocols for the Esterification of Cyclopentane-1,2,3,4-tetracarboxylic Acid in Derivative Synthesis.
- BenchChem. (2025). Techniques for Functionalizing Cyclopentane-1,2,3,4-tetracarboxylic Acid: Application Notes and Protocols.
- Chemistry Stack Exchange. (2017). Total number of stereoisomers of cyclobutane-1,2,3,4-tetracarboxylic acid.
- ResearchGate. (2008). The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework.
- Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Synthesis, 48(10), 1485-1504.
- Nature. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis.
- Journal of Chemical Education. (1998). Photodimerization of Maleic Anhydride.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN114507240A - Preparation method of cyclobutane tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. Qtn 33. Suggest a mechanism to show how the following compound may be for.. [askfilo.com]
- 5. datapdf.com [datapdf.com]
- 6. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 7. CN102977112A - Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 8. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Cyclobutane-linked nanothreads through thermal and photochemically mediated polymerization of cyclohexadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. organicreactions.org [organicreactions.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analysis of Impurities in Commercial Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate
The Genesis of Impurities: A Look at the Synthesis of Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate
This compound is typically synthesized via the [2+2] photocycloaddition of dimethyl maleate or the corresponding anhydride.[1] This synthetic pathway, while effective, can introduce several types of impurities that may persist in the final commercial product.
Potential Impurities Include:
-
Unreacted Starting Materials: Residual dimethyl maleate or maleic anhydride.
-
Stereoisomers: The formation of various cis/trans isomers of the cyclobutane ring is possible during the photocycloaddition. The desired isomer may be accompanied by other stereoisomers which can have different physical and chemical properties.[2][3][4]
-
Byproducts of Photoreaction: Side reactions can lead to the formation of oligomeric or polymeric materials.
-
Degradation Products: Hydrolysis of the ester groups to the corresponding carboxylic acids can occur in the presence of moisture.
The presence and concentration of these impurities can vary between different commercial suppliers, highlighting the importance of robust analytical methods for quality control. Commercial offerings of this compound often specify a purity of >95% by HPLC or >98.0% by GC, but a detailed impurity profile is rarely provided.[5][6]
A Comparative Analysis of Analytical Techniques for Impurity Profiling
The choice of analytical technique is critical for the accurate identification and quantification of impurities. Here, we compare the three most relevant methods for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound and its potential impurities.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: A C18 column is the standard choice for separating moderately polar to non-polar compounds. The non-polar stationary phase allows for the retention and separation of the target molecule and its less polar impurities.
-
Mobile Phase Composition: A mixture of water and a polar organic solvent like acetonitrile or methanol is used to elute the compounds. The gradient elution, where the proportion of the organic solvent is gradually increased, is crucial for separating compounds with a range of polarities, from polar degradation products to the less polar target molecule and its isomers.
-
UV Detection: The carboxylate functional groups in the target molecule and its likely impurities provide sufficient UV absorbance for detection, typically around 210 nm.
Experimental Protocol: HPLC Analysis
Objective: To separate and quantify this compound and its potential impurities.
Materials:
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
This compound reference standard and commercial sample
-
0.45 µm membrane filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water
-
Mobile Phase B: HPLC-grade acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a sample solution of the commercial product in acetonitrile at a concentration of 1 mg/mL.
-
Filter both solutions through a 0.45 µm membrane filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 20 80 25 20 80 | 30 | 60 | 40 |
-
Data Presentation: HPLC Performance Characteristics
| Parameter | Expected Performance | Rationale |
| Resolution | Baseline separation of major isomers and unreacted starting materials. | Gradient elution optimizes separation of compounds with varying polarities. |
| Sensitivity (LOD) | Low µg/mL range | UV detection is sensitive for chromophoric compounds. |
| Quantification (LOQ) | Mid µg/mL range | Allows for accurate measurement of minor impurities. |
| Precision (%RSD) | < 2% for peak area and retention time | Modern HPLC systems offer high reproducibility. |
dot
Caption: HPLC workflow for impurity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it is amenable to GC analysis.
Causality Behind Experimental Choices:
-
Derivatization (Optional but Recommended): Although the tetramethyl ester is more volatile than the corresponding acid, derivatization to a more volatile species (e.g., trimethylsilyl esters after hydrolysis) can improve peak shape and thermal stability. However, for a direct analysis of the ester, a high-temperature column and inlet are necessary.
-
Column Selection: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating compounds based on their boiling points and polarities.
-
Mass Spectrometry Detection: MS provides structural information through fragmentation patterns, enabling the identification of unknown impurities. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantifying known impurities.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify volatile impurities and isomers in this compound.
Materials:
-
GC-MS system
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
High-purity helium
-
This compound reference standard and commercial sample
-
Anhydrous dichloromethane (for sample preparation)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the reference standard in dichloromethane at a concentration of 1 mg/mL.
-
Prepare a sample solution of the commercial product in dichloromethane at a concentration of 1 mg/mL.
-
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 300 °C, hold for 10 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
-
Data Presentation: GC-MS Performance Characteristics
| Parameter | Expected Performance | Rationale |
| Identification | High confidence in impurity identification through library matching of mass spectra. | Mass spectral fragmentation patterns are unique molecular fingerprints. |
| Sensitivity (LOD) | Low ng/mL to pg/mL range (in SIM mode) | MS is an extremely sensitive detection method. |
| Quantification (LOQ) | Mid ng/mL to pg/mL range (in SIM mode) | Allows for the quantification of trace-level impurities. |
| Isomer Separation | Good resolution of some stereoisomers. | Capillary GC columns offer high separation efficiency. |
dot
Caption: GC-MS workflow for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can provide both qualitative and quantitative information about impurities without the need for chromatographic separation.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity, allowing for the identification of the main component and major impurities. The integration of proton signals can be used for quantitative analysis.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule, which is useful for confirming the structure of the main component and identifying isomeric impurities.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for the unambiguous structural elucidation of unknown impurities by revealing proton-proton and proton-carbon correlations.
Experimental Protocol: NMR Analysis
Objective: To structurally characterize the main component and impurities in this compound.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
-
This compound commercial sample
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the commercial sample in 0.6 mL of CDCl₃ in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
If unknown impurities are detected, acquire 2D NMR spectra (COSY, HSQC, HMBC) to aid in their structural elucidation.
-
Data Presentation: NMR Performance Characteristics
| Parameter | Expected Performance | Rationale |
| Structural Information | Unambiguous identification of the main component and structural elucidation of impurities. | NMR provides detailed information about the molecular structure. |
| Quantification | Quantitative analysis of impurities relative to the main component using ¹H NMR integration. | Signal intensity is directly proportional to the number of nuclei. |
| Non-destructive | Sample can be recovered after analysis. | Allows for further analysis by other techniques. |
| Throughput | Relatively low compared to chromatographic methods. | Longer acquisition times are required for detailed structural analysis. |
dot
Caption: Logical flow of NMR analysis for structural elucidation.
Comparison of Alternatives
For applications where high purity is critical and commercial batches of this compound show significant impurity levels, researchers may consider alternative reagents. The choice of an alternative will depend on the specific reaction, but other cyclobutane derivatives or even acyclic polycarboxylic acid esters could be suitable.
Potential Alternatives:
-
Other Cyclobutane Tetracarboxylic Acid Esters: For example, the tetraethyl or tetrabutyl esters. These may have different impurity profiles depending on their synthesis.
-
1,2,3,4-Cyclopentanetetracarboxylic Dianhydride: A commercially available alternative that can be used in the synthesis of polyimides and other polymers.
-
Acyclic Polycarboxylic Acid Esters: Such as tetramethyl ethane-1,1,2,2-tetracarboxylate, which may offer different reactivity and solubility profiles.
When considering an alternative, it is crucial to perform the same rigorous impurity analysis as described for this compound to ensure it meets the required quality standards.
Conclusion: A Multi-faceted Approach to Ensuring Purity
The analysis of impurities in commercial this compound requires a comprehensive and multi-faceted approach. No single analytical technique is sufficient to identify and quantify all potential impurities.
-
HPLC is the workhorse for routine purity assessment and quantification of known impurities.
-
GC-MS excels at identifying volatile impurities and providing high-confidence structural information.
-
NMR is the ultimate tool for unambiguous structural elucidation of the main component and any unknown impurities.
By understanding the synthetic origin of impurities and employing a combination of these powerful analytical techniques, researchers, scientists, and drug development professionals can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes.
References
-
PubChem. (n.d.). Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). National Center for Biotechnology Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
ProQuest. (n.d.). Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. Retrieved from [Link]
-
Lotusfeet Pharma. (n.d.). Tetramethyl 1, 2, 3, 4-Cyclobutanetetracarboxylate 14495-41-1. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetramethylcyclobutane. National Center for Biotechnology Information. Retrieved from [Link]
-
Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]
- Journal of Chemical Education. (1969). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. 46(11), 751.
- UND Scholarly Commons. (2022).
-
National Institutes of Health. (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2015). Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers. 11, 1583–1595.
-
National Institutes of Health. (n.d.). cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:3999-67-5 | tetramethyl cyclobutane-1,2,3,4-tetracarboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]
-
Fiveable. (n.d.). Cis–Trans Isomerism in Cycloalkanes | Organic Chemistry Class Notes. Retrieved from [Link]
-
LECO. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. Retrieved from [Link]
-
MDPI. (2024, April 15). Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 1). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]
-
Hindawi. (2021, June 26). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). GC-MS validation of the organic ionic impurity tetra-n-butylammonium bromide in Teneligliptin. Retrieved from [Link]
-
SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]
-
PubMed. (2020). Tetrabutylammonium HPLC analysis: shortcomings in the Ph. Eur. method. Retrieved from [Link]
-
PubMed Central. (n.d.). Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations. Retrieved from [Link]
-
ResearchGate. (n.d.). 7691 PDFs | Review articles in GC-MSMS. Retrieved from [Link]
Sources
- 1. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]
- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. Tetramethyl cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylate | 1032-95-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 1,2,3,4-Cyclobutanetetracarboxylic Acid 1,2,3,4-Tetramethyl Ester [lgcstandards.com]
A Comparative Guide to the Structural Isomers of Cyclobutane: Planar vs. Puckered Conformations
Introduction: The Energetic Tug-of-War in a Four-Membered Ring
In the realm of cyclic alkanes, the cyclobutane ring presents a fascinating case study in the delicate balance of intramolecular forces that dictate molecular structure and stability. Unlike the rigid, planar triangle of cyclopropane, the four-membered ring of cyclobutane possesses enough flexibility to exist in two primary conformations: a hypothetical planar (D4h symmetry) structure and a non-planar, puckered (D2d symmetry) structure.[1][2] This guide provides a comprehensive structural comparison of these two conformations, delving into the energetic penalties and reliefs that govern their existence. We will explore the experimental and computational methodologies employed to characterize these structures, offering field-proven insights for researchers, scientists, and professionals in drug development who frequently encounter this important carbocycle.
The inherent instability of cyclobutane, with a total ring strain of approximately 26.3 kcal/mol (110 kJ/mol), arises from a combination of angle strain and torsional strain.[3][4] While a planar conformation would appear to satisfy the geometric requirement of a square with 90° internal angles, this arrangement forces all eight hydrogen atoms into eclipsing interactions, creating significant torsional strain.[5] To alleviate this steric hindrance, the cyclobutane ring "puckers," or folds, into a butterfly-like conformation.[6][7] This puckering, however, is not without an energetic cost, as it further compresses the C-C-C bond angles to approximately 88°, thereby increasing angle strain.[1][8] The puckered conformation, therefore, represents the energetic minimum achieved through a compromise between these opposing strain factors.[9]
At a Glance: Planar vs. Puckered Cyclobutane
The following table summarizes the key structural and energetic differences between the planar and puckered conformations of cyclobutane, based on a synthesis of experimental and computational data.
| Property | Planar Cyclobutane (D4h) | Puckered Cyclobutane (D2d) | Causality |
| C-C-C Bond Angle | 90° | ~88.1°[10] | Puckering decreases the bond angle to relieve torsional strain, but this simultaneously increases angle strain. |
| Dihedral Angle | 0° | ~25° - 35°[1][11] | The non-zero dihedral angle in the puckered form signifies the deviation from planarity, which staggers the C-H bonds. |
| C-C Bond Length | ~1.556 Å (calculated) | ~1.554 Å[10] | The C-C bond length is slightly shorter in the puckered conformation due to complex orbital hybridization effects. |
| Primary Strain Type | Torsional Strain | Angle Strain | The planar form is destabilized by eclipsed hydrogens, while the puckered form is a compromise where increased angle strain is tolerated to reduce the more significant torsional strain. |
| Relative Energy | Higher (Transition State) | Lower (Ground State) | The puckered conformation is the global energy minimum, representing the more stable form of cyclobutane. |
| Energy Barrier to Inversion | - | ~1.4 kcal/mol (482-498 cm⁻¹)[10][12] | This is the energy required for the ring to pass through the planar transition state during the interconversion between two equivalent puckered conformations. |
The "Why": Deconstructing Ring Strain in Cyclobutane
The preference for a puckered conformation in cyclobutane is a direct consequence of the interplay between two primary types of strain:
-
Angle Strain (Baeyer Strain): Arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. In a hypothetical planar cyclobutane, the C-C-C angles would be 90°, leading to significant angle strain.[5] Paradoxically, puckering slightly increases this strain by compressing the angles to about 88°.[3]
-
Torsional Strain (Pitzer Strain): Results from the eclipsing of bonds on adjacent atoms. In a planar cyclobutane, all C-H bonds would be fully eclipsed, creating substantial repulsive forces and high torsional strain.[5] The puckered conformation alleviates this by staggering the C-H bonds, which is a significant stabilizing factor that outweighs the modest increase in angle strain.[6]
The puckered conformation is not static; it undergoes a rapid "ring-flipping" process where one puckered conformation inverts to another equivalent one, passing through the higher-energy planar transition state.[2] The energy barrier for this inversion is relatively low, approximately 1.4 kcal/mol.[10][12]
Visualizing the Conformational Equilibrium
The relationship between the puckered ground state and the planar transition state can be visualized as a double-well potential energy surface.
Caption: Workflow for Gas-Phase Electron Diffraction.
2. X-ray Crystallography
For substituted cyclobutanes that can be crystallized, X-ray crystallography provides highly precise structural information in the solid state.
-
Principle: X-rays are diffracted by the electron clouds of atoms in a crystal lattice. The resulting diffraction pattern can be used to generate a three-dimensional electron density map of the molecule. [13]* Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the cyclobutane derivative are grown, typically by slow evaporation of a saturated solution. [10] 2. Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated. [8] 3. Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phases of the diffracted waves are determined, and an electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data. [8]* Causality: While crystal packing forces can influence conformation, X-ray crystallography provides unambiguous evidence of puckering in most cyclobutane derivatives and allows for the precise measurement of how substituents affect the ring's geometry. [9] 3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
NMR spectroscopy is a powerful tool for studying the conformation of cyclobutanes in solution.
-
Principle: The chemical shifts and coupling constants of nuclei are sensitive to their local electronic environment and spatial orientation. [12]* Experimental Protocol:
-
Sample Preparation: The cyclobutane derivative is dissolved in a suitable deuterated solvent.
-
1D ¹H NMR: A standard proton NMR spectrum is acquired. For unsubstituted cyclobutane, rapid ring inversion leads to a single averaged signal at ~1.96 ppm. [1]In substituted cyclobutanes, distinct signals for axial and equatorial protons may be observed at low temperatures.
-
Coupling Constant Analysis: The vicinal coupling constants (³JHH) between protons on adjacent carbons are measured. The magnitude of ³JHH is related to the dihedral angle between the C-H bonds via the Karplus equation. By analyzing these coupling constants, the degree of puckering and the preferred conformation can be determined. [12] 4. 2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be performed to identify protons that are close in space. For substituted cyclobutanes, NOE correlations can help to distinguish between cis and trans isomers and to assign axial and equatorial positions. [4]* Causality: The dependence of ³JHH on the dihedral angle provides a quantitative measure of the ring's puckering in solution. NOESY data provides through-space correlations that confirm the spatial arrangement of substituents, which is a direct consequence of the ring's conformation. [4]
-
Computational Chemistry
Ab initio and Density Functional Theory (DFT) calculations have been instrumental in corroborating experimental findings and providing a deeper theoretical understanding of cyclobutane's potential energy surface. [12]These methods can accurately predict the geometries and relative energies of the puckered and planar forms, as well as the energy barrier for ring inversion. [10]Computational studies have confirmed that the puckered D2d structure is the true energy minimum, while the planar D4h structure is a first-order saddle point, corresponding to the transition state for ring inversion. [12]
Substituent Effects on Ring Conformation
The introduction of substituents on the cyclobutane ring can influence the degree of puckering and the conformational equilibrium. Bulky substituents generally prefer to occupy the more sterically accessible equatorial positions in the puckered conformation. [14]In certain highly substituted cases, such as in octahydroxycyclobutane, intramolecular hydrogen bonding can favor a planar ring structure. [11]The electronic nature of substituents can also play a role in modulating the ring's geometry.
Conclusion for the Modern Researcher
The puckered, butterfly conformation of the cyclobutane ring is a fundamental structural feature driven by the imperative to minimize torsional strain, even at the cost of a slight increase in angle strain. For researchers in drug development and materials science, a thorough understanding of this conformational preference is critical. The puckered nature of the cyclobutane scaffold imparts a distinct three-dimensional character to molecules, influencing their shape, polarity, and how they interact with biological targets or other molecules in a material. The choice of experimental technique—GED for gas-phase intrinsic structure, X-ray crystallography for solid-state precision, and NMR for solution-phase dynamics—should be guided by the specific questions being asked about the molecule's behavior in a given environment. By integrating the insights from these powerful analytical methods with the predictive power of computational chemistry, scientists can rationally design and synthesize novel cyclobutane-containing molecules with tailored properties.
References
-
Egri, G., et al. (2005). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics, 123(6), 064307. Available at: [Link]
-
Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Available at: [Link]
-
Wikipedia. (n.d.). Gas electron diffraction. Available at: [Link]
-
Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-642. Available at: [Link]
-
Khan Academy. (n.d.). Stability of cycloalkanes. Available at: [Link]
-
Dunitz, J. D., & Schomaker, V. (1952). The Molecular Structure of Cyclobutane. The Journal of Chemical Physics, 20(11), 1703-1707. Available at: [Link]
-
NC State University Libraries. (n.d.). 4.4 Conformations of Cycloalkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
-
De Borggraeve, W. M., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 13(12), 1193-1205. Available at: [Link]
-
Hasegawa, M., et al. (2010). Substituent effect of group 14 elements on the ring-opening reaction of cyclobutene. Organic & Biomolecular Chemistry, 8(18), 4169-4175. Available at: [Link]
-
OpenStax. (n.d.). 4.4 Conformations of Cycloalkanes. In Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Halonen, L., et al. (2018). A local mode study of ring puckering effects in the infrared spectra of cyclopentane. The Journal of Chemical Physics, 149(14), 144304. Available at: [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]
- Lowest Energy Conformation of Cyclobutane. (n.d.). University of Wisconsin-Madison Chemistry Department.
-
YouTube. (2017). 06.02 Exploring the Conformations of Cycloalkanes. Available at: [Link]
-
Abraham, R. J., et al. (2008). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 46(6), 543-550. Available at: [Link]
-
Rachuru, S. (2023). Transmission of substituent effect through π-conjugation by cyclobutane ring. Journal of Chemical Sciences, 135(4), 1-7. Available at: [Link]
-
Soderberg, T. (2020). 3.6. Conformations of cyclic alkanes. In Organic Chemistry 1: An open textbook. Available at: [Link]
-
Smith, M. B. (2020). A Q&A Approach to Organic Chemistry. Taylor & Francis. Available at: [Link]
-
Wikipedia. (n.d.). Ring strain. Available at: [Link]
-
SciSpace. (2023). Transmission of substituent effect through π-conjugation by cyclobutane ring. Available at: [Link]
-
Green, A. E., et al. (2025). Imaging the Photochemistry of Cyclobutanone using Ultrafast Electron Diffraction: Experimental Results. arXiv preprint arXiv:2502.13956. Available at: [Link]
-
Hasegawa, M., et al. (2010). Substituent effect of group 14 elements on the ring-opening reaction of cyclobutene. Organic & Biomolecular Chemistry, 8(18), 4169-4175. Available at: [Link]
-
Master Organic Chemistry. (2014). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. Available at: [Link]
-
KPU Pressbooks. (n.d.). 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I. Available at: [Link]
-
University of Calgary. (n.d.). Ch 3 : Cycloalkanes. Available at: [Link]
-
Makhov, D. V., et al. (2024). Ultrafast electron diffraction of photoexcited gas-phase cyclobutanone predicted by ab initio multiple cloning simulations. The Journal of Chemical Physics, 160(16), 164310. Available at: [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Available at: [Link]
-
Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 87(17), 3884-3890. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Why isn't cyclobutane planar?. Available at: [Link]
-
Gruene, T., et al. (2021). 3D Electron Diffraction for Chemical Analysis: Instrumentation Developments and Innovative Applications. Chemical Reviews, 121(11), 6337-6366. Available at: [Link]
-
UNL Digital Commons. (2016). Femtosecond gas phase electron diffraction with MeV electrons. Available at: [Link]
-
ResearchGate. (n.d.). Gas-Phase Electron Diffraction for Molecular Structure Determination. Available at: [Link]
- H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.). AWS.
-
YouTube. (2022). Conformation: Torsional, Angular and Steric Strain: Cyclobutane. Available at: [Link]
-
ResearchGate. (2023). X-ray molecular structure of cyclobutane 2s. Ellipsoids are drawn at 30% probability level. Available at: [Link]
-
Harris, L. J., & Skalicky, J. J. (2001). X-ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 54(6), 355-358. Available at: [Link]
-
Rittner, R. (2007). NMR Spectroscopy: a Tool for Conformational Analysis. Afinidad, 64(528), 118-129. Available at: [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]
-
Protein X-ray Crystallography and Drug Discovery. (2020). Molecules, 25(5), 1159. Available at: [Link]
-
Guarracino, D. A., et al. (2016). Anatomy of an Oligourea Six-Helix Bundle. Journal of the American Chemical Society, 138(49), 16047-16058. Available at: [Link]
Sources
- 1. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. X-Ray Crystallography [www2.tulane.edu]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational Study of trans-Cyclododecene by Dynamic NMR Spectroscopy and Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validating and understanding ring conformations using small molecule crystallographic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
"performance of polymers derived from tetramethyl 1,2,3,4-cyclobutanetetracarboxylate vs. other monomers"
An In-Depth Comparative Guide to Polymers Derived from Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate
Introduction: A New Angle in Polymer Chemistry
In the vast landscape of polymer science, the pursuit of materials with superior and tunable properties is relentless. While aromatic monomers like terephthalic acid have long dominated the high-performance polyester market in the form of Polyethylene Terephthalate (PET) and Polybutylene Terephthalate (PBT), a unique class of cycloaliphatic monomers is carving out a significant niche. At the forefront is This compound (TM-CBTC) , a monomer distinguished by its saturated, sterically hindered four-membered ring structure.[1]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of the performance characteristics of polymers derived from TM-CBTC against those synthesized from conventional aromatic and linear aliphatic monomers. We will delve into the causal relationships between the unique molecular architecture of TM-CBTC and the resulting material properties, supported by experimental data and detailed characterization protocols. The central thesis is that the inherent rigidity and non-planar structure of the cyclobutane ring imparts a unique combination of thermal stability, mechanical robustness, and optical clarity that is difficult to achieve with traditional monomers.
The Structural Distinction: Why the Cyclobutane Core Matters
The performance of a polymer is fundamentally dictated by the structure of its repeating monomer units. Traditional polyesters like PET are semi-aromatic, containing a rigid benzene ring and a flexible ethylene glycol linker. This combination allows for a semi-crystalline morphology. In contrast, the TM-CBTC monomer introduces a strained, three-dimensional cyclobutane ring into the polymer backbone.
This structural substitution has profound implications:
-
Restricted Chain Mobility: The cyclobutane ring is significantly less flexible than the linear alkyl chains found in monomers like adipic acid and is more sterically hindered than the flat phenyl ring of terephthalic acid. This inherent rigidity restricts the rotational freedom of the polymer backbone.
-
Disruption of Crystallinity: The kinked, non-planar geometry of the cyclobutane unit disrupts the orderly packing of polymer chains, frustrating crystallization and promoting an amorphous morphology.[2][3][4] This is a key differentiator from semi-crystalline polymers like PET and PBT.
Below is a visualization of the structural differences between a polymer repeating unit derived from TM-CBTC and one from terephthalic acid (the basis for PET).
Caption: General experimental workflow.
Protocol 1: Synthesis of TM-CBTC Polyester via Melt Polycondensation
This protocol describes a typical two-stage melt polycondensation reaction to synthesize a polyester from TM-CBTC and a diol, such as 1,4-butanediol (BDO).
Rationale: Melt polycondensation is a standard, solvent-free industrial process for polyester synthesis. A two-stage process (esterification followed by polycondensation) is used to achieve high molecular weights.
Materials:
-
This compound (TM-CBTC)
-
1,4-butanediol (BDO) (20% molar excess)
-
Titanium(IV) isopropoxide (catalyst)
-
Antimony(III) oxide (catalyst)
-
Nitrogen gas supply
-
High-vacuum line
Procedure:
-
Charging the Reactor: Charge the TM-CBTC, BDO, and catalysts into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
-
Stage 1: Esterification:
-
Heat the reactor to 180-220°C under a slow stream of nitrogen.
-
The reaction will produce methanol as a byproduct, which is removed via distillation.
-
Continue this stage until approximately 95% of the theoretical amount of methanol has been collected. This indicates the completion of the esterification process.
-
-
Stage 2: Polycondensation:
-
Gradually increase the temperature to 240-260°C.
-
Simultaneously, reduce the pressure in the reactor to below 1 Torr using a high-vacuum line.
-
The excess BDO is distilled off under vacuum. The viscosity of the molten polymer will increase significantly during this stage.
-
Continue the reaction until the desired melt viscosity (indicative of molecular weight) is achieved, typically monitored by the torque on the mechanical stirrer.
-
-
Extrusion and Quenching: Extrude the molten polymer from the reactor into a water bath to quench it, forming amorphous strands.
-
Pelletization: Dry and pelletize the polymer strands for storage and subsequent characterization.
Protocol 2: Thermal Characterization via Differential Scanning Calorimetry (DSC)
Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of thermal transitions like Tg. [5][6]A heat-cool-heat cycle is used to erase the polymer's prior thermal history, ensuring the measured Tg is an intrinsic material property. [7] Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer pellet into an aluminum DSC pan. Crimp-seal the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 280°C) at a rate of 10°C/min under a nitrogen atmosphere.
-
Cooling Scan: Cool the sample back down to room temperature at a rate of 10°C/min.
-
Second Heating Scan: Heat the sample again to 280°C at 10°C/min.
-
Data Analysis: Analyze the data from the second heating scan. The glass transition (Tg) is identified as a step-change in the heat flow curve. [8]
Protocol 3: Thermal Stability Analysis via Thermogravimetric Analysis (TGA)
Rationale: TGA measures the change in mass of a sample as a function of temperature. It is the definitive method for determining the thermal stability and decomposition profile of a polymer. [9][10] Procedure:
-
Sample Preparation: Place 10-15 mg of the dried polymer into a TGA crucible (platinum or ceramic).
-
Instrument Setup: Place the crucible onto the TGA balance.
-
Heating Program: Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: Plot the sample weight percentage versus temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Conclusion and Future Outlook
Polymers derived from this compound represent a significant advancement in material science, offering a distinct performance profile compared to traditional monomers. The rigid, non-planar cyclobutane core is the key structural feature responsible for their high glass transition temperatures, excellent thermal stability, and optical clarity. While conventional polyesters like PET and PBT remain cost-effective workhorses for many applications, TM-CBTC-based polymers excel in areas where enhanced thermal performance and transparency are critical.
For researchers and drug development professionals, these materials open up new possibilities for heat-resistant medical devices, advanced packaging for sensitive compounds, and optical components. The ability to tune properties by creating copolyesters with TM-CBTC and other monomers further expands their application space, providing a versatile platform for designing next-generation materials with precisely tailored performance characteristics.
References
-
Lopez, J., et al. (2022). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC - NIH. [Link]
-
Shu, C., et al. (2023). Depolymerizable ROMP polymers based on fused ring cyclooctene monomers. American Chemical Society. [Link]
-
Kim, J., et al. (2023). Development of low viscosity prepolymer with ring strained side chains to enhance binder stability and explosive power. PMC - NIH. [Link]
-
C-Therm Technologies Ltd. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. [Link]
-
ResearchGate. (2021). Experimental characterization techniques to assess polymer degradation. [Link]
-
Wu, J., et al. (2018). Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol Units on Their Properties. MDPI. [Link]
-
ResearchGate. (2012). Thermal Cleavage of Cyclobutane Rings in Photodimerized Coordination-Polymeric Sheets. [Link]
-
Genaux, C. T., Kern, F., & Walters, W. D. (1953). The Thermal Decomposition of Cyclobutane. ACS Publications. [Link]
-
University of Southern Mississippi. Investigation of Polymers with Differential Scanning Calorimetry. [Link]
-
Scribd. (n.d.). 5 - Experiment # 05 - Thermal Characterization of Polymers. [Link]
-
EAG Laboratories. DSC Analysis of Polymers. [Link]
-
Kean, Z. S., et al. (2013). Stress-responsive polymers containing cyclobutane core mechanophores: reactivity and mechanistic insights. Scholars@Duke. [Link]
-
Kean, Z. S., et al. (2013). Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. PMC - NIH. [Link]
-
ResearchGate. (2018). Influence of cyclobutane segments in cycloaliphatic decahydronaphthalene-containing copolyesters. [Link]
-
The Aquila Digital Community. (2018). Influence of Cyclobutane Segments in Cycloaliphatic Decahydronaphthalene-containing Copolyesters. [Link]
-
Albertsson, A., & Varma, I. K. (2002). Aliphatic Polyesters: Synthesis, Properties and Applications. Semantic Scholar. [Link]
-
ResearchGate. (2010). Synthesis and Physical Properties of Tetramethylcyclobutanediol Polycarbonates. [Link]
- Google Patents. (2020). WO2020114488A1 - Polyesters comprising 2, 2, 4, 4-tetraalkyl-1, 3-cyclobutanediol.
-
ResearchGate. (n.d.). Synthesis of polyesters. [Link]
-
ResearchGate. (2013). Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. [Link]
-
ResearchGate. (n.d.). Aliphatic polyesters studied in this work. [Link]
-
ResearchGate. (2002). Aliphatic Polyesters: Synthesis, Properties and Applications. [Link]
-
UL Prospector. (2021). Polyesters (Thermoplastic) PETP, PBT, PET. [Link]
-
Vert, M. (2005). Aliphatic polyesters: great degradable polymers that cannot do everything. PubMed. [Link]
-
Wei, R., & Zimmermann, W. (2017). State-of-the-Art Review of Aliphatic Polyesters and Polyolefins Biodeterioration by Microorganisms. MDPI. [Link]
-
PULIXIN.COM. (n.d.). What is the difference between PET and PBT plastic?. [Link]
-
Hony Engineering Plastics Limited. (n.d.). PBT VS PET. [Link]
-
A&C Plastics. (2020). The difference between PET and PBT plastic. [Link]
-
MDPI. (2022). Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging. [Link]
-
ABCM. (2009). STUDY OF CRYSTALLINE MORPHOLOGY OF PBT, PET AND PBT/PET BLENDS BY DMTA AND TIME-RESOLVED SYNCHROTRON SAXS/WAXS/DSC. [Link]
Sources
- 1. CAS 1032-95-7: tetramethyl cyclobutane-1,2,3,4-tetracarbox… [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. "Influence of Cyclobutane Segments in Cycloaliphatic Decahydronaphthale" by Joseph M. Dennis, Nicole A. Fazekas et al. [aquila.usm.edu]
- 5. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 6. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 7. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety & Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount. This compound is an organic ester that requires careful handling to mitigate risks.
1.1. Core Hazards and Rationale for Precautions
This compound is generally handled as a solid powder or crystal. The primary immediate risks are associated with inhalation of dust and direct contact with skin or eyes.[1] Therefore, all handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure to airborne particles.[1][2]
1.2. Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for preventing accidental exposure. The selection of appropriate barriers is the first line of defense.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from airborne dust and accidental splashes.[3] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber). | Prevents direct skin contact.[1][2] Gloves should be inspected for integrity before use and washed before removal.[3][4] |
| Body Protection | A full-length laboratory coat. | Protects skin and personal clothing from contamination.[5][6] |
| Respiratory Protection | NIOSH-approved respirator. | Recommended when handling large quantities, if dust formation is significant, or if ventilation is inadequate.[1] |
Waste Collection & Segregation Protocol
Proper segregation is fundamental to safe and compliant chemical waste management. Esters like this compound should be treated as a distinct organic waste stream.
Step-by-Step Collection Procedure:
-
Container Selection: Designate a chemically compatible, sealable container for the waste.[7][8] The original product container is often a suitable choice.[8] The container must be in good condition, free from cracks or defects.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[8] Do not use chemical formulas or abbreviations.
-
Transfer: Carefully transfer the solid waste into the designated container using a scoop or spatula. For residual amounts in beakers or on equipment, use a suitable solvent to rinse the material into the waste container. This rinsate is also considered hazardous waste.
-
Sealing: Securely seal the container cap.[7] This is critical to prevent spills and the release of vapors. Funnels should not be left in the container opening.[8]
-
Storage: Store the sealed container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials.[7]
Disposal Decision Workflow
The specific state of the waste (e.g., bulk solid, spill residue, empty container) dictates the precise handling and disposal workflow. The following diagram outlines the decision-making process for managing different waste scenarios involving this compound.
Caption: Disposal decision workflow for this compound.
Approved Final Disposal Methodologies
Adherence to institutional and regulatory requirements is non-negotiable. The following methods are based on established safety protocols and environmental laws.
4.1. Primary Disposal Route: Licensed Chemical Destruction
The universally accepted and required method for disposing of this compound is through a licensed chemical waste contractor.[1] The material will typically be destroyed via controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1]
Key Prohibitions:
-
Do NOT discharge to sewer systems. [1] This can disrupt wastewater treatment processes and harm aquatic life.
-
Do NOT dispose of in regular trash. This is illegal and poses a significant risk to sanitation workers and the environment.
-
Do NOT contaminate water, foodstuffs, or animal feed. [1]
4.2. Spill Cleanup and Decontamination
In the event of an accidental spill, prompt and safe cleanup is crucial.
-
Containment: Prevent further spillage or leakage if it is safe to do so.[1] Remove all sources of ignition from the area as a precaution.[1]
-
Solid Spills: Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[9] Use non-sparking tools to avoid creating an ignition source.[1]
-
Liquid Spills: For small quantities (<50 mL), absorb the spill onto an inert material like paper towels and allow the solvent to evaporate in a fume hood before packaging for disposal.[2] For larger quantities, absorb the spill onto vermiculite, perlite, or cat litter.[2] Scoop the contaminated absorbent into a sealed container for disposal by a licensed contractor.[2]
4.3. Empty Container Disposal
Empty containers that held this compound must be managed as hazardous waste until properly decontaminated.
-
Triple Rinse: The standard procedure is to triple rinse the container with a suitable solvent that can dissolve the chemical residue.[1][10]
-
Collect Rinsate: All rinsate from this process must be collected and disposed of as hazardous chemical waste.[10] It should be added to your designated organic waste container.
-
Final Container Disposal: Once triple-rinsed, the container can be punctured to make it unusable for other purposes and offered for recycling or disposed of in a sanitary landfill, in accordance with institutional policy.[1]
By rigorously following these scientifically grounded procedures, you contribute to a culture of safety and ensure that your work has a minimal environmental footprint. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemtalk.com.au [chemtalk.com.au]
- 3. csub.edu [csub.edu]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. One moment, please... [actylislab.com]
- 7. benchchem.com [benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. ehs.unl.edu [ehs.unl.edu]
Navigating the Safe Handling of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment: Understanding the Compound
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is a non-halogenated organic ester.[4] While specific toxicity data is limited, an analysis of its chemical structure and information from similar compounds, such as Tetramethyl 1,2,3,4-butanetetracarboxylate, allows for a comprehensive hazard assessment. The primary anticipated hazards include:
-
Eye, Skin, and Respiratory Irritation: Direct contact with the solid or its dust may cause irritation.[5] Inhalation of airborne particles can also lead to respiratory tract irritation.
-
Potential for Unknown Toxicity: As a novel compound, the full toxicological profile has not been established. Therefore, it is prudent to handle it as a substance with potential for unknown systemic effects.
Due to the lack of specific OELs, a qualitative risk assessment is crucial. The risk level is determined by considering both the inherent hazard of the material and the potential for exposure during handling procedures.
Exposure Control and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling is the implementation of robust exposure controls. This involves a combination of engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE).
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[5] A certified chemical fume hood is the recommended primary engineering control to minimize inhalation exposure.
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area in case of accidental contact.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 compliant). A face shield should be worn over goggles when there is a significant risk of splashes. | To protect eyes from dust particles and potential splashes of solutions containing the compound. |
| Skin and Body Protection | Gloves: Chemical-resistant gloves are required. Butyl rubber or nitrile gloves are recommended for handling esters and ketones.[5][6] Always inspect gloves for integrity before use and change them frequently. Lab Coat: A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[3] Clothing: Full-length pants and closed-toe shoes are mandatory laboratory attire.[7] | To prevent skin contact with the chemical. The choice of glove material is critical for providing an effective barrier against the specific chemical class. |
| Respiratory Protection | For routine handling within a certified chemical fume hood, respiratory protection is not typically required. In situations where a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with an organic vapor (OV) cartridge and a particulate filter (N95 or higher) is necessary.[8][9][10] | To prevent the inhalation of airborne particles or potential vapors. The selection of the correct cartridge and filter is crucial for effective respiratory protection. |
Step-by-Step Handling Procedures: A Proactive Approach to Safety
Adherence to a standardized operational plan minimizes the risk of exposure and accidents.
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use tools and techniques that minimize dust generation.
-
In-Use: Keep containers of the chemical closed when not in use. Handle all solutions containing the compound with the same level of precaution as the pure substance.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands and any exposed skin immediately and thoroughly with soap and water.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is critical.
-
Spills:
-
Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and alert laboratory personnel and the safety officer. Prevent the spread of the material. Cleanup should only be performed by trained personnel wearing appropriate PPE.
-
-
Fire:
-
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[5] Do not use water, as it may spread the material.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
Disposal Plan: Responsible Stewardship
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including unused material, contaminated PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: As a non-halogenated organic compound, the waste should be disposed of through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[11] Do not dispose of this chemical down the drain or in regular trash.
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring the protection of personnel and the environment. This proactive approach to safety is not merely a procedural requirement but a foundational element of scientific excellence.
References
-
Chemical Control Banding Methodology 1. Available at: [Link]
-
This is how to choose the correct chemical protection clothing - Vandeputte. Available at: [Link]
-
Selecting and Using PPE: Best Practices for Chemical Safety - Chemscape. Available at: [Link]
-
Control Banding as a Risk Assessing Tool - Lab Manager. Available at: [Link]
-
Laboratory Control Banding as a Standalone Measure…What the Data Reveals - Aircuity. Available at: [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. Available at: [Link]
-
Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research. Available at: [Link]
-
3M Respirator Selection Guide. Available at: [Link]
-
Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC - PubMed Central. Available at: [Link]
-
3M Respirator Selection Guide. Available at: [Link]
-
Respirator Selection | Respiratory Protection | 3M - US. Available at: [Link]
-
Non-halogenated Organic Solvents - Standard Operating Procedure - Braun Research Group. Available at: [Link]
-
Esterification - SmartLabs. Available at: [Link]
-
Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances - ECETOC. Available at: [Link]
-
Chemical Resistance Guide. Available at: [Link]
-
The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Available at: [Link]
-
Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Available at: [Link]
-
Liquid waste - Chimactiv - AgroParisTech. Available at: [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. Available at: [Link]
-
Non-Halogenated Solvents in Laboratories - Campus Operations. Available at: [Link]
-
EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8. Available at: [Link]
-
NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. Available at: [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety. Available at: [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Available at: [Link]
-
Occupational Exposure Limits – State of the Science | Blogs | CDC. Available at: [Link]
-
Approaches for setting occupational exposure limits in the pharmaceutical industry. Available at: [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - Teamster Safety and Health. Available at: [Link]
Sources
- 1. controlbanding.llnl.gov [controlbanding.llnl.gov]
- 2. Control Banding as a Risk Assessing Tool | Lab Manager [labmanager.com]
- 3. CCOHS: Control Banding [ccohs.ca]
- 4. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 5. safeopedia.com [safeopedia.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. bestsafetyequipments.com [bestsafetyequipments.com]
- 8. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 9. queensu.ca [queensu.ca]
- 10. 3m.com [3m.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
